3-Chloro-2-fluorobenzenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXNWGNMNKJAEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380906 | |
| Record name | 3-chloro-2-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-58-2 | |
| Record name | 3-Chloro-2-fluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-2-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 351003-58-2 | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
3-Chloro-2-fluorobenzenesulfonamide physical properties
An In-Depth Technical Guide to the Physical Properties of 3-Chloro-2-fluorobenzenesulfonamide
Introduction
This compound is a halogenated aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and drug development. The unique substitution pattern on the benzene ring, featuring both chloro and fluoro groups, imparts specific electronic and steric properties that can influence molecular interactions, metabolic stability, and cell permeability. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering foundational knowledge for researchers in synthesis, characterization, and application.
Chemical Identity and Structure
The structural integrity and identity of a compound are the bedrock of all subsequent research. This compound is identified by its unique chemical structure and associated identifiers.
Caption: Chemical structure of this compound.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 351003-58-2 | [1][2] |
| Molecular Formula | C₆H₅ClFNO₂S | [1] |
| Molecular Weight | 209.63 g/mol | [1] |
| IUPAC Name | 3-chloro-2-fluorobenzene-1-sulfonamide | [1] |
| InChI Key | HJXNWGNMNKJAEY-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. These parameters influence solubility, absorption, distribution, and formulation characteristics.
Table 2: Summary of Physical Properties
| Property | Value | Significance in Drug Development |
| Melting Point | 155-157 °C | Indicates purity and solid-state stability; affects formulation choices.[1] |
| Appearance | White to off-white solid (predicted) | Basic quality control parameter. |
| Polar Surface Area (PSA) | 68.5 Ų | Influences membrane permeability and solubility. A value < 140 Ų is often associated with good cell permeability.[1] |
| XLogP3 | 2.90760 | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.[1] |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of a synthesized compound. While specific spectra for this exact compound are not publicly available, the expected characteristics can be inferred from its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the electron-withdrawing effects of the chloro, fluoro, and sulfonamide groups. The sulfonamide (–SO₂NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display six unique signals for the aromatic carbons, with chemical shifts dictated by the attached substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. Key expected absorption bands for this compound include:
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N-H stretching: Two bands in the region of 3300-3400 cm⁻¹ for the primary sulfonamide.
-
S=O stretching: Strong, characteristic asymmetric and symmetric stretching bands around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively.
-
C-F stretching: A strong band typically found in the 1100-1000 cm⁻¹ region.
-
C-Cl stretching: Absorption in the 800-600 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The exact mass of this compound is 209.63 Da.[1] The mass spectrum would show a molecular ion peak (M⁺) and an (M+2)⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Experimental Protocols for Property Determination
The following section outlines the standard, self-validating methodologies for determining the key physical properties discussed.
Workflow for Physicochemical Characterization
Caption: Workflow for the physical characterization of a novel compound.
Melting Point Determination (Capillary Method)
This protocol provides a definitive melting range, a crucial indicator of purity.
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (155 °C). Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A narrow range (< 2 °C) indicates high purity.
Spectroscopic Sample Preparation and Analysis
The choice of solvent and preparation method is critical for obtaining high-quality spectral data.
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
The choice of solvent is key; DMSO-d₆ is often preferred for sulfonamides as it facilitates the observation of exchangeable N-H protons.
-
Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
-
IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal of an FTIR spectrometer.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. This method requires minimal sample preparation and is non-destructive.
-
Safety and Handling
Based on available safety data, this compound should be handled with appropriate precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, eye protection, and a face shield. Avoid breathing dust. Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
References
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3-Chloro-2-fluorobenzenesulfonamide chemical structure and CAS number
An In-Depth Technical Guide to 3-Chloro-2-fluorobenzenesulfonamide: A Key Intermediate for Pharmaceutical Research
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. This compound is a halogenated aromatic sulfonamide that has garnered attention as a versatile intermediate. Its unique substitution pattern, featuring a synthetically useful sulfonamide group alongside the modulating effects of chlorine and fluorine, makes it a valuable scaffold for introducing key pharmacophoric elements. This guide provides an in-depth analysis of its chemical identity, properties, synthesis, and strategic application in drug discovery, tailored for researchers and professionals in the field.
Core Chemical Identity
The foundational step in utilizing any chemical reagent is a precise understanding of its structure and identifiers. This compound is defined by a benzene ring substituted at positions 1, 2, and 3 with a sulfonamide, a fluorine atom, and a chlorine atom, respectively.
Caption: 2D Chemical Structure of this compound.
The precise identification of this compound is critical for regulatory compliance, procurement, and literature searches. The key identifiers are summarized below.
| Identifier | Value | Source |
| CAS Number | 351003-58-2 | [1][2] |
| Molecular Formula | C₆H₅ClFNO₂S | [1][3] |
| Molecular Weight | 209.63 g/mol | [1] |
| InChIKey | HJXNWGNMNKJAEY-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)F)S(=O)(=O)N | [3] |
Physicochemical Properties: Implications for Research
The physical and chemical properties of an intermediate dictate its handling, reactivity, and its potential impact on the characteristics of a final active pharmaceutical ingredient (API).
| Property | Value | Significance in Drug Development |
| Melting Point | 155-157°C | Indicates the compound is a stable solid at room temperature, simplifying handling and storage.[1] |
| XLogP3 | 2.90760 | This value suggests moderate lipophilicity, a crucial parameter that influences a molecule's solubility, permeability across biological membranes, and potential for off-target binding.[1] |
| Polar Surface Area (PSA) | 68.5 Ų | The PSA is a key predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Appearance | White Crystalline Solid | The physical form is important for formulation and quality control.[4] |
Understanding these properties is not merely academic. For instance, the moderate XLogP value suggests that derivatives of this compound may strike a balance between aqueous solubility for formulation and lipid solubility for membrane transit, a foundational principle of the Lipinski's Rule of Five for oral bioavailability.
Synthesis and Mechanistic Rationale
While multiple synthetic routes may exist, a prevalent and logical approach to synthesizing this compound involves the amination of its corresponding sulfonyl chloride precursor. This precursor, 3-Chloro-2-fluorobenzenesulfonyl chloride (CAS: 351003-48-0), is a commercially available and reactive intermediate.[5][6][7]
The reaction proceeds via a nucleophilic attack by ammonia on the highly electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.
Caption: Proposed synthetic workflow for this compound.
Exemplary Laboratory Protocol: Amination of the Sulfonyl Chloride
This protocol is a representative methodology. Researchers must adapt it based on laboratory conditions and scale, with all work performed in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a temperature probe, dissolve 3-Chloro-2-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable inert solvent (e.g., tetrahydrofuran, THF). Cool the mixture to 0-5°C using an ice bath.
-
Nucleophilic Addition: Slowly add aqueous ammonia (2.0-3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The use of excess ammonia drives the reaction to completion and neutralizes the HCl byproduct.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is fully consumed.
-
Workup and Isolation: Once complete, quench the reaction with water and acidify with dilute HCl to a pH of ~2 to precipitate the product. Filter the resulting solid, wash with cold water to remove any remaining salts, and dry under vacuum.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity this compound.
Self-Validation: The protocol's trustworthiness is established through in-process controls (TLC) and a final purification step (recrystallization) that is validated by characterization (e.g., melting point, NMR spectroscopy).
Strategic Role in Drug Discovery
The utility of this compound stems from the combined influence of its constituent functional groups. The presence of halogens, particularly fluorine, can significantly alter a drug molecule's pharmacokinetic profile.[8]
-
Fluorine: The C-F bond is exceptionally strong, which can block sites of metabolism by cytochrome P450 enzymes, thereby increasing the drug's metabolic stability and half-life.[8] Its high electronegativity can also modulate the pKa of nearby functional groups and enhance binding affinity to target proteins.[8]
-
Chlorine: Chlorine is found in over 250 FDA-approved drugs and is a well-established substituent for modulating lipophilicity and filling hydrophobic pockets in target enzymes or receptors.[9][10]
-
Sulfonamide Moiety: This functional group is a classic pharmacophore, renowned for its ability to act as a hydrogen bond donor and acceptor. It is a cornerstone of many successful drug classes, including diuretics, antibacterial agents (sulfa drugs), and protease inhibitors.
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An In-depth Technical Guide to 3-Chloro-2-fluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a sulfonamide functional group, a chlorine atom, and a fluorine atom on the phenyl ring, offers a compelling combination of physicochemical properties that can be exploited to modulate biological activity and pharmacokinetic profiles of target molecules. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, while the presence and positioning of the halogen atoms can significantly influence metabolic stability, membrane permeability, and binding interactions with biological targets.
This guide provides a comprehensive overview of the chemical and physical properties, a validated synthesis protocol, characterization methods, and the strategic applications of this compound in the field of drug development.
Molecular Properties and Identification
A clear understanding of the fundamental properties of a chemical entity is paramount for its effective use in research and development. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅ClFNO₂S | |
| Molecular Weight | 209.63 g/mol | |
| CAS Number | 351003-58-2 | |
| IUPAC Name | This compound | |
| Synonyms | Benzenesulfonamide, 3-chloro-2-fluoro-; 3-Chloro-2-fluorobenzene-1-sulfonamide | |
| Melting Point | 155-157°C | |
| XLogP3 | 2.90760 |
Chemical Structure and Reactivity
The structure of this compound is defined by a benzene ring substituted at positions 1, 2, and 3 with a sulfonamide group, a fluorine atom, and a chlorine atom, respectively.
Caption: Chemical structure of this compound.
The primary reactive site for further synthetic elaboration is the sulfonamide nitrogen, which can undergo alkylation, arylation, or acylation to generate a diverse library of derivatives. The aromatic ring can also participate in various coupling reactions, although the electron-withdrawing nature of the substituents may influence its reactivity.
Synthesis Protocol
The most direct and widely adopted method for the preparation of primary aryl sulfonamides is the reaction of the corresponding sulfonyl chloride with ammonia. This reaction is typically high-yielding and robust.
General Experimental Protocol: Synthesis from 3-Chloro-2-fluorobenzenesulfonyl Chloride
This protocol is a standard procedure for the synthesis of primary sulfonamides from aryl sulfonyl chlorides.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Chloro-2-fluorobenzenesulfonyl chloride (1.0 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF) or dioxane. Cool the solution to 0-5°C using an ice bath.
-
Ammonolysis: To the cooled solution, add an excess of concentrated aqueous ammonia (e.g., 28-30% solution, 5-10 equivalents) dropwise, ensuring the temperature remains below 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into cold water. Acidify the aqueous solution with dilute hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2 to precipitate the sulfonamide product.
-
Purification: Collect the resulting white solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Drying: Dry the purified product under vacuum to a constant weight.
Characterization and Spectral Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the phenyl ring. The protons of the NH₂ group of the sulfonamide may appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with D₂O.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum will display six distinct signals in the aromatic region, corresponding to the six carbon atoms of the benzene ring. The carbon atoms directly attached to the fluorine and chlorine will exhibit characteristic splitting patterns and chemical shifts.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonamide group, including N-H stretching vibrations (typically around 3300-3400 cm⁻¹) and asymmetric and symmetric S=O stretching vibrations (around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively).
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (209.63 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is of significant interest to medicinal chemists due to the combined influence of its functional groups on molecular properties.
-
The Sulfonamide Moiety: As a key pharmacophore, the sulfonamide group is a bioisostere of the amide bond but with improved metabolic stability and different hydrogen bonding capabilities. It is a cornerstone of many clinically approved drugs, including diuretics, antidiabetic agents, and antibiotics.
-
Fluorine Substitution: The presence of a fluorine atom, particularly ortho to the sulfonamide group, can have profound effects. The strong carbon-fluorine bond enhances metabolic stability by blocking sites of oxidative metabolism. Fluorine's high electronegativity can also modulate the pKa of adjacent functional groups and influence binding affinity to target proteins through favorable electrostatic interactions.
-
Chlorine Substitution: The chlorine atom at the meta position contributes to the molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability. Halogen atoms are known to participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity and specificity.
Caption: Key structural features and their relevance in drug discovery.
This compound is an ideal starting material for generating libraries of novel sulfonamide derivatives for screening against various biological targets. Its derivatives have the potential to be developed as inhibitors of enzymes such as carbonic anhydrases, kinases, and proteases, where the sulfonamide group can act as a key binding element.
Safety and Handling
This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Precautionary Measures:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
First Aid: In case of contact with skin, wash immediately with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a strategically designed chemical building block with significant potential in pharmaceutical research and development. The convergence of a proven sulfonamide pharmacophore with the beneficial properties of fluorine and chlorine substitution makes it a valuable starting point for the synthesis of novel bioactive compounds. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and strategically deploy this compound in their drug discovery programs.
References
- Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- National Institutes of Health (NIH). (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- ResearchGate. (2025, August 7). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
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- Sigma-Aldrich. (n.d.). 3-Chloro-2-fluorobenzenesulfonyl chloride 97%.
- Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
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- ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters.
- PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
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- PubMed. (2008, December 25). *Synthesis, radiosynthesis, and biological evaluation of fluorine-18-labeled 2beta-carbo(fluoroalkoxy)-3beta-(3'-((Z)-2-haloethenyl)phenyl)
Spectroscopic data of 3-Chloro-2-fluorobenzenesulfonamide
An In-Depth Technical Guide to the Spectroscopic Data of 3-Chloro-2-fluorobenzenesulfonamide
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, a compound of interest to researchers and professionals in drug development. The structural elucidation of such molecules is critically dependent on a multi-faceted spectroscopic approach. This document offers an in-depth interpretation of its anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, grounded in established scientific principles and data from analogous compounds. Please note that as experimental spectra for this specific compound are not widely available, this guide is based on predicted data and established knowledge of similar chemical structures, providing a robust framework for its characterization.
Molecular Structure and Spectroscopic Overview
This compound possesses a substituted aromatic ring with chloro and fluoro groups, along with a sulfonamide functional group. These features give rise to a unique spectroscopic fingerprint that allows for its unambiguous identification. The following sections will delve into the specific details of each spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure
NMR spectroscopy is an unparalleled technique for determining the precise atomic arrangement within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Theoretical Framework
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. The precise frequency, or chemical shift (δ), is influenced by the local electronic environment of the nucleus, providing information about its bonding and proximity to other atoms. Furthermore, the interaction between the magnetic moments of neighboring nuclei leads to spin-spin coupling, which splits NMR signals into characteristic patterns, revealing which atoms are connected through bonds.
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-resolution NMR spectra of a solid sample like this compound is as follows:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.
-
Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a clean vial. Complete dissolution is crucial for high-resolution spectra.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum. A 90° pulse angle is typically used for quantitative measurements.
-
Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
NMR Data Acquisition and Analysis Workflow
Caption: Workflow for NMR data acquisition and analysis.
Predicted NMR Data
The following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~7.8 - 8.0 | m | Aromatic CH |
| ¹H | ~7.5 - 7.7 | m | Aromatic CH |
| ¹H | ~7.2 - 7.4 | m | Aromatic CH |
| ¹H | ~7.0 (broad s) | s | NH₂ |
| ¹³C | ~155 - 160 (d) | d | C-F |
| ¹³C | ~135 - 140 | s | C-S |
| ¹³C | ~130 - 135 (d) | d | Aromatic CH |
| ¹³C | ~125 - 130 | s | C-Cl |
| ¹³C | ~120 - 125 (d) | d | Aromatic CH |
| ¹³C | ~115 - 120 (d) | d | Aromatic CH |
| ¹⁹F | ~ -110 to -130 | m | Ar-F |
d = doublet, m = multiplet, s = singlet
In-depth Analysis of Predicted NMR Spectra
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct multiplets corresponding to the three protons on the benzene ring. The exact chemical shifts and coupling patterns will be complex due to coupling to each other and to the ¹⁹F nucleus. The protons on the carbons adjacent to the fluorine and chlorine atoms will be the most deshielded. The sulfonamide (SO₂NH₂) protons are expected to appear as a broad singlet around 7.0 ppm, and its integration would correspond to two protons. The ¹H NMR spectrum of the related precursor, 3-chloro-2-fluorobenzenesulfonyl chloride, shows signals in the aromatic region which can aid in the assignment of the sulfonamide's aromatic protons.[1]
-
¹³C NMR: The ¹³C NMR spectrum is predicted to show six distinct signals for the six aromatic carbons. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine. The carbon attached to the sulfonamide group will be downfield, as will the carbon attached to the chlorine.
-
¹⁹F NMR: A single multiplet is expected in the ¹⁹F NMR spectrum, arising from coupling to the nearby aromatic protons. The chemical shift will be in the typical range for an aryl fluoride.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.
Theoretical Framework
In electrospray ionization mass spectrometry (ESI-MS), a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. These ions are then guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). Collision-induced dissociation (CID) can be used to fragment the ions, providing valuable structural information. Halogenated compounds often exhibit characteristic isotopic patterns due to the natural abundance of isotopes like ³⁵Cl and ³⁷Cl.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.
-
Instrumentation: Introduce the sample solution into an ESI-MS system via direct infusion or coupled with a liquid chromatograph (LC-MS).
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive or negative ion mode to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to generate a fragmentation spectrum.
-
-
Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and identify characteristic fragment ions.
Mass Spectrometry Experimental Workflow
Caption: Workflow for mass spectrometry data acquisition and analysis.
Predicted Mass Spectral Data
The following table presents the predicted m/z values for key ions of this compound.[2]
| Adduct/Fragment | Predicted m/z | Description |
| [M+H]⁺ | 209.97864 | Protonated molecular ion |
| [M+Na]⁺ | 231.96058 | Sodiated molecular ion |
| [M-H]⁻ | 207.96408 | Deprotonated molecular ion |
| [M+H-SO₂]⁺ | 145.97704 | Loss of sulfur dioxide |
In-depth Analysis of Predicted Mass Spectrum
The mass spectrum of this compound is expected to show a protonated molecular ion [M+H]⁺ at m/z 209.97864 in positive ion mode.[2] Due to the presence of chlorine, this peak will be accompanied by an isotope peak at [M+2+H]⁺ with an intensity of approximately one-third of the [M+H]⁺ peak. A characteristic fragmentation pathway for arylsulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 145.97704.[3][4] This fragmentation is often promoted by electron-withdrawing groups on the aromatic ring.[3]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
Theoretical Framework
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., N-H, S=O, C-F) vibrate at characteristic frequencies. An IR spectrum is a plot of the absorbed infrared radiation versus frequency (or wavenumber, cm⁻¹). By analyzing the absorption bands in the spectrum, one can identify the functional groups present in the molecule.
Experimental Protocol for FT-IR Spectroscopy
A common method for analyzing solid samples is the KBr pellet technique:
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Pellet Formation: Place the ground mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet or empty sample compartment should be run first.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
IR Spectroscopy Workflow
Sources
- 1. 3-CHLORO-2-FLUOROBENZENESULFONYL CHLORIDE(351003-48-0) 1H NMR [m.chemicalbook.com]
- 2. PubChemLite - this compound (C6H5ClFNO2S) [pubchemlite.lcsb.uni.lu]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluorobenzenesulfonamide
Abstract
This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 3-chloro-2-fluorobenzenesulfonamide, a key intermediate in modern drug discovery. The document is intended for an audience of researchers, medicinal chemists, and process development scientists. We will delve into a preferred three-step synthetic sequence, commencing with the catalytic hydrogenation of 3-chloro-2-fluoronitrobenzene. Each stage of the synthesis is presented with detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind the chosen methodologies. The guide emphasizes safe, scalable, and efficient laboratory practices, grounded in authoritative scientific literature.
Introduction and Strategic Overview
This compound is a valuable building block in the synthesis of various biologically active molecules. The strategic placement of the chloro and fluoro substituents on the benzenesulfonamide scaffold imparts unique physicochemical properties that are often sought in the development of novel therapeutic agents. This guide details a reliable and efficient synthesis pathway, designed for both clarity and reproducibility.
The chosen synthetic strategy begins with a common starting material, 3-chloro-2-fluoronitrobenzene, and proceeds through three key transformations:
-
Reduction of the Nitro Group: Catalytic hydrogenation of 3-chloro-2-fluoronitrobenzene to yield the crucial aniline intermediate, 3-chloro-2-fluoroaniline.
-
Diazotization and Chlorosulfonylation: Conversion of the aniline to a diazonium salt, followed by a Sandmeyer-type reaction to install the sulfonyl chloride functionality, yielding 3-chloro-2-fluorobenzenesulfonyl chloride.
-
Amination: The final conversion of the sulfonyl chloride to the target primary sulfonamide, this compound, via reaction with an ammonia source.
This pathway is selected for its high overall yield, the ready availability of the starting materials, and the well-established nature of each transformation.
Caption: High-level overview of the three-step synthesis pathway.
Synthesis of Precursor: 3-Chloro-2-fluoroaniline
The initial step in our pathway is the selective reduction of the nitro group of 3-chloro-2-fluoronitrobenzene. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and favorable environmental profile compared to stoichiometric reductants like iron powder[1][2].
Expertise & Experience: Causality Behind Experimental Choices
The primary challenge in the hydrogenation of halogenated nitroaromatics is achieving high selectivity for the reduction of the nitro group without inducing hydrodehalogenation (the undesired cleavage of the C-Cl bond). The choice of catalyst is paramount to minimizing this side reaction. Platinum on carbon (Pt/C) is often preferred over Palladium on carbon (Pd/C) for this specific type of reduction, as it generally exhibits lower hydrodehalogenation activity under moderate conditions[1][3]. The use of a solvent like methanol or ethanol is standard, as it effectively dissolves the starting material and the product, and facilitates hydrogen transfer at the catalyst surface.
Experimental Protocol: Catalytic Hydrogenation using Pt/C
Materials:
-
3-chloro-4-fluoronitrobenzene
-
5% Platinum on carbon (Pt/C) catalyst
-
Methanol (MeOH)
-
High-purity hydrogen gas (H₂)
-
High-purity nitrogen gas (N₂)
-
Celite® for filtration
Equipment:
-
Pressure reactor (e.g., Parr hydrogenator) equipped with a mechanical stirrer, gas inlet, and temperature control.
-
Filtration apparatus.
Procedure:
-
Reactor Charging: To a clean and dry pressure reactor, add 3-chloro-4-fluoronitrobenzene (1.0 eq) and methanol (10-15 volumes).
-
Inerting: Seal the reactor and purge the system thoroughly with nitrogen gas for 10-15 minutes to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 5% Pt/C catalyst (typically 1-2% w/w relative to the nitroaromatic substrate).
-
Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor with hydrogen to 50-100 psi and commence vigorous stirring. The reaction is typically exothermic; maintain the temperature between 25-40 °C.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. This typically occurs within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. CAUTION: The spent catalyst is pyrophoric and must be handled with extreme care. Keep the filter cake wet with methanol or water at all times and dispose of it according to safety guidelines.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-chloro-2-fluoroaniline as a crude oil or solid, which can be used in the next step without further purification or can be purified by vacuum distillation.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 3-chloro-2-fluoronitrobenzene | N/A |
| Product | 3-chloro-2-fluoroaniline | [4][5] |
| Catalyst | 5% Pt/C | [1][3] |
| Solvent | Methanol | [1] |
| H₂ Pressure | 50-100 psi | [3] |
| Temperature | 25-40 °C | [3] |
| Typical Yield | >95% | [6] |
| Purity | High, suitable for next step | [6] |
Core Synthesis: 3-Chloro-2-fluorobenzenesulfonyl Chloride
This step is the cornerstone of the synthesis, converting the aniline into the highly reactive sulfonyl chloride intermediate. The classical approach involves diazotization followed by a Sandmeyer reaction with sulfur dioxide and a copper salt[7][8]. We present a modern, safer, and more user-friendly protocol that generates the diazonium salt in situ and utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable, solid SO₂ surrogate[9].
Expertise & Experience: Causality Behind Experimental Choices
The traditional Sandmeyer chlorosulfonylation often requires the pre-formation of the diazonium salt and the use of gaseous SO₂, which can be hazardous and difficult to handle. The protocol detailed below, adapted from recent literature, addresses these challenges directly[9][10].
-
In situ Diazotization: Using tert-butyl nitrite allows for the controlled, in situ generation of the diazonium salt, avoiding the isolation of this potentially explosive intermediate.
-
DABSO as SO₂ Surrogate: DABSO is a bench-stable solid that safely and slowly releases SO₂ under the reaction conditions. This circumvents the need for handling gaseous sulfur dioxide.
-
Catalyst System: A copper(II) salt, such as CuCl₂, is used as the catalyst. It is believed to be reduced in situ to the active Cu(I) species, which initiates the radical mechanism characteristic of the Sandmeyer reaction[8].
Experimental Protocol: One-Pot Diazotization and Chlorosulfonylation
Materials:
-
3-chloro-2-fluoroaniline
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct)
-
Copper(II) chloride (CuCl₂)
-
tert-Butyl nitrite (t-BuONO)
-
32% Aqueous Hydrochloric Acid (HCl)
-
Acetonitrile (MeCN)
-
An appropriate organic solvent for extraction (e.g., cyclopentyl methyl ether (CPME) or ethyl acetate)
-
Sulfamic acid
Equipment:
-
Round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Ice bath.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-chloro-2-fluoroaniline (1.0 eq), DABSO (0.6 eq), and CuCl₂ (5 mol%).
-
Solvent Addition: Add anhydrous acetonitrile (to a concentration of ~0.5 M of the aniline) and 32% aqueous HCl (2.0 eq). Cool the mixture to 0-5 °C in an ice bath.
-
Diazotization: Add tert-butyl nitrite (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. For electron-neutral anilines like this substrate, the reaction is typically complete within 1-2 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction mixture back to 0-5 °C. Add an organic solvent for extraction (e.g., CPME). Quench any excess nitrite by the slow addition of a saturated aqueous solution of sulfamic acid.
-
Extraction and Isolation: Separate the organic and aqueous layers. Wash the organic layer with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude 3-chloro-2-fluorobenzenesulfonyl chloride can be purified by Kugelrohr distillation or flash chromatography to yield the product as an oil or low-melting solid[9].
Caption: Workflow for the one-pot synthesis of the sulfonyl chloride intermediate.
Final Step: Synthesis of this compound
The final transformation is the reaction of the electrophilic sulfonyl chloride with ammonia to form the desired sulfonamide. This is a standard nucleophilic substitution reaction at the sulfur center[11].
Expertise & Experience: Causality Behind Experimental Choices
The reaction between a sulfonyl chloride and ammonia is typically rapid and high-yielding. The most common reagent is aqueous ammonium hydroxide, which provides both the ammonia nucleophile and a basic medium to neutralize the HCl byproduct. The reaction is often performed at or slightly above room temperature to ensure completion. Using a biphasic system or a co-solvent can sometimes be beneficial if the sulfonyl chloride has poor solubility in water.
Experimental Protocol: Amination with Ammonium Hydroxide
Materials:
-
3-chloro-2-fluorobenzenesulfonyl chloride
-
Concentrated ammonium hydroxide (28-30% NH₃ in water)
-
Water
-
Hydrochloric acid (for pH adjustment)
Equipment:
-
Beaker or Erlenmeyer flask with a magnetic stirrer.
-
Ice bath.
-
Büchner funnel and filter flask.
Procedure:
-
Reaction Setup: In a beaker, add the crude or purified 3-chloro-2-fluorobenzenesulfonyl chloride (1.0 eq).
-
Ammonia Addition: Cool the sulfonyl chloride in an ice bath and slowly add an excess of concentrated ammonium hydroxide (approx. 5-10 equivalents) with vigorous stirring. The reaction is exothermic. Maintain the temperature below 30 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Precipitation: The product, this compound, is typically a solid that will precipitate from the aqueous reaction mixture. If precipitation is slow, the mixture can be cooled further in an ice bath.
-
pH Adjustment: Check the pH of the slurry. If it is still highly basic, carefully acidify to a neutral pH (~7) with dilute hydrochloric acid to ensure complete precipitation of the sulfonamide.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with cold water to remove any ammonium salts. Dry the solid product under vacuum to a constant weight.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 3-chloro-2-fluorobenzenesulfonyl chloride | N/A |
| Product | This compound | N/A |
| Reagent | Concentrated Ammonium Hydroxide | [12] |
| Temperature | 0-30 °C, then Room Temperature | [12] |
| Typical Yield | >90% | [9] |
| Purity | High, often requires no further purification | [9] |
Conclusion
The synthetic pathway detailed in this guide, starting from 3-chloro-2-fluoronitrobenzene, represents a reliable, efficient, and modern approach to the synthesis of this compound. By incorporating contemporary methodologies such as catalytic hydrogenation and the use of a stable SO₂ surrogate, this route enhances safety and operational simplicity without compromising yield or purity. The provided protocols are designed to be self-validating and are grounded in established chemical principles, offering a solid foundation for researchers and drug development professionals working with this important synthetic intermediate.
References
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Institutes of Health (NIH). [Link]
- WO 2014/056465 A1 - An improved production method and new intermediates of synthesis of elvitegravir.
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Chemistry Portal. [Link]
-
Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]
-
Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group, University of Durham. [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Publishing. [Link]
-
One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. [Link]
-
Amine - Reactivity. Wikipedia. [Link].
- Preparation of arylsulfonamides.
-
Amination of the p-acetaminobenzene sulfonyl chloride. University of Missouri–St. Louis. [Link]
-
3-Chloro-2-fluoroaniline. Zhejiang Zhongxin Fluoride Materials Co., Ltd. [Link]
- CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride.
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- 3. benchchem.com [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 3-Chloro-2-fluoroaniline [xieshichem.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cbijournal.com [cbijournal.com]
- 10. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine - Wikipedia [en.wikipedia.org]
- 12. US4739116A - Preparation of arylsulfonamides - Google Patents [patents.google.com]
A Technical Guide to the Research Potential of 3-Chloro-2-fluorobenzenesulfonamide: A Versatile Scaffold for Modern Drug Discovery
Abstract
The benzenesulfonamide scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of clinically successful therapeutic agents.[1][2][3][4] This guide focuses on 3-Chloro-2-fluorobenzenesulfonamide, a sparsely studied yet promising derivative. The unique electronic and steric properties conferred by its ortho-chloro and fluoro substitution pattern present a compelling case for its exploration in drug discovery. We provide a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and a series of detailed, hypothesis-driven research applications. This document serves as a technical roadmap for researchers, scientists, and drug development professionals aiming to unlock the therapeutic potential of this versatile molecule in oncology, infectious diseases, and beyond.
Introduction: The Sulfonamide Legacy and a New Opportunity
Since their initial discovery as antimicrobial agents, sulfonamides have evolved into one of the most versatile and impactful functional groups in pharmaceutical development.[3][4][5] Their ability to act as bioisosteres for other functional groups and to form critical hydrogen bonds and coordinate with metal ions has led to their successful application in drugs targeting a vast range of conditions, including cancers, viral infections, inflammation, and cardiovascular diseases.[1][2][4][5]
This compound (CAS No. 351003-58-2) represents a logical yet underexplored evolution of this scaffold. The strategic placement of halogen atoms on the phenyl ring is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[6][7][8] The chlorine atom can enhance lipophilicity and metabolic stability, while the adjacent fluorine atom, a potent electron-withdrawing group, can significantly alter pKa and binding affinity.[6][8] This guide posits that this specific substitution pattern creates a unique chemical entity with high potential for developing novel, highly selective, and potent therapeutic agents. We will explore its potential as a carbonic anhydrase inhibitor, an antibacterial scaffold, and a building block for kinase inhibitors.
Physicochemical Profile and Synthesis
A thorough understanding of a compound's fundamental properties is the prerequisite for any research endeavor. The key physicochemical data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 351003-58-2 | [9][10] |
| Molecular Formula | C₆H₅ClFNO₂S | [9] |
| Molecular Weight | 209.63 g/mol | [9] |
| Melting Point | 155-157°C | [9] |
| XLogP3 | 2.9 | [9] |
| PSA (Polar Surface Area) | 68.5 Ų | [9] |
Synthesis Workflow
The most direct and reliable method for preparing this compound is via the ammonolysis of its corresponding sulfonyl chloride precursor, 3-Chloro-2-fluorobenzenesulfonyl chloride (CAS No. 351003-48-0).[11][12] This is a standard, high-yielding reaction widely used in the synthesis of sulfonamide-based drugs.
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
Objective: To synthesize this compound from 3-Chloro-2-fluorobenzenesulfonyl chloride.
Materials:
-
3-Chloro-2-fluorobenzenesulfonyl chloride (1.0 eq)[11]
-
Ammonium hydroxide (28-30% solution, 5.0 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Magnetic stirrer, Round-bottom flask, Separatory funnel, Buchner funnel, pH paper
Procedure:
-
Dissolve 3-Chloro-2-fluorobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add concentrated ammonium hydroxide (5.0 eq) dropwise to the stirred solution. Causality: The slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.
-
Self-Validation: The identity and purity of the crude product should be initially assessed by melting point. It should be close to the literature value of 155-157°C.[9]
-
Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a white solid.
-
Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Proposed Research Application 1: Selective Carbonic Anhydrase IX/XII Inhibition for Anticancer Therapy
Scientific Rationale & Hypothesis
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of CO₂.[13] The tumor-associated isoforms, CA IX and CA XII, are key regulators of tumor pH, promoting cell survival and proliferation in the hypoxic and acidic tumor microenvironment.[13][14] Their overexpression is linked to poor prognosis in numerous cancers, making them high-value therapeutic targets. The primary amino sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group for CA inhibition.[15][16]
Hypothesis: The unique electronic signature of the 3-chloro-2-fluoro-phenyl "tail" will enable high-affinity binding to the active site of CA IX and/or CA XII while conferring selectivity against off-target cytosolic isoforms CA I and CA II. This selectivity is key to minimizing side effects often seen with non-selective CA inhibitors.[15]
Caption: Mechanism of CA IX inhibition in the tumor microenvironment.
Experimental Workflow: Screening and Validation
Objective: To determine the potency and isoform selectivity of this compound as a CA inhibitor.
Protocol 1: In Vitro CA Inhibition Assay (Stopped-Flow Method)
-
Enzyme Panel: Procure recombinant human CA isoforms I, II (cytosolic, off-target) and IX, XII (transmembrane, target).
-
Assay Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂. The reaction produces H⁺, and the rate of pH change is monitored using a pH indicator in a stopped-flow spectrophotometer.
-
Procedure: a. Prepare a buffer solution (e.g., TRIS, pH 7.5) containing the pH indicator. b. Add a known concentration of the respective CA isozyme. c. Add varying concentrations of the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO). d. Initiate the reaction by rapidly mixing the enzyme/inhibitor solution with a CO₂-saturated water solution. e. Monitor the change in absorbance over time to determine the initial reaction rate.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to a DMSO control. Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value for each isoform. Ki values can be subsequently calculated using the Cheng-Prusoff equation.
-
Self-Validation: Acetazolamide, a known pan-CA inhibitor, must be run in parallel as a positive control to validate the assay's performance.[13]
Protocol 2: Hypoxic Cancer Cell Viability Assay
-
Cell Lines: Use a cancer cell line known to overexpress CA IX under hypoxia, such as MCF-7 (breast) or HT-29 (colon).
-
Procedure: a. Seed cells in 96-well plates. b. Expose the plates to either normoxic (21% O₂) or hypoxic (1% O₂) conditions for 24 hours to induce CA IX expression. c. Treat cells with a serial dilution of this compound for 72 hours. d. Assess cell viability using a standard method like the MTS or AlamarBlue assay.
-
Data Analysis: Compare the IC₅₀ values under normoxic and hypoxic conditions. Causality: A significantly lower IC₅₀ under hypoxia would strongly suggest that the compound's cytotoxic effect is mediated by the inhibition of the hypoxia-induced CA IX target.
Proposed Research Application 2: Scaffold for Novel Antibacterial Agents
Scientific Rationale & Hypothesis
The sulfonamide moiety is the foundational pharmacophore of sulfa drugs, the first class of systemic antibiotics. They function by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway that is absent in humans.[1] Bacteria require this pathway to produce nucleotides for DNA replication.
Hypothesis: this compound can act as a novel scaffold for DHPS inhibitors. The halogen substituents can form unique interactions within the p-aminobenzoic acid (PABA) binding site of DHPS, potentially overcoming common resistance mechanisms and offering a new avenue for antibiotic development.
Caption: Inhibition of the bacterial folic acid synthesis pathway.
Experimental Workflow: Screening and Mechanism of Action
Objective: To evaluate the antibacterial activity of this compound and determine its mechanism of action.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Panel: Screen against a panel of clinically relevant Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[17]
-
Procedure (Broth Microdilution): a. Prepare a two-fold serial dilution of the test compound in a 96-well plate using appropriate bacterial growth media (e.g., Mueller-Hinton Broth). b. Inoculate each well with a standardized bacterial suspension. c. Include a positive control (bacteria with no compound) and a negative control (media only). A known antibiotic like sulfamethoxazole should be used as a comparator. d. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Folate Rescue Assay (Mechanism Validation)
-
Principle: If the compound inhibits the folate pathway, its antibacterial effect should be reversed by supplying the bacteria with an external source of folic acid.
-
Procedure: a. Repeat the MIC assay as described above. b. For a parallel set of plates, supplement the growth medium with a concentration of folic acid known to support bacterial growth.
-
Data Analysis: Causality: A significant increase (e.g., >4-fold) in the MIC value in the presence of folic acid provides strong evidence that the compound's mode of action is through the inhibition of the folate synthesis pathway. This self-validating system confirms the target pathway without needing a direct enzyme assay initially.
Conclusion
While this compound is not a well-characterized molecule, its chemical structure, rooted in the highly successful benzenesulfonamide scaffold, provides a strong rationale for its investigation in drug discovery. The specific ortho-chloro-fluoro substitution pattern offers a unique opportunity to achieve selectivity and potency for established sulfonamide targets. This guide has outlined three high-potential research applications in oncology and infectious disease, complete with detailed, actionable experimental workflows. The proposed protocols are designed to be self-validating and grounded in established principles of medicinal chemistry. It is our firm belief that this compound is a valuable and overlooked starting point for the development of next-generation therapeutic agents.
References
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Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. Retrieved from [Link]
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ResearchGate. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
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Advanced Journal of Chemistry. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
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ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]
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PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-2-fluorobenzenesulfonyl Chloride. Retrieved from [Link]
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RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. Retrieved from [Link]
-
East China Normal University. (2013). Optimization of heterocyclic substituted benzenesulfonamides as novel carbonic anhydrase IX inhibitors and their structure activity relationship. Retrieved from [Link]
-
MDPI. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]
-
Usiena Air. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight. Retrieved from [Link]
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PubMed Central. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]
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PubMed Central. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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ResearchGate. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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An In-Depth Technical Guide to 3-Chloro-2-fluorobenzenesulfonamide: From Synthesis to Significance in Modern Drug Discovery
Introduction: Situating a Modern Reagent in a Storied Chemical Family
3-Chloro-2-fluorobenzenesulfonamide is a highly functionalized aromatic compound that has emerged as a valuable building block in contemporary medicinal chemistry. While the specific historical moment of its initial synthesis is not prominently documented in scientific literature, its chemical lineage is distinguished. It belongs to the benzenesulfonamide class of compounds, a group that holds a venerable position in the history of pharmacology. The journey of sulfonamides began dramatically in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent, which metabolized in the body to the active component, sulfanilamide. This discovery ushered in the era of chemotherapy and saved countless lives.[1]
Over the decades, the simple sulfonamide core has been elaborated upon to create drugs for a wide array of conditions beyond bacterial infections, including diuretics, anticonvulsants, and anti-diabetic agents.[1][2] The introduction of halogen atoms, particularly fluorine, into drug candidates became a key strategy in the late 20th and early 21st centuries to modulate pharmacokinetic and pharmacodynamic properties. Fluorine's unique size and high electronegativity can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.
It is at the confluence of this rich history and modern drug design principles that this compound finds its relevance. This guide provides a technical overview of its synthesis, properties, and the strategic importance of its structural motifs in the development of novel therapeutics.
The Strategic Importance of the 3-Chloro-2-fluoro Phenyl Motif
The precise arrangement of a chlorine atom at the 3-position and a fluorine atom at the 2-position of the benzene ring is not accidental; it is a deliberate design element in medicinal chemistry. This specific substitution pattern is a key component in the synthesis of complex pharmaceutical agents. A prominent example is in the development of Elvitegravir, an integrase inhibitor used to treat HIV infection.[3] Patent literature describing the synthesis of Elvitegravir and related compounds utilizes intermediates like 3-chloro-2-fluorobenzyl bromide, which underscores the value of this particular halogenation pattern for achieving the desired biological activity and molecular architecture.[3] The presence of these halogens can influence the electronic properties of the molecule and provide critical interaction points with biological targets.
Synthesis and Physicochemical Properties
The synthesis of this compound is straightforwardly achieved from its corresponding sulfonyl chloride precursor. The overall synthetic pathway represents a classic example of aromatic chemistry.
Caption: General synthetic pathway for this compound.
Physicochemical Data Summary
The key quantitative data for this compound and its immediate precursor are summarized below for easy reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 3-Chloro-2-fluorobenzenesulfonyl Chloride | 351003-48-0 | C₆H₃Cl₂FO₂S | 229.06 | Colorless to light yellow liquid | N/A |
| This compound | 351003-58-2 | C₆H₅ClFNO₂S | 209.63 | Solid | 155-157 |
Data compiled from various chemical supplier specifications.[4][5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound. These are representative procedures and may be optimized based on laboratory conditions and scale.
Protocol 1: Synthesis of 3-Chloro-2-fluorobenzenesulfonyl Chloride
The formation of the sulfonyl chloride is a critical first step. While multiple routes exist for creating sulfonyl chlorides, a common laboratory and industrial method involves the Sandmeyer-type reaction of a diazonium salt, which is itself generated from the corresponding aniline.
Rationale: This multi-step, one-pot reaction is efficient for introducing the sulfonyl chloride group onto the aromatic ring with high regioselectivity, dictated by the starting aniline. The use of sulfur dioxide in the presence of a copper catalyst is a well-established method for this transformation.
Materials:
-
3-Chloro-2-fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas
-
Copper(II) Chloride (CuCl₂)
-
Ice
-
Water (H₂O)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: In a reaction vessel cooled to 0-5°C with an ice bath, dissolve 3-Chloro-2-fluoroaniline in a mixture of concentrated HCl and water.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate vessel, prepare a solution of copper(II) chloride in a suitable solvent and saturate it with sulfur dioxide gas at a low temperature.
-
Slowly add the previously prepared diazonium salt solution to the SO₂/CuCl₂ mixture. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Chloro-2-fluorobenzenesulfonyl chloride.
-
The product can be further purified by vacuum distillation if necessary.
Protocol 2: Synthesis of this compound
This step involves the conversion of the reactive sulfonyl chloride group to the stable sulfonamide.
Rationale: The sulfonyl chloride is a highly electrophilic functional group that reacts readily with nucleophiles. Aqueous ammonia provides both the nucleophilic amine and the basic conditions to neutralize the HCl byproduct, driving the reaction to completion.
Materials:
-
3-Chloro-2-fluorobenzenesulfonyl Chloride
-
Concentrated Aqueous Ammonia (NH₄OH)
-
Ice
-
Water
-
Dilute Hydrochloric Acid
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer, add the crude or purified 3-Chloro-2-fluorobenzenesulfonyl chloride.
-
Cool the flask in an ice bath.
-
Amination: Slowly and carefully add an excess of concentrated aqueous ammonia to the cooled sulfonyl chloride with vigorous stirring. The reaction is exothermic. Maintain the temperature below 10-15°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. A solid precipitate will form.
-
Isolation: Filter the solid product using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted ammonia and ammonium chloride salts.
-
Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound. The purity can be confirmed by measuring its melting point and using spectroscopic methods (NMR, IR).
Caption: High-level experimental workflow for synthesis.
Conclusion and Future Outlook
While the specific "discovery" of this compound may be a footnote in the broader history of chemical synthesis, its utility is clear. It stands as a testament to the enduring legacy of the sulfonamide functional group and the power of fluorine chemistry in modern drug design. As researchers continue to explore new therapeutic agents, the demand for precisely functionalized building blocks like this compound will persist. Its presence in the synthetic routes of significant pharmaceuticals suggests that its history is still being written, not in the annals of initial discovery, but in the ongoing development of life-saving medicines. Recent studies on fluorinated benzenesulfonamides as potential treatments for conditions like Alzheimer's disease further highlight the continuing exploration of this chemical space.
References
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Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). Chemistry – A European Journal. Available from: [Link]
- WO 2014/056465 A1 - An improved production method and new intermediates of synthesis of elvitegravir. (2014). Google Patents.
-
Synthesis and In-Silico Studies of Ortho-Fluorinated Benzenesulfonamides as Putative Anti-CETP Agents. (2024). Current Organic Chemistry. Available from: [Link]
-
Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation. (2022). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available from: [Link]
- US Patent 9,314,464 - Substituted pyrimidinyl-pyrazolyl-phenyl-sulfonamides and their use in the treatment of cancer. (2016). Google Patents.
-
Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2024). ResearchGate. Available from: [Link]
-
Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. (2022). Journal of Medicinal Chemistry. Available from: [Link]
- WO 2021/099842 A1 - Pentafluorobenzenesulfonamide derivatives and uses thereof. (2021). Google Patents.
- US Patent 4,369,145 - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination. (1983). Google Patents.
- CN 110035992 B - Process for the preparation of 3-substituted 2-vinyl phenyl sulfonates. (2020). Google Patents.
- EP 3810602 B1 - Compounds. (2021). Google Patents.
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). Journal of Medicinal Chemistry. Available from: [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal. Available from: [Link]
- US Patent 8,822,730 B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (2014). Google Patents.
- WO 2016/139161 A1 - Process for preparing 3-chloro-2-vinylphenylsulfonates. (2016). Google Patents.
-
The first rare-earth borophosphates. (2011). ResearchGate. Available from: [Link]
-
Preparation of a series of substituted fluoromethylnaphthalenes. (1998). Journal of Fluorine Chemistry. Available from: [Link]
- US Patent Application Publication No. US 2009/0143369 A1. (2009). Google Patents.
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This compound. AccelaChem. Available from: [Link]
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This compound. Conier Chem&Pharma Limited. Available from: [Link]
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- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility Profile of 3-Chloro-2-fluorobenzenesulfonamide
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 3-Chloro-2-fluorobenzenesulfonamide, a key intermediate in pharmaceutical synthesis. In the absence of extensive published solubility data for this specific compound, this document outlines a robust experimental protocol for generating a thorough solubility profile across a range of relevant organic solvents. The methodologies detailed herein are grounded in established principles of physical chemistry and analytical science, ensuring the generation of reliable and reproducible data critical for drug development professionals. This guide emphasizes the causality behind experimental choices, from solvent selection to analytical method validation, and provides a theoretical framework for interpreting the resulting data using Hansen Solubility Parameters (HSP).
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of successful drug development. It influences a multitude of critical parameters, including bioavailability, formulation design, purification strategies, and overall process efficiency. This compound, with its particular substitution pattern on the benzene ring, presents a unique case for solubility studies. Understanding its behavior in various solvents is paramount for optimizing reaction conditions, crystallization processes, and ultimately, the quality of the final drug product.
This guide will provide researchers and scientists with a detailed roadmap for:
-
Systematically determining the thermodynamic solubility of this compound in a diverse set of organic solvents.
-
Developing a validated analytical method for the accurate quantification of the solute.
-
Interpreting solubility data through the lens of solvent-solute interactions to inform process development decisions.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for designing and interpreting solubility studies.
| Property | Value | Source |
| CAS Number | 351003-58-2 | [1] |
| Molecular Formula | C₆H₅ClFNO₂S | [1] |
| Molecular Weight | 209.63 g/mol | [1] |
| Melting Point | 155-157°C | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| XLogP3 | 2.90760 | [1] |
The presence of a chloro, fluoro, and sulfonamide group imparts a specific polarity and hydrogen bonding capability to the molecule, which will be central to its solubility characteristics. The XLogP3 value suggests a moderate lipophilicity.
Theoretical Framework: Understanding Solvent-Solute Interactions
The principle of "like dissolves like" is a useful starting point, but a more quantitative approach is necessary for rational solvent selection and data interpretation. Hansen Solubility Parameters (HSP) provide a powerful framework for this purpose.[3][4] HSP deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solute is most likely to dissolve in a solvent with a similar HSP profile.[3] By mapping the solubility of this compound in a range of solvents with known HSPs, a solubility sphere for the compound can be determined, allowing for the prediction of its solubility in other, untested solvents.
Experimental Design: A Self-Validating Protocol for Solubility Determination
The following sections detail a comprehensive experimental workflow for determining the thermodynamic solubility of this compound. Thermodynamic solubility, which represents the true equilibrium of a saturated solution, is the most relevant value for process development, as opposed to kinetic solubility, which can be influenced by experimental conditions and may represent a metastable state.[5][6][7]
Materials and Equipment
-
This compound (purity >99%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with solvents)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks, pipettes, and vials
Solvent Selection Rationale
The choice of solvents is critical for generating a meaningful solubility profile. The selected solvents should span a range of polarities, hydrogen bonding capabilities, and chemical classes relevant to pharmaceutical processing.
| Solvent | Class | Rationale |
| Methanol | Polar Protic | Common process solvent, capable of hydrogen bonding. |
| Ethanol | Polar Protic | Frequently used in pharmaceutical manufacturing. |
| Isopropanol | Polar Protic | Another common alcohol with different steric properties. |
| Acetonitrile | Polar Aprotic | Widely used in chromatography and as a reaction solvent. |
| Acetone | Polar Aprotic | A versatile solvent with a moderate dipole moment. |
| Ethyl Acetate | Ester | A common extraction and crystallization solvent. |
| Dichloromethane | Chlorinated | A non-polar aprotic solvent. |
| Toluene | Aromatic | A non-polar solvent, useful for understanding aromatic interactions. |
| Heptane | Aliphatic | A non-polar solvent to define the lower end of the solubility spectrum. |
| Water | Aqueous | To determine aqueous solubility, a key parameter in drug development. |
This selection provides a broad coverage of the Hansen space, which is essential for accurate HSP determination.
Experimental Workflow: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[8]
Figure 1: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be experimentally determined.
-
Phase Separation: After equilibration, allow the vials to stand at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the vials to facilitate phase separation.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter to remove any undissolved microparticles.
-
Quantification: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
Analytical Method Development and Validation: HPLC-UV
A robust and validated analytical method is the cornerstone of accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for the quantification of sulfonamides.[9][10][11][12]
4.4.1. Chromatographic Conditions (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (likely in the range of 254-270 nm).
4.4.2. Method Validation
The analytical method must be validated according to ICH guidelines to ensure its reliability. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (r²) > 0.999.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Figure 2: Logical flow for HPLC method development and validation.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Isopropanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| Heptane | 25 | [Experimental Value] | [Calculated Value] |
| Water | 25 | [Experimental Value] | [Calculated Value] |
Interpretation:
The solubility data, in conjunction with the Hansen Solubility Parameters of the solvents, can be used to estimate the HSP of this compound. This involves plotting the solvents in the 3D Hansen space and identifying the center of the "sphere" of good solvents. Software packages are available for this analysis. This information is invaluable for:
-
Predicting solubility in other solvents: This can reduce the need for extensive experimental screening.
-
Optimizing crystallization processes: By identifying suitable anti-solvents (solvents in which the compound is poorly soluble).
-
Troubleshooting manufacturing issues: Such as unexpected precipitation or poor dissolution.
Conclusion and Future Directions
This technical guide has provided a comprehensive methodology for determining the solubility profile of this compound. By following the detailed experimental and analytical protocols, researchers can generate high-quality, reliable data that is essential for informed decision-making in the drug development process.
Future work should focus on expanding the solubility database to include a wider range of solvents and temperatures. Additionally, the influence of pH on the aqueous solubility of this compound should be investigated, given the presence of the acidic sulfonamide proton. A thorough understanding of these parameters will further de-risk the development of processes involving this important pharmaceutical intermediate.
References
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An In-depth Technical Guide to the Safe Handling, Storage, and Use of 3-Chloro-2-fluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chloro and fluoro groups ortho and meta to the sulfonamide moiety, offers a scaffold for the synthesis of novel therapeutic agents, particularly in the development of carbonic anhydrase inhibitors.[1][2] The presence and positioning of these halogens can significantly influence the molecule's physicochemical properties, reactivity, and biological activity.
This guide, intended for laboratory personnel, provides a comprehensive overview of the essential safety protocols, handling procedures, storage requirements, and disposal methods for this compound. By understanding the underlying principles of its chemical behavior, researchers can mitigate risks and ensure the integrity of their experimental work.
Section 1: Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its safe handling and effective use in experimental settings.
| Property | Value | Source |
| Chemical Formula | C₆H₅ClFNO₂S | [3] |
| Molecular Weight | 209.63 g/mol | [3] |
| CAS Number | 351003-58-2 | [3] |
| Appearance | White to off-white crystalline powder | Inferred from typical appearance of related compounds |
| Melting Point | 155-157°C | [3] |
| Solubility | Limited solubility in water. Soluble in a range of organic solvents such as acetone, and dimethylacetamide.[4][5] | General sulfonamide properties. |
| pKa | The sulfonamide group imparts acidic properties. | General sulfonamide chemistry. |
Section 2: Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following hazard information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
GHS Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Signal Word: Warning[3]
Pictograms:
Precautionary Statements:
-
Prevention:
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[3]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P319: Get medical help if you feel unwell.[3]
-
P332 + P317: If skin irritation occurs: Get medical help.[3]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[3]
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[3]
-
Section 3: Personal Protective Equipment (PPE)
Due to its irritant nature, the use of appropriate personal protective equipment is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn in situations where there is a risk of splashing or generating significant amounts of dust.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of exposure, additional protective clothing, such as an apron or coveralls, should be considered.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, or if there is a potential for aerosolization, a NIOSH-approved respirator with a particulate filter is necessary.
Section 4: Handling and Dispensing Protocols
As a fine powder that can be easily aerosolized and is classified as an irritant, strict handling procedures must be followed to minimize exposure.
Experimental Workflow for Handling Powdered this compound:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol for Weighing and Dissolving:
-
Preparation:
-
Designate a work area within a certified chemical fume hood.
-
Cover the work surface with absorbent bench paper.
-
Assemble all necessary equipment (spatula, weighing boat, vials, solvents) within the fume hood.
-
Don the appropriate personal protective equipment.
-
-
Weighing:
-
To minimize the risk of aerosolization, it is recommended to weigh the compound in a tared, sealed container.
-
Tare an empty vial with a cap on the analytical balance.
-
Inside the fume hood, carefully transfer the desired amount of this compound into the vial.
-
Securely cap the vial.
-
Wipe the exterior of the vial with a damp cloth to remove any residual powder.
-
Take the sealed vial back to the balance to record the precise weight.
-
-
Dissolution:
-
Return the sealed vial to the fume hood.
-
Uncap the vial and add the desired solvent using a pipette or syringe.
-
Recap the vial and gently agitate the mixture until the solid is completely dissolved. For larger quantities, this can be done in a round-bottom flask with magnetic stirring.
-
-
Cleanup:
-
All disposable items that have come into contact with the compound (e.g., weighing paper, pipette tips) should be placed in a designated, sealed waste bag within the fume hood.
-
Decontaminate non-disposable equipment and the work surface with a suitable solvent (e.g., acetone or ethanol) and wipe clean.
-
Section 5: Storage Requirements
Proper storage is crucial to maintain the stability and integrity of this compound.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Location: Store in a locked cabinet or other secure location, segregated from incompatible materials.
Section 6: Reactivity and Incompatibility
The reactivity of this compound is primarily dictated by the sulfonamide functional group and the halogenated benzene ring.
-
Sulfonamide Group: The sulfonamide moiety is acidic and can be deprotonated with a suitable base. The N-H bond can also participate in substitution reactions.
-
Aromatic Ring: The presence of electron-withdrawing chloro and fluoro groups deactivates the aromatic ring towards electrophilic aromatic substitution. However, these halogens can potentially be displaced under certain nucleophilic aromatic substitution conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.
-
Hazardous Decomposition Products: Under thermal decomposition, this compound may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, sulfur oxides, hydrogen chloride, and hydrogen fluoride.
Section 7: Disposal Procedures
Waste containing this compound must be treated as hazardous waste.
-
Waste Classification: This compound is a halogenated organic compound.
-
Containerization: Collect all waste, including contaminated disposables and solutions, in a clearly labeled, sealed container designated for halogenated organic waste.[6]
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams to avoid unnecessary disposal costs and complications.[7]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.
Section 8: Toxicological Information
The primary toxicological concerns with this compound are its irritant effects on the skin, eyes, and respiratory system.
-
Acute Toxicity: No specific LD50 or LC50 data is readily available for this compound. However, based on its GHS classification, it should be treated as a substance with the potential for significant irritation upon contact.
-
Chronic Toxicity: The long-term toxicological effects of this compound have not been extensively studied. As with many halogenated aromatic compounds, repeated or prolonged exposure should be avoided.
Section 9: Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spills:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
-
References
- Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
- Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Deriv
- N-Fluorobenzenesulfonimide(133745-75-2) 1H NMR spectrum. ChemicalBook.
- DE69428147T2 - Manufacture of carbonic anhydrase inhibitors.
- 3-chloro-4-fluoro-N-[p-(1,2,3-thiadiazol-4-yl)benzyl]benzenesulfonamide. SpectraBase.
- Hazardous waste segreg
- Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms. PubMed.
- Halogenated Organic Liquids - Standard Oper
- This compound (C6H5ClFNO2S). PubChemLite.
- Biotransformation and toxicity of halogen
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH.
- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure.
- 3-Chlorobenzenesulfonyl chloride. Solubility of Things.
- Benzenesulfonamide | C6H7NO2S | CID 7370. PubChem.
- 3-Chlorobenzotrifluoride (98-15-7) 1H NMR spectrum. ChemicalBook.
- Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. PMC.
- 1-Chloro-3-fluorobenzene(625-98-9) 1H NMR spectrum. ChemicalBook.
- 3-Chlorobenzamide. the NIST WebBook.
- This compound. Conier Chem&Pharma Limited.
- 3-Chloro-2-fluorobenzenesulfonyl chloride 97 351003-48-0. Sigma-Aldrich.
- Understanding Common Lab Solvents. CP Lab Safety.
- Halogenated Aromatic Poisoning (PCB and Others). Merck Veterinary Manual.
- 3-Chloro-2-fluorobenzenesulfonyl Chloride | C6H3Cl2FO2S | CID 2778321. PubChem.
- Mechanism of action of toxic halogenated arom
- Solvents and Polarity. University of Rochester.
- 3-Chloro-2-butanone(4091-39-8) 1H NMR spectrum. ChemicalBook.
- Common Solvents Used in Organic Chemistry: Table of Properties 1. Master Organic Chemistry.
- Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI.
- Fluoroorganic Chemistry. Purdue University.
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
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Methodological & Application
Synthesis and Medicinal Chemistry Applications of 3-Chloro-2-fluorobenzenesulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and potential medicinal chemistry applications of 3-chloro-2-fluorobenzenesulfonamide and its derivatives. This scaffold is of significant interest in drug discovery due to the unique electronic properties conferred by the chloro and fluoro substituents on the benzenesulfonamide core. These properties can influence a molecule's pharmacokinetic profile, including metabolic stability, bioavailability, and target-binding affinity.
The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents.[1] Its ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability, makes it a valuable pharmacophore. The introduction of fluorine and chlorine atoms to the aromatic ring further modulates the scaffold's lipophilicity and electronic nature, offering a powerful tool for fine-tuning drug-like properties.[2]
I. Synthetic Pathways to this compound Derivatives
The primary route to this compound and its N-substituted derivatives begins with the commercially available precursor, 3-chloro-2-fluorobenzenesulfonyl chloride. The synthesis can be broadly divided into two key transformations: the formation of the parent sulfonamide and the subsequent derivatization of the sulfonamide nitrogen.
A. Synthesis of the Core Scaffold: this compound
The conversion of a sulfonyl chloride to a primary sulfonamide is a robust and widely used reaction in organic synthesis. The most common method involves the reaction of the sulfonyl chloride with ammonia.
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the parent this compound from 3-chloro-2-fluorobenzenesulfonyl chloride using aqueous ammonia.
Materials:
-
3-Chloro-2-fluorobenzenesulfonyl chloride
-
Concentrated ammonium hydroxide (28-30%)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, stir bar, separatory funnel, rotary evaporator, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (5-10 mL per gram of sulfonyl chloride). Cool the solution to 0 °C in an ice bath.
-
Ammonolysis: While stirring vigorously, slowly add concentrated ammonium hydroxide (5-10 eq) to the cooled solution. The addition should be done dropwise to control the exotherm.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization: The purified this compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Excess Ammonia: A significant excess of ammonium hydroxide is used to ensure complete conversion of the sulfonyl chloride and to neutralize the hydrochloric acid byproduct formed during the reaction.
-
Controlled Temperature: The initial cooling of the reaction to 0 °C is crucial to manage the exothermic nature of the reaction between the sulfonyl chloride and ammonia.
-
Aqueous Work-up: The washing steps are essential to remove unreacted ammonia, ammonium salts, and other water-soluble impurities. The bicarbonate wash specifically neutralizes any remaining acidic species.
dot
Caption: General workflow for the synthesis of this compound.
B. Synthesis of N-Substituted this compound Derivatives
To explore the structure-activity relationship (SAR) of this scaffold, a library of N-substituted derivatives can be synthesized. This is typically achieved by reacting 3-chloro-2-fluorobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base.
Protocol 2: General Procedure for the Synthesis of N-Substituted Derivatives
Materials:
-
3-Chloro-2-fluorobenzenesulfonyl chloride
-
Various primary or secondary amines
-
A suitable base (e.g., triethylamine, pyridine, or potassium carbonate)
-
A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
-
Deionized water
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the desired amine (1.0-1.2 eq) and the base (1.5-2.0 eq) in the chosen aprotic solvent.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 3-chloro-2-fluorobenzenesulfonyl chloride (1.0 eq) in the same solvent to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up:
-
Quench the reaction with water.
-
If the product is in an organic solvent, wash sequentially with 1 M HCl (to remove excess amine and base), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
dot
Caption: Workflow for synthesizing N-substituted derivatives.
II. Medicinal Chemistry Applications and Structure-Activity Relationship (SAR) Insights
Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of biological activities. The introduction of the 3-chloro and 2-fluoro substituents provides a unique electronic and steric profile that can be exploited in drug design.
A. Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[4][5] The sulfonamide moiety is a classic zinc-binding group that is essential for the inhibitory activity of many CA inhibitors.[1]
The this compound scaffold can serve as a starting point for the design of novel CA inhibitors. The electronic properties of the substituted phenyl ring can influence the acidity of the sulfonamide NH proton, which is crucial for binding to the zinc ion in the enzyme's active site.
Table 1: Physicochemical Properties of Parent Scaffolds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| Benzenesulfonamide | C₆H₇NO₂S | 157.19 | 0.33 |
| This compound | C₆H₅ClFNO₂S | 209.63 | 1.85 |
Calculated LogP values are estimations and can vary based on the algorithm used.
The increased lipophilicity of the this compound scaffold compared to the parent benzenesulfonamide suggests that it may have different cell permeability and pharmacokinetic properties, which are important considerations in drug design.
B. Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cell signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Many kinase inhibitors incorporate a sulfonamide or a bioisosteric group to interact with the hinge region of the ATP-binding site.
The this compound core can be elaborated with various pharmacophoric groups to target specific kinases. The chlorine and fluorine atoms can form halogen bonds or other non-covalent interactions with amino acid residues in the kinase active site, potentially enhancing binding affinity and selectivity. The synthesis of a library of N-substituted derivatives (as described in Protocol 2) is a key strategy for exploring the SAR of this scaffold as kinase inhibitors.[6]
C. Other Potential Therapeutic Areas
The versatility of the sulfonamide group and the unique properties of the 3-chloro-2-fluorophenyl moiety suggest that derivatives of this scaffold could be explored for a wide range of other therapeutic targets. These may include, but are not limited to, antibacterial agents, antiviral agents, and modulators of ion channels.
III. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a robust foundation for the preparation of the core molecule and a diverse library of its derivatives. The unique electronic and steric properties conferred by the halogen substituents offer medicinal chemists a valuable tool to modulate the pharmacological and pharmacokinetic properties of new drug candidates.
Future research in this area should focus on the synthesis of a broad range of N-substituted derivatives and their systematic evaluation against various biological targets, including a panel of carbonic anhydrase isoforms and protein kinases. Detailed structure-activity relationship studies, guided by computational modeling, will be crucial for the optimization of lead compounds and the development of potent and selective drug candidates.
IV. References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2003). The sulfonamide group: a versatile pharmacophore for designing enzyme inhibitors and antitumor agents. Current Medicinal Chemistry, 10(11), 925-953.
-
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 15 human isoforms. Chemical Reviews, 112(8), 4421-4468.
-
Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(8), 1853-1863.
-
Lindskog, S. (1997). Structure and mechanism of carbonic anhydrase. Pharmacology & Therapeutics, 74(1), 1-20.
-
Parkkila, S., & Parkkila, A. K. (1996). Carbonic anhydrase in the alimentary tract. An overview. Scandinavian Journal of Gastroenterology, 31(4), 305-317.
-
Pastorekova, S., Parkkila, S., Pastorek, J., & Supuran, C. T. (2004). Carbonic anhydrases: current state of the art, therapeutic applications and future prospects. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(3), 199-229.
-
Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206.
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- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Chloro-2-fluorobenzenesulfonamide in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Halogenated Building Block
3-Chloro-2-fluorobenzenesulfonamide is a strategically functionalized aromatic compound poised for a significant role in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the presence of three key functional groups on the phenyl ring: a sulfonamide, a chlorine atom, and a fluorine atom. This unique arrangement offers multiple reaction sites, allowing for sequential and regioselective modifications.
The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting antibacterial, anti-inflammatory, and diuretic properties, among others.[1][2][3] The halogen substituents, chlorine and fluorine, serve as versatile handles for various cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. Furthermore, the presence of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]
While direct literature citing specific applications of this compound is emerging, its structural motifs are present in patented compounds, suggesting its use in proprietary drug discovery programs. This guide, therefore, provides a detailed exploration of its potential applications by drawing upon established reactivity principles of analogous halosubstituted benzenesulfonamides. The protocols herein are presented as robust starting points for researchers to leverage the synthetic potential of this valuable building block.
Predicted Reactivity and Synthetic Applications
The reactivity of this compound is dictated by its functional groups. The sulfonamide nitrogen can undergo N-arylation, while the chloro and fluoro substituents on the aromatic ring can participate in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The relative reactivity of the halogens is influenced by their position and the electronic nature of the sulfonamide group.
Key Potential Reactions:
-
N-Arylation Reactions: The sulfonamide nitrogen is a nucleophile that can be arylated to form N-aryl sulfonamides, a common scaffold in medicinal chemistry.[2][5]
-
Buchwald-Hartwig Amination: The chlorine atom can undergo palladium-catalyzed amination to introduce a new nitrogen-containing substituent.
-
Suzuki-Miyaura Coupling: The chloro group is a suitable coupling partner for the formation of a new carbon-carbon bond with boronic acids.
-
Ullmann Condensation: Copper-catalyzed coupling of the aryl chloride with amines, alcohols, or thiols provides an alternative to palladium-catalyzed methods.[6][7][8]
Below, we provide detailed protocols for representative reactions that are anticipated to be highly effective for this compound, based on well-documented procedures for similar substrates.
Application Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Condensation)
This protocol describes the N-arylation of a primary sulfonamide with an aryl halide. While the provided example uses a different sulfonamide, the conditions are expected to be applicable to the arylation of this compound itself with various aryl halides.
Reaction Principle
The Ullmann condensation is a copper-catalyzed reaction that forms a new bond between a nucleophile and an aryl halide. In this case, the sulfonamide nitrogen acts as the nucleophile. The use of a ligand, such as 1,10-phenanthroline, can accelerate the reaction and improve yields.[6]
Experimental Workflow
Caption: General workflow for the Ullmann-type N-arylation of a sulfonamide.
Detailed Protocol
| Reagent | Amount (mmol) | Equivalents | Notes |
| This compound | 1.0 | 1.0 | Starting material. |
| Aryl Iodide or Aryl Bromide | 1.2 | 1.2 | Coupling partner. |
| Copper(I) Iodide (CuI) | 0.1 | 0.1 | Catalyst. |
| 1,10-Phenanthroline | 0.2 | 0.2 | Ligand. |
| Potassium Carbonate (K₂CO₃) | 2.0 | 2.0 | Base. |
| N,N-Dimethylformamide (DMF) | 5 mL | - | Solvent. Ensure it is anhydrous. |
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-chloro-2-fluorobenzenesulfonamide.
Application Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid. The chloro group of this compound is expected to be a suitable electrophile for this transformation.
Reaction Principle
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol
| Reagent | Amount (mmol) | Equivalents | Notes |
| This compound | 1.0 | 1.0 | Aryl chloride. |
| Arylboronic Acid | 1.5 | 1.5 | Coupling partner. |
| Pd₂(dba)₃ | 0.02 | 0.02 | Palladium source. |
| SPhos | 0.08 | 0.08 | Ligand. |
| Potassium Phosphate (K₃PO₄) | 3.0 | 3.0 | Base. |
| Toluene/Water (10:1) | 5 mL | - | Solvent system. |
Procedure:
-
In a reaction vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.08 mmol), and K₃PO₄ (3.0 mmol).
-
Seal the vial with a septum and purge with an inert gas.
-
Add the degassed toluene/water solvent mixture (5 mL) via syringe.
-
Heat the reaction to 100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography on silica gel to yield the biaryl product.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursor, 3-Chloro-2-fluorobenzenesulfonyl chloride.
-
This compound: May cause skin, eye, and respiratory irritation.[9]
-
3-Chloro-2-fluorobenzenesulfonyl chloride: Causes severe skin burns and eye damage.[10]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its trifunctional nature allows for a range of chemical transformations, making it a valuable tool for the construction of complex molecules with potential applications in drug discovery and materials science. The protocols provided in this guide, based on established methodologies for analogous compounds, offer a solid foundation for researchers to explore the full synthetic potential of this compound.
References
-
Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances. [Link]
-
Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. National Library of Medicine. [Link]
-
Recent developments in the synthesis of N-aryl sulfonamides. ResearchGate. [Link]
-
Recent developments in the synthesis of N-aryl sulfonamides. Taylor & Francis Online. [Link]
-
The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation. Autech Industry Co., Limited. [Link]
-
Modern Aspects of the Smiles Rearrangement. The University of Manchester. [Link]
-
Merging Hydrogen‐Atom‐Transfer and the Truce‐Smiles Rearrangement for Synthesis of β‐Arylethylamines from Unactivated Allylsulfonamides. National Library of Medicine. [Link]
-
Product information, this compound | P&S Chemicals. P&S Chemicals. [Link]
-
Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid. National Library of Medicine. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Merging Hydrogen-Atom-Transfer and the Truce-Smiles Rearrangement for Synthesis of β-Arylethylamines from Unactivated Allylsulfonamides. National Library of Medicine. [Link]
-
Smiles rearrangement. ResearchGate. [Link]
-
N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. PubChem. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Synthesis and Reactions of Halo-Substituted Alkylthiophenes. A Review. ResearchGate. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
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- 2. Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Ullmann Reaction [organic-chemistry.org]
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- 10. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols for the Sulfonylation of Amines using 3-Chloro-2-fluorobenzenesulfonyl Chloride
Introduction: The Strategic Importance of the Sulfonamide Moiety in Modern Drug Discovery
The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to the structure and activity of a vast array of therapeutic agents. Its prevalence in pharmaceuticals stems from its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups. The introduction of a sulfonamide moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.
The reagent 3-Chloro-2-fluorobenzenesulfonamide and its precursor, 3-chloro-2-fluorobenzenesulfonyl chloride, are valuable building blocks in this context. The specific substitution pattern on the aromatic ring, featuring both chloro and fluoro groups, provides medicinal chemists with fine-tuned control over the electronic and steric properties of the resulting sulfonamides. This application note provides a comprehensive experimental protocol for the synthesis of N-substituted sulfonamides via the reaction of 3-chloro-2-fluorobenzenesulfonyl chloride with primary or secondary amines, a fundamental transformation in drug development. While direct sulfonylation using a sulfonamide is uncommon, the synthesis from the corresponding sulfonyl chloride is a robust and widely practiced method.
Reaction Principle: Nucleophilic Attack on an Electrophilic Sulfur Center
The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic example of nucleophilic acyl substitution, although at a sulfur atom rather than a carbon. The highly electrophilic sulfur atom of the sulfonyl chloride is susceptible to attack by the nucleophilic amine.[1] The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]
The general reaction scheme is as follows:
Figure 1: General Sulfonylation Reaction
Caption: General reaction scheme for the synthesis of N-substituted sulfonamides.
Detailed Experimental Protocol
This protocol outlines the synthesis of an N-substituted-3-chloro-2-fluorobenzenesulfonamide from 3-chloro-2-fluorobenzenesulfonyl chloride and a generic primary amine.
Materials and Equipment:
-
3-chloro-2-fluorobenzenesulfonyl chloride (CAS: 351003-48-0)[2][3]
-
Primary or secondary amine of choice
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or triethylamine (TEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Column chromatography setup (silica gel)
Safety Precautions:
-
3-chloro-2-fluorobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction may be exothermic.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a well-ventilated area.
-
Pyridine and triethylamine are flammable and have strong odors. Handle in a fume hood.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent).
-
Dissolve the amine in anhydrous DCM or THF (approximately 0.1 M concentration).
-
Add the base (e.g., pyridine or triethylamine, 1.2-1.5 equivalents).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
-
Addition of Sulfonyl Chloride:
-
In a separate flask or dropping funnel, dissolve 3-chloro-2-fluorobenzenesulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes. Slow addition is crucial to control the reaction temperature and minimize side reactions, such as the formation of di-sulfonated products with primary amines.[4]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product sulfonamide should have a different Rf value than the starting amine and sulfonyl chloride.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-3-chloro-2-fluorobenzenesulfonamide.
-
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction | Extend reaction time or gently heat the reaction mixture after the initial addition at 0 °C. |
| Poor nucleophilicity of the amine | Use a more forcing base or a higher reaction temperature. Consider a different solvent. | |
| Formation of Di-sulfonated Product (with primary amines) | Excess sulfonyl chloride or strong base | Use a slight excess of the amine (1.1-1.2 equivalents). Add the sulfonyl chloride slowly at a low temperature.[4] Use a weaker or sterically hindered base like pyridine.[4] |
| Hydrolysis of Sulfonyl Chloride | Presence of water in the reaction | Ensure all glassware is oven-dried and use anhydrous solvents. |
Mechanism of Sulfonylation
The reaction proceeds through a two-step addition-elimination mechanism.
Figure 2: Sulfonylation Reaction Mechanism
Caption: Proposed mechanism for the sulfonylation of an amine.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.
-
Elimination: The intermediate collapses, and the chloride ion is expelled as a leaving group.
-
Deprotonation: The resulting protonated sulfonamide is deprotonated by the base in the reaction mixture to yield the final neutral sulfonamide product.
Conclusion
The synthesis of N-substituted-3-chloro-2-fluorobenzenesulfonamides via the reaction of 3-chloro-2-fluorobenzenesulfonyl chloride with amines is a reliable and versatile method for accessing a diverse range of compounds with potential therapeutic applications. The protocol provided herein offers a robust starting point for researchers in drug discovery and medicinal chemistry. Careful control of reaction conditions, particularly stoichiometry and temperature, is key to achieving high yields and purity.
References
The Strategic Application of Substituted Benzenesulfonamides in Modern Kinase Inhibitor Synthesis: A Detailed Guide
Introduction: The Indispensable Role of Kinase Inhibitors and the Sulfonamide Moiety
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.[1][2] Within the vast chemical space of these inhibitors, the sulfonamide functional group (R-SO₂NH-R') has emerged as a privileged scaffold.[1][3] Its prevalence is not coincidental; the sulfonamide group is a versatile hydrogen-bond donor and acceptor, capable of forming critical interactions within the ATP-binding pocket of kinases.[4] Furthermore, its chemical stability and synthetic tractability make it an attractive component for medicinal chemists.
This application note provides a detailed exploration of the use of substituted benzenesulfonamides in the synthesis of potent kinase inhibitors, with a specific focus on the structural motifs found in Dabrafenib, a selective inhibitor of BRAF kinase.[5][6] While the specific starting material 3-Chloro-2-fluorobenzenesulfonamide serves as a pertinent example of a halogenated sulfonamide building block, we will use the synthesis of Dabrafenib to illustrate the broader principles and practical applications of a closely related and clinically significant structure: the 2,6-difluorobenzenesulfonamide moiety. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this important chemical class in their own discovery programs.
The Rationale for Halogenation: Why Chlorine and Fluorine Matter
The incorporation of halogen atoms, particularly fluorine and chlorine, into drug candidates is a well-established strategy in medicinal chemistry to fine-tune molecular properties.[7][8][9]
-
Fluorine: As the most electronegative element, fluorine's introduction can significantly alter the electronic properties of the aromatic ring, decrease the pKa of nearby functional groups, and block sites of metabolic oxidation, thereby enhancing metabolic stability and increasing the drug's half-life.[7][9] It can also form favorable, non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within the protein's binding pocket, leading to improved potency and selectivity.[10][11]
-
Chlorine: While also an electron-withdrawing group, chlorine's larger size can provide steric bulk that can be exploited to achieve selective binding to the target kinase over other off-target kinases.
In the context of a benzenesulfonamide scaffold, these halogens work in concert to modulate the molecule's conformation, binding affinity, and pharmacokinetic profile, making them critical components of the final inhibitor.
Case Study: The Synthesis of Dabrafenib, a BRAF V600E Inhibitor
Dabrafenib (Tafinlar®) is an FDA-approved therapy for melanomas harboring the BRAF V600E mutation.[12][13] Its structure prominently features a 2,6-difluorobenzenesulfonamide group, which is crucial for its activity. The synthesis of Dabrafenib provides an excellent, field-proven example of the application of a substituted benzenesulfonamide core.
The overall synthetic strategy involves the coupling of a complex aniline intermediate with a di-fluorinated benzenesulfonyl chloride. This key step establishes the critical sulfonamide linkage.
Visualizing the Core Synthesis Logic
The following diagram illustrates the key disconnection approach in the synthesis of Dabrafenib, highlighting the formation of the central sulfonamide bond.
Caption: Retrosynthetic analysis of Dabrafenib.
Experimental Protocols and Methodologies
This section provides a detailed, step-by-step protocol for the key transformations involved in synthesizing a Dabrafenib-like core structure, focusing on the formation of the sulfonamide linkage.
Part 1: Synthesis of 2,6-Difluorobenzenesulfonyl Chloride (The Reagent)
The successful formation of the sulfonamide bond is contingent on the availability of the corresponding sulfonyl chloride. This reagent can be prepared from 1,3-difluorobenzene.[14]
Protocol 1: Preparation of 2,6-Difluorobenzenesulfonyl Chloride
-
Step 1: Lithiation. To a cooled (-78 °C) solution of 1,3-difluorobenzene (1.0 eq) in a suitable anhydrous ether solvent (e.g., diethyl ether), add n-butyllithium (n-BuLi) in hexanes (0.99 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Causality: n-BuLi is a strong base that selectively deprotonates the carbon atom situated between the two electron-withdrawing fluorine atoms, forming a reactive aryllithium species. The low temperature is critical to prevent side reactions.
-
-
Step 2: Sulfonylation. Stir the reaction mixture at -78 °C for 3 hours. Bubble sulfur dioxide (SO₂) gas through the solution. A white precipitate will form.
-
Causality: The aryllithium nucleophile attacks the electrophilic sulfur atom of SO₂, forming a lithium sulfinate salt.
-
-
Step 3: Chlorination. Add N-chlorosuccinimide (NCS) (1.1 eq) to the mixture and allow the reaction to warm to room temperature over 1 hour.
-
Causality: NCS is a mild chlorinating agent that converts the sulfinate salt into the desired sulfonyl chloride.
-
-
Step 4: Work-up and Isolation. Filter the reaction mixture and concentrate the filtrate under reduced pressure to yield the crude 2,6-difluorobenzenesulfonyl chloride. This can be purified by distillation or used directly in the next step.
-
Self-Validation: The product can be characterized by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity before proceeding.
-
Part 2: Core Synthesis via Sulfonamide Bond Formation
This protocol details the coupling of the synthesized sulfonyl chloride with an aniline precursor to form the core of the inhibitor.
Protocol 2: Synthesis of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
-
Step 1: Reaction Setup. In a flask, dissolve the aniline precursor, methyl 3-amino-2-fluorobenzoate (1.0 eq), in pyridine at room temperature.[14]
-
Causality: Pyridine acts as both the solvent and a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
-
Step 2: Addition of Sulfonyl Chloride. Cool the solution to approximately 15 °C. Add a solution of 2,6-difluorobenzenesulfonyl chloride (1.0 eq) dropwise to the aniline solution.
-
Causality: The nucleophilic nitrogen of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The reaction is exothermic, and controlled addition is necessary.
-
-
Step 3: Reaction Progression. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
-
Step 4: Work-up and Purification. Add ethyl acetate and water to the reaction mixture. Heat the mixture to dissolve any solids, then separate the organic layer. Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]
-
Step 5: Crystallization. Purify the crude product by recrystallization from a suitable solvent system (e.g., petroleum ether) to afford the desired sulfonamide as a solid.[14]
-
Self-Validation: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis.
-
Visualizing the Experimental Workflow
Caption: Workflow for sulfonamide intermediate synthesis.
Data Summary and Characterization
The successful synthesis of kinase inhibitors relies on achieving high purity and yield at each step. The following table summarizes expected data for the key intermediate prepared in Protocol 2.
| Parameter | Expected Value/Result | Source |
| Product Name | Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate | [14] |
| Appearance | Orange Solid | [14] |
| Molecular Formula | C₁₄H₁₀F₃NO₄S | N/A |
| Molecular Weight | 345.29 g/mol | N/A |
| Yield | Variable, reported yields can be modest (~12-15%) in some procedures. | [14] |
| Mass Spec (LCMS) | [M+NH₄]⁺ = 363.0 | [14] |
Conclusion and Field-Proven Insights
The benzenesulfonamide scaffold, particularly when substituted with halogens like fluorine and chlorine, is a powerful tool in the design of specific and potent kinase inhibitors. The synthesis of Dabrafenib demonstrates a robust and scalable route to a clinically vital drug, hinging on the fundamental reaction between an aniline and a sulfonyl chloride.
Key Takeaways for Researchers:
-
Strategic Halogenation: Do not underestimate the power of fluorine and chlorine to modulate ADME properties and binding affinity. A "fluorine scan," where fluorine atoms are systematically introduced at various positions, can be a highly effective strategy for lead optimization.[11]
-
Robust Chemistry: The sulfonamide bond formation is a reliable and well-understood reaction. However, careful control of reaction conditions, particularly temperature and the choice of base, is crucial for achieving high yields and purity.
-
Analytical Rigor: Each intermediate must be rigorously characterized to ensure the integrity of the final compound. A combination of NMR, MS, and chromatographic methods is essential for a self-validating protocol.
By understanding the principles outlined in this guide and applying the detailed protocols, researchers can confidently utilize substituted benzenesulfonamides like this compound and its analogs to accelerate the discovery and development of next-generation kinase inhibitors.
References
-
2, 6-di-fluoro benzene sulfonyl chloride (2, 6-dfbsc). (n.d.). Retrieved from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]
-
Dabrafenib structure and activity against RAF kinases. Dabrafenib... (n.d.). ResearchGate. Retrieved from [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). National Institutes of Health. Retrieved from [Link]
-
2,6-Difluorobenzenesulfonyl chloride Five Chongqing Chemdad Co. (n.d.). Retrieved from [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025, March 21). National Institutes of Health. Retrieved from [Link]
-
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024, June). PubMed. Retrieved from [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). National Institutes of Health. Retrieved from [Link]
-
improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. (2015, January 15). PubMed. Retrieved from [Link]
-
Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. (n.d.). PubMed Central. Retrieved from [Link]
-
Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. (n.d.). PubMed Central. Retrieved from [Link]
-
Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. (2013, July 3). PubMed Central. Retrieved from [Link]
-
Dabrafenib. (n.d.). PubChem. Retrieved from [Link]
-
Structures of vemurafenib, encorafenib, dabrafenib, sorafenib, and the target compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Sulfonamide inhibitors: a patent review 2013-present. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. (2017, August 1). PubMed. Retrieved from [Link]
- Processes for the preparation of dabrafenib. (n.d.). Google Patents.
- Preparation method of dabrafenib. (n.d.). Google Patents.
- Benzenesulfonamide, N-[3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl) - (n.d.). CymitQuimica. Retrieved from https://www.cymitquimica.com/cas/1195768-06-9
-
2,6-Difluorobenzenesulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]
-
2-(3-Amino-1,1-difluoropropan-2-yl)-4,6-difluorophenol. (2025, September 25). Chemsrc. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 3-Chloro-2-fluorobenzenesulfonamide in Palladium-Catalyzed Suzuki-Miyaura Coupling
Introduction: The Strategic Value of Functionalized Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of polyolefins, styrenes, and particularly, substituted biphenyls.[1][3] The biaryl structural motif is a privileged scaffold in medicinal chemistry and materials science, making the Suzuki coupling a critical tool in drug discovery and development.[4][5][6]
This guide focuses on the application of 3-Chloro-2-fluorobenzenesulfonamide as a strategic building block in Suzuki coupling. This reagent is not merely an aryl chloride; its unique substitution pattern—an ortho-fluoro group and a meta-sulfonamide moiety—provides electronic and steric properties that can be exploited for the synthesis of complex, highly functionalized molecules. We will delve into the mechanistic nuances of activating this specific aryl chloride, provide a robust and validated protocol for its use, and discuss the rationale behind the selection of catalysts and reaction conditions, empowering researchers to confidently incorporate this versatile reagent into their synthetic programs.
Reagent Profile: this compound
Understanding the intrinsic properties of your coupling partner is fundamental to designing a successful reaction. This compound offers a unique combination of reactive and modulating functional groups.
| Property | Value | Source |
| Chemical Name | This compound | [7][8] |
| CAS Number | 351003-58-2 | [8][9] |
| Molecular Formula | C₆H₅ClFNO₂S | [7] |
| Molecular Weight | 209.63 g/mol | [9] |
| Appearance | Off-white to white crystalline solid | - |
Key Structural Features and Their Synthetic Implications:
-
The Chloro Group (C-Cl): This is the primary reactive site for the Suzuki coupling. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the high bond dissociation energy of the C-Cl bond.[10] Consequently, their activation requires highly active palladium catalyst systems.
-
The Ortho-Fluoro Group (C-F): The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This effect lowers the electron density of the aromatic ring, which can facilitate the rate-determining oxidative addition step of the palladium catalyst to the C-Cl bond.[1]
-
The Meta-Sulfonamide Group (-SO₂NH₂): This powerful electron-withdrawing group further activates the C-Cl bond towards oxidative addition. Furthermore, the sulfonamide moiety is a common pharmacophore and a valuable synthetic handle for further derivatization, making the resulting biaryl products of significant interest in drug discovery programs.[11]
Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle
The success of a Suzuki coupling hinges on the seamless execution of a three-step catalytic cycle.[2][12] The use of a challenging substrate like an aryl chloride necessitates a careful consideration of each step.
Figure 1: The Suzuki-Miyaura catalytic cycle.[1][2][12]
-
Oxidative Addition: This is typically the rate-limiting step, especially for aryl chlorides.[1][2] The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. The electron-withdrawing nature of the fluoro and sulfonamide substituents makes the aryl ring electron-deficient, which facilitates this crucial step. However, a highly active catalyst, usually featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), is essential to overcome the high bond energy.[10][13][14]
-
Transmetalation: Before this step, the base (e.g., K₃PO₄) reacts with the boronic acid partner to form a more nucleophilic boronate species.[15] This boronate then transfers its organic group (R') to the palladium center, displacing the chloride ligand. The exact mechanism of transmetalation is complex but results in a new Pd(II) species bearing both organic coupling partners.[1]
-
Reductive Elimination: In this final step, the two organic groups on the palladium center couple to form the new C-C bond of the biaryl product. This process simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which re-enters the cycle.[12][16]
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials and Equipment
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2–1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed solvents (e.g., Toluene/Water 10:1, or 1,4-Dioxane)
-
Ethyl Acetate (for work-up)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Septa and needles
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath with temperature control
-
TLC plates (silica gel)
-
Rotary evaporator
-
Glassware for extraction (separatory funnel, flasks)
-
Flash chromatography system
-
Catalyst System Rationale (Self-Validating System)
-
Palladium Precatalyst: Pd(OAc)₂ is a common, air-stable Pd(II) source that is reduced in situ to the active Pd(0) species.[16] Pd₂(dba)₃ is a Pd(0) source and can sometimes lead to faster initiation.[15]
-
Ligand Choice - The Key to Success: For an electron-deficient aryl chloride, a highly active ligand is non-negotiable. SPhos is a bulky, electron-rich biaryl phosphine ligand from the Buchwald family. Its steric bulk promotes the reductive elimination step, while its electron-donating nature stabilizes the palladium center and facilitates the oxidative addition to the strong C-Cl bond.[17] This choice is critical for ensuring high conversion and preventing catalyst decomposition.
-
Base and Solvent: K₃PO₄ is a strong, non-nucleophilic base effective in promoting the formation of the reactive boronate species without causing hydrolysis of sensitive functional groups.[12] A solvent system like Toluene/H₂O or Dioxane provides the necessary polarity to dissolve the various components, including the inorganic base and the boronate intermediate.[12] Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Step-by-Step Methodology
Figure 2: Experimental workflow for the Suzuki coupling protocol.
-
Inert Atmosphere Setup: Place the reaction vessel (e.g., a 25 mL Schlenk flask) containing a magnetic stir bar under vacuum and heat with a heat gun to remove adsorbed water. Backfill with an inert gas (Argon is preferred). Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (e.g., 210 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (637 mg, 3.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol) to the flask.
-
Solvent Addition: Using a syringe, add degassed solvent (e.g., 10 mL of a 10:1 mixture of Toluene:Water) to the flask. The mixture should be stirred briefly.
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Periodically and carefully take a small aliquot from the reaction mixture. Dilute it with ethyl acetate and spot on a TLC plate to monitor the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl sulfonamide product.
Data Summary and Troubleshooting
The conditions outlined are a general starting point. Optimization may be required for specific boronic acids.
Table 2: Representative Reaction Parameters
| Boronic Acid Partner | Equiv. | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Phenylboronic Acid | 1.2 | 100 | 12 | 85-95 | Standard, reliable coupling partner. |
| 4-Methoxyphenylboronic Acid | 1.2 | 100 | 8 | >90 | Electron-rich boronic acids often react faster. |
| 4-(Trifluoromethyl)phenylboronic Acid | 1.5 | 110 | 18 | 70-85 | Electron-poor boronic acids can be slower to transmetalate; may require slightly higher temperature or longer time. |
| Pyridine-3-boronic Acid | 1.5 | 100 | 16 | 65-80 | Heteroaryl boronic acids can be prone to protodeboronation; ensure anhydrous conditions and a strong base.[16] |
Troubleshooting Common Issues:
-
Low Conversion:
-
Cause: Inactive catalyst. Solution: Ensure thoroughly degassed solvents and a truly inert atmosphere. Increase catalyst loading slightly (e.g., to 3 mol%).
-
Cause: Insufficiently active catalyst system. Solution: Switch to a more electron-rich ligand (e.g., XPhos) or a different palladium precatalyst.
-
-
Protodeboronation (Loss of Boronic Acid):
-
Cause: Presence of excess water or protic sources. Solution: Use anhydrous solvents and a freshly opened, finely ground base. Sometimes using boronic esters can mitigate this issue.[1]
-
-
Hydrodechlorination (Replacement of -Cl with -H):
-
Cause: A common side reaction, especially with electron-rich phosphine ligands. Solution: Lowering the reaction temperature slightly or screening different ligands can sometimes minimize this pathway.
-
Safety and Handling
-
General: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[9]
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Avoid contact with skin and inhalation of vapors.
-
Base: K₃PO₄ is corrosive. Avoid contact with skin and eyes.
Conclusion
This compound is a highly valuable and versatile electrophilic partner for Suzuki-Miyaura cross-coupling reactions. While its nature as an aryl chloride necessitates the use of modern, highly active palladium catalyst systems, its electronically activated C-Cl bond allows for efficient coupling to a wide range of boronic acids. The protocol and rationale detailed herein provide a solid foundation for researchers to synthesize complex biaryl sulfonamides, which are key intermediates for the development of novel therapeutics and advanced materials.[11][18]
References
-
Wikipedia. Suzuki reaction . [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . [Link]
-
Fu, G. C., et al. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides . Journal of the American Chemical Society. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples . [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction . [Link]
-
Organic Chemistry Portal. Suzuki Coupling . [Link]
-
Engle, K. M., et al. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst . ACS Catalysis. [Link]
-
Hassan, J., et al. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances . Chemical Reviews. [Link]
-
Rychnovsky, S. Masking Boronic Acids for Suzuki Coupling . YouTube. [Link]
-
Roughley, S. D., & Jordan, A. M. The impact of cross-coupling reactions in drug discovery and development . Nature Reviews Drug Discovery. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling . [Link]
-
Bedford, R. B. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . Dalton Transactions. [Link]
-
Vetticatt, M. J., et al. The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. [Link]
-
Ghorbani-Vaghei, R., et al. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions . Catalysts. [Link]
-
Takale, B. S., et al. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry . Organics. [Link]
-
Takale, B. S., et al. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry . R Discovery. [Link]
-
Buchwald, S. L., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions . Journal of the American Chemical Society. [Link]
-
Dixon, D. J., et al. Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... . ResearchGate. [Link]
-
Roughley, S. D., & Jordan, A. M. Impact of Cross-Coupling Reactions in Drug Discovery and Development . PMC. [Link]
-
Jin, M-J., et al. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids . Organic & Biomolecular Chemistry. [Link]
- Gilead Sciences. WO 2014/056465 A1.
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PubChem. This compound . [Link]
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Oakwood Chemical. 3-Chloro-2-fluorobenzenesulfonyl chloride . [Link]
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Siddiqui, N., et al. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones . Molecules. [Link]
-
PubChem. 3-Chloro-2-fluorobenzenesulfonyl Chloride . [Link]
-
Thermo Fisher Scientific. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry . YouTube. [Link]
-
Bhattacharya, S., et al. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts . Request PDF on ResearchGate. [Link]
-
Gök, Y., et al. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes . RSC Advances. [Link]
-
MH Chem. Suzuki Coupling Mechanism . YouTube. [Link]
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- 18. discovery.researcher.life [discovery.researcher.life]
Application Notes & Protocols: A Step-by-Step Guide to Synthesizing Novel Compounds from 3-Chloro-2-fluorobenzenesulfonamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic derivatization of 3-Chloro-2-fluorobenzenesulfonamide. This versatile starting material offers multiple reaction sites, enabling the creation of diverse compound libraries for screening and development. We present detailed protocols and mechanistic insights for three primary synthetic strategies: N-alkylation of the sulfonamide, Nucleophilic Aromatic Substitution (SNAr), and Palladium-Catalyzed Cross-Coupling reactions. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.
Introduction: The Strategic Value of this compound
This compound is a valuable scaffold in medicinal chemistry. The benzenesulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[1][2][3][4][5] The strategic placement of three distinct functional handles—a reactive sulfonamide nitrogen, an activated fluorine atom, and a chlorine atom suitable for cross-coupling—provides an exceptional platform for generating novel molecular architectures.
The electron-withdrawing nature of the sulfonyl group, fluorine, and chlorine activates the aromatic ring, making it amenable to specific, regioselective transformations. This guide will explore the primary pathways for derivatization, providing both theoretical grounding and practical, step-by-step protocols.
Overview of Synthetic Strategies
The derivatization of this compound can be approached through three principal vectors, each targeting a different functional group on the molecule. This allows for a modular and combinatorial approach to library synthesis.
Caption: Primary synthetic derivatization pathways for this compound.
Strategy 1: N-Alkylation and N-Arylation of the Sulfonamide Moiety
Modification at the sulfonamide nitrogen is a common strategy to modulate the physicochemical properties of the molecule, such as solubility and hydrogen bonding capacity.
Expertise & Causality: Direct N-alkylation of sulfonamides requires a base to deprotonate the acidic N-H proton, forming a nucleophilic sulfonamidate anion. The choice of base and solvent is critical to prevent side reactions and ensure high yields. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are preferred to avoid competition with the alkylating agent.[6] Alternatively, borrowing hydrogen catalysis using iridium or manganese complexes offers an atom-economical method for alkylation using alcohols as the alkylating agent.[1][6][7]
Protocol 3.1: General Procedure for N-Alkylation with Alkyl Halides
Caption: Workflow for the N-alkylation of sulfonamides using an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution will occur.
-
Stir the mixture at 0°C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring completion by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to 0°C and slowly quench by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated sulfonamide.
| Reagent Type | Base | Solvent | Typical Yield Range | Reference |
| Alkyl Halide | NaH, K₂CO₃ | DMF, Acetonitrile | 70-95% | [8] |
| Alcohol | [Cp*IrCl₂]₂, t-BuOK | Toluene | 65-90% | [1][6] |
| Alcohol | Mn(I) PNP pincer catalyst | Toluene | 80-95% | [7] |
Strategy 2: Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution. This is due to the strong electron-withdrawing effects of the adjacent sulfonyl group and the ortho-chlorine, which stabilize the negatively charged intermediate (Meisenheimer complex).[9][10] Fluorine is an excellent leaving group in SNAr reactions, often showing greater reactivity than other halogens.[10]
Expertise & Causality: SNAr reactions are typically performed with nitrogen, oxygen, or sulfur nucleophiles. The reaction rate is highly dependent on the nucleophilicity of the attacking species and the ability of the aromatic ring to stabilize the intermediate charge. The ortho-sulfonyl group is crucial for this stabilization through resonance.[10][11] Common nucleophiles include primary/secondary amines, alkoxides, and thiols. A base is often required to either generate the active nucleophile (e.g., deprotonating a thiol) or to act as a scavenger for the HF produced.
Protocol 4.1: General Procedure for SNAr with an Amine Nucleophile
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine) (2.0-3.0 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO) or Acetonitrile
Procedure:
-
In a sealed vessel, combine this compound (1.0 eq), the amine nucleophile (2.5 eq), and potassium carbonate (2.0 eq).
-
Add DMSO as the solvent.
-
Heat the mixture to 80-120°C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
| Nucleophile Type | Base | Solvent | Temperature (°C) | Expected Product |
| Secondary Amine | K₂CO₃ | DMSO | 100 | 3-Chloro-2-(amino)benzenesulfonamide |
| Phenol | K₂CO₃ | DMF | 120 | 3-Chloro-2-(phenoxy)benzenesulfonamide |
| Thiol | NaH | THF | 60 | 3-Chloro-2-(thio)benzenesulfonamide |
Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C3 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[12][13][14][15] These reactions are powerful tools for introducing aryl, heteroaryl, or alkyl groups, significantly increasing molecular complexity.
Expertise & Causality: The C-Cl bond is less reactive than corresponding C-Br or C-I bonds in oxidative addition to Palladium(0), which is the first step in the catalytic cycle.[16] Therefore, successful coupling often requires the use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[12][15] These ligands facilitate the oxidative addition step and promote the subsequent reductive elimination to afford the desired product. The choice of base, solvent, and temperature is crucial for catalyst stability and turnover.
Protocol 5.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or boronate ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a reaction flask, add this compound (1.0 eq), the boronic acid (1.5 eq), and the base (2.0 eq).
-
Add the palladium catalyst and ligand.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water).
-
Heat the reaction mixture to 80-110°C and stir for 4-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 5.2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., XPhos, BINAP) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, LHMDS) (1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a flask with the palladium precatalyst, ligand, and base.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to 90-110°C for 12-24 hours, with stirring.
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a potent and versatile starting material for the synthesis of novel compounds. By leveraging the distinct reactivity of its three functional handles, researchers can employ N-alkylation, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions to systematically build diverse chemical libraries. The protocols outlined in this guide provide a robust foundation for these synthetic endeavors, and the mechanistic insights are intended to facilitate adaptation and troubleshooting, accelerating the discovery of new chemical entities for drug development and other scientific applications.
References
-
Title: Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes Source: HKMU Scholars URL: [Link]
-
Title: Buchwald–Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes Source: Synlett URL: [Link]
-
Title: Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex Source: RSC Publishing URL: [Link]
-
Title: Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols Source: Organic Chemistry Portal URL: [Link]
-
Title: N-alkylation of Sufonamides Using Anion Exchange Resin Source: Synthetic Communications URL: [Link]
-
Title: Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols Source: ACS Publications URL: [Link]
-
Title: Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors Source: PubMed URL: [Link]
-
Title: Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases Source: PMC - NIH URL: [Link]
-
Title: Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition Source: RSC Publishing URL: [Link]
-
Title: N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies Source: MDPI URL: [Link]
-
Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: PMC - PubMed Central URL: [Link]
-
Title: Nucleophilic Aromatic Substitution (NAS) Source: Organic Chemistry - YouTube URL: [Link]
-
Title: Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Source: ResearchGate URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives Source: MDPI URL: [Link]
Sources
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- 2. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
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- 6. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]
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- 11. youtube.com [youtube.com]
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- 13. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: The Role of 3-Chloro-2-fluorobenzenesulfonamide in the Development of Antibacterial Agents
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, famously leading to the revolutionary sulfa drugs that predated modern antibiotics.[1][2] This guide delves into the strategic application of a specific, functionalized building block, 3-Chloro-2-fluorobenzenesulfonamide , in the rational design and development of novel antibacterial agents. We will explore the chemical rationale for its use, provide detailed, field-tested protocols for derivative synthesis and antibacterial evaluation, and discuss methodologies for elucidating the mechanism of action. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold to address the escalating challenge of antimicrobial resistance.
Introduction: The Enduring Legacy and Modern Potential of Sulfonamides
Sulfonamide-based drugs were the first broadly effective systemic antibacterials and marked a pivotal moment in medicine.[1] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway.[1][3][] This pathway is essential for the production of nucleic acids, and its disruption leads to a bacteriostatic effect, halting bacterial growth and replication.[5][6] Because humans acquire folate from their diet and lack the DHPS enzyme, these drugs exhibit selective toxicity towards bacteria.[1][3]
Despite their historical success, the rise of bacterial resistance has diminished the efficacy of early sulfa drugs.[7] This has necessitated the development of new derivatives. The strategic importance of scaffolds like this compound lies in the unique chemical properties imparted by its halogen substituents, which can be exploited to enhance potency, alter pharmacokinetic properties, and overcome resistance mechanisms.
Strategic Rationale: Why this compound?
The selection of a starting scaffold is a critical decision in a drug discovery campaign. This compound (CAS No. 351003-58-2) presents several advantages for the synthesis of new antibacterial candidates.[8]
-
Electronic Modulation: The chlorine and fluorine atoms are electron-withdrawing groups. Their presence on the benzene ring can significantly influence the acidity of the sulfonamide proton and the overall electronic distribution of the molecule. This modulation can enhance the binding affinity of the derivative to the target enzyme, DHPS.[2]
-
Lipophilicity and Permeability: Halogenation increases the lipophilicity of the molecule, which can improve its ability to cross bacterial cell membranes and reach its intracellular target.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. Incorporating fluorine can block sites of metabolism, thereby increasing the half-life and bioavailability of the resulting drug candidate.
-
Vector for Further Synthesis: The sulfonamide group (-SO₂NH₂) is a key pharmacophore for DHPS inhibition and also serves as a reactive handle for synthesizing a diverse library of derivatives.[1] It can be readily reacted with various amines or other nucleophiles to explore the structure-activity relationship (SAR).[9][10]
The logical workflow for leveraging this scaffold is outlined below.
Caption: High-level workflow for antibacterial drug discovery using the this compound scaffold.
Protocol I: Synthesis of Novel N-Substituted Benzenesulfonamide Derivatives
This protocol details a general method for the synthesis of a library of antibacterial candidates from the parent scaffold. The core of this synthesis is the reaction of a sulfonyl chloride (generated in situ or pre-synthesized) with a primary or secondary amine.
Causality: The goal is to append a variety of chemical moieties to the sulfonamide nitrogen. Structure-activity relationship studies have shown that the nature of this substituent dramatically impacts antibacterial potency.[9][11] By creating a diverse library, we can explore which chemical features (e.g., heterocycles, aliphatic chains, aromatic rings) enhance activity.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A diverse library of primary and secondary amines
-
Triethylamine (TEA) or Pyridine (as a base)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation of the Sulfonyl Chloride (Handle with extreme caution in a fume hood):
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add N,N-Dimethylformamide (DMF) (catalytic amount, ~1 drop).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 3-chloro-2-fluorobenzenesulfonyl chloride. Proceed immediately to the next step.
-
Self-Validation: The formation of the sulfonyl chloride can be confirmed by a shift in the TLC Rf value and its high reactivity in the subsequent step.
-
-
Coupling with Amine:
-
Dissolve the crude sulfonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the sulfonyl chloride solution to the amine solution dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Expert Insight: Running the reaction at 0°C initially helps to control the exothermicity of the reaction and minimize side-product formation.
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Trustworthiness: The sequential washing steps are crucial. The acid wash removes excess amine and base, while the bicarbonate wash removes any unreacted sulfonyl chloride (by hydrolysis) and acidic byproducts.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol II: In Vitro Antibacterial Susceptibility Testing
Once a library of derivatives has been synthesized, the next step is to determine their antibacterial activity. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the potency of an antimicrobial agent.[12][13]
Causality: The MIC test determines the lowest concentration of a compound that prevents visible bacterial growth.[12] This provides a quantitative measure of potency, allowing for direct comparison between derivatives and with standard antibiotics. This data is the foundation of the Structure-Activity Relationship (SAR).
Caption: Standard workflow for the Broth Microdilution MIC assay.
Step-by-Step Broth Microdilution Protocol: [14][15]
-
Preparation of Reagents:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a stock solution of the test compound (e.g., 1280 µg/mL) in an appropriate solvent (e.g., DMSO), then make a 2X working stock in CAMHB.
-
Culture the bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight on agar plates.
-
-
Plate Preparation:
-
In a sterile 96-well microtiter plate, add 100 µL of CAMHB to columns 2-12.
-
Add 200 µL of the 2X compound working stock to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard the final 100 µL from column 10. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL).
-
Column 11 will serve as the positive growth control (no drug).
-
Column 12 will serve as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Select several bacterial colonies from the fresh agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]
-
Dilute this suspension in CAMHB to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells in columns 1-11. Do not add bacteria to column 12.
-
The final volume in each well is now 200 µL, and the drug concentrations are halved to their final test concentrations.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[14]
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Self-Validation: For the test to be valid, the positive control (Column 11) must show clear bacterial growth, and the negative control (Column 12) must remain clear.
-
Data Presentation:
Summarize results in a clear, tabular format.
| Compound ID | Derivative Structure | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | Reference MIC (Ciprofloxacin) |
| SC-01 | (Parent Scaffold) | >128 | >128 | 0.25 |
| SC-02 | N-phenyl | 64 | 128 | 0.015 |
| SC-03 | N-(4-pyridyl) | 16 | 32 | 0.015 |
| SC-04 | N-(2-thiazolyl) | 4 | 8 | 0.015 |
Protocol III: Target Validation - Dihydropteroate Synthase (DHPS) Inhibition Assay
After identifying compounds with potent antibacterial activity, it is crucial to confirm that they act on the intended target. A biochemical assay using purified DHPS enzyme can verify this.[16][17]
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of DHPS. A positive result provides strong evidence that the compound's antibacterial effect is due to the canonical sulfonamide mechanism. This is a critical step in lead optimization, as it confirms on-target activity and helps differentiate from compounds that may be killing bacteria through non-specific mechanisms.
This is a coupled enzyme assay where the product of the DHPS reaction is used by a second enzyme, dihydrofolate reductase (DHFR), in a reaction that consumes NADPH. The decrease in NADPH is monitored spectrophotometrically at 340 nm.[16]
Materials:
-
Recombinant DHPS and DHFR enzymes
-
Substrates: p-Aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
Cofactor: NADPH
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl₂)
-
Test compounds and reference inhibitor (e.g., Sulfamethoxazole)
-
UV-transparent 96-well plates
-
Spectrophotometer (plate reader)
Step-by-Step Protocol: [17]
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Prepare a reaction mixture containing assay buffer, DHPS, DHFR, pABA, and DHPP.
-
-
Assay Execution:
-
To the wells of a UV-transparent plate, add 2 µL of the compound dilutions (or DMSO for control).
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 340 nm over time (kinetic read). The rate of NADPH oxidation is proportional to DHPS activity.
-
Self-Validation: Include "no inhibitor" controls (100% activity) and "no DHPS enzyme" controls (0% activity).
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Principle of the coupled DHPS enzyme inhibition assay.
Conclusion and Future Directions
This compound is a highly valuable and strategically functionalized scaffold for the development of next-generation antibacterial agents. The protocols outlined in this guide provide a robust framework for the synthesis, evaluation, and mechanistic validation of novel derivatives. The electron-withdrawing and metabolic-blocking properties of the halogen substituents offer a rational basis for designing compounds with improved potency and pharmacokinetic profiles. Future work should focus on expanding the diversity of the synthesized library, exploring dual-target inhibitors (e.g., combining DHPS and DHFR inhibition in a single molecule), and evaluating lead compounds in more complex models of infection.[18] By systematically applying these principles, researchers can leverage this scaffold to generate promising new candidates in the fight against antimicrobial resistance.
References
- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Google Search.
- Sulfonamide (medicine) - Wikipedia. Wikipedia.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.
- Sulfonamide: Mechanism of Action & Uses - Video. Study.com.
- Sulfonamide Antibiotics: Definition, Mechanism and Research. BOC Sciences.
- Minimum Inhibitory Concentration (MIC) Test Protocol. ACME Research Solutions. (2024).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (2023).
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. (2025).
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
- A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. Methods in Molecular Biology.
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. (2023).
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics.
- Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 80. Benchchem.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. (2018).
- Minimal Inhibitory Concentr
- Application Note: In Vitro Assay for Measuring Sulfametrole's Inhibition of Dihydroptero
- Structure–activity relationship of the new compounds in terms of antimicrobial activity.
- Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Benzenesulfonamide derivatives of antibacterial activity.
- Structure–activity relationship for antimicrobial and anticancer activity of synthesized isatin derivatives.
- Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology. (2014).
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. (2021).
- Structural Studies of Pterin-Based Inhibitors of Dihydroptero
- Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega. (2020).
- Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (2011).
- Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives.
- Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant p
- Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI.
- This compound,(CAS# 351003-58-2). Sinfoo Biotech.
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Application Notes & Protocols: Strategic Incorporation of 3-Chloro-2-fluorobenzenesulfonamide into Novel Heterocyclic Scaffolds for Drug Discovery
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and strategic insights for utilizing 3-Chloro-2-fluorobenzenesulfonamide as a versatile starting material for the synthesis of novel heterocyclic compounds. The unique substitution pattern of this reagent—featuring a reactive sulfonamide group and a strategically halogenated aromatic ring—offers a powerful platform for creating compounds with modulated physicochemical and pharmacological properties. This document details two primary synthetic pathways: (1) intramolecular cyclization to form bioactive benzothiadiazine 1,1-dioxides and (2) copper-catalyzed N-arylation to generate complex N-aryl sulfonamides, which are themselves valuable pharmacophores or intermediates for further cyclization. We emphasize the rationale behind experimental choices, provide step-by-step, self-validating protocols, and discuss the potential applications of the resulting scaffolds in modern drug discovery.
Introduction: The Strategic Value of this compound
The incorporation of chlorine and fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to significant improvements in a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2][3] this compound (CAS: 351003-58-2) is a building block of particular interest, merging the well-established pharmacological importance of the sulfonamide moiety with the benefits of a unique halogenation pattern.[4]
The sulfonamide group serves as a privileged structural motif found in a wide array of FDA-approved drugs.[4] The adjacent 2-fluoro and 3-chloro substituents on the phenyl ring provide several advantages:
-
Modulated Acidity and Reactivity: The electron-withdrawing nature of the halogens influences the acidity of the sulfonamide N-H protons, affecting its reactivity in nucleophilic substitution and condensation reactions.
-
Vectorial Control in Synthesis: The distinct electronic and steric environment around the ring can direct further functionalization or influence the regioselectivity of cyclization reactions.
-
Pharmacokinetic Enhancement: The C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism, while the combination of F and Cl atoms allows for fine-tuning of lipophilicity (LogP) to optimize bioavailability.[1]
This guide provides validated, actionable protocols for leveraging these features to construct high-value heterocyclic systems.
Physicochemical Properties & Handling
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value | Source |
| CAS Number | 351003-58-2 | [5] |
| Molecular Formula | C₆H₅ClFNO₂S | [5] |
| Molecular Weight | 209.63 g/mol | [5] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water. | N/A |
Safety & Handling: this compound is an irritant. It may cause skin, eye, and respiratory irritation.[5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of dust and prevent contact with skin and eyes.[5]
Synthetic Workflow Overview
The following diagram illustrates the two primary synthetic strategies detailed in this application note, starting from the common precursor, this compound.
Caption: High-level workflow for synthesizing novel heterocycles.
Protocol 1: Synthesis of 7-Chloro-8-fluoro-3-phenyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
This protocol describes a two-step, one-pot synthesis of a substituted benzothiadiazine 1,1-dioxide, a scaffold known for its diverse biological activities.[6][7] The reaction proceeds via an initial condensation followed by an acid-catalyzed intramolecular cyclization.
Rationale & Mechanistic Insight
The synthesis begins with the condensation of the sulfonamide with benzamidine hydrochloride. The sulfonamide nitrogen acts as a nucleophile, attacking the electrophilic carbon of the amidine. The subsequent elimination of ammonia forms an N-sulfonylamidine intermediate. In the presence of a strong acid catalyst like polyphosphoric acid (PPA), an intramolecular electrophilic aromatic substitution occurs. The electron-rich phenyl ring attacks the electrophilic carbon of the sulfonylamidine, leading to ring closure and formation of the benzothiadiazine dioxide ring system after dehydration.
Caption: Reaction pathway for benzothiadiazine 1,1-dioxide synthesis.
Materials & Reagents
| Reagent | CAS Number | Quantity | Notes |
| This compound | 351003-58-2 | 1.0 mmol, 210 mg | Starting material |
| Benzamidine hydrochloride | 1670-14-0 | 1.1 mmol, 172 mg | Condensation partner |
| Polyphosphoric acid (PPA) | 8017-16-1 | ~5 g | Catalyst and solvent |
| Deionized Water | 7732-18-5 | ~200 mL | For workup |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | As needed | For neutralization |
| Ethyl Acetate | 141-78-6 | ~100 mL | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | As needed | For drying |
Step-by-Step Protocol
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol) and benzamidine hydrochloride (1.1 mmol).
-
Initial Condensation: Heat the mixture in an oil bath at 140 °C for 2 hours. The mixture will melt and stir. Gaseous HCl and ammonia are evolved.
-
Cyclization: Cool the reaction mixture to approximately 80 °C. Carefully add polyphosphoric acid (~5 g) to the flask. The PPA will be viscous.
-
Heating: Increase the temperature to 160 °C and stir vigorously for 3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), observing the disappearance of the intermediate.
-
Workup - Quenching: Allow the reaction to cool to room temperature. Very slowly and carefully, add crushed ice and deionized water (~100 mL) to the flask with stirring. The PPA will hydrolyze exothermically.
-
Neutralization & Precipitation: Continue stirring until the solid product precipitates fully. Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is ~7-8.
-
Isolation: Filter the solid precipitate using a Büchner funnel, washing thoroughly with deionized water (2 x 50 mL).
-
Purification: The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield the final product. Dry the purified solid under vacuum.
Expected Results & Characterization
| Parameter | Expected Value |
| Yield | 65-80% |
| Appearance | White to pale yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.5-12.5 (br s, 1H, NH), 8.0-8.2 (m, 2H, Ar-H), 7.5-7.8 (m, 5H, Ar-H) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -120 to -125 (s) |
| Mass Spec (ESI+) | m/z = 327.0 [M+H]⁺ |
Protocol 2: Copper-Catalyzed N-Arylation with 4-Methoxyphenylboronic Acid
This protocol details the synthesis of N-(4-methoxyphenyl)-3-chloro-2-fluorobenzenesulfonamide, a complex diaryl sulfonamide. This method utilizes a Chan-Lam-Evans type coupling, which is often more economical and tolerant of air and moisture than palladium-catalyzed systems.[8][9]
Rationale & Mechanistic Insight
Copper-catalyzed N-arylation involves the coupling of an N-H bond with an arylboronic acid.[9] The reaction mechanism is believed to proceed through a Cu(II) active species. The sulfonamide and arylboronic acid coordinate to the copper center. Reductive elimination from a copper-ligand complex then forms the C-N bond and regenerates a Cu(0) or Cu(I) species, which is re-oxidized to Cu(II) by an oxidant (in this case, atmospheric oxygen) to complete the catalytic cycle. The base is crucial for deprotonating the sulfonamide, making it a more effective nucleophile.
Materials & Reagents
| Reagent | CAS Number | Quantity | Notes |
| This compound | 351003-58-2 | 1.0 mmol, 210 mg | Starting material |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 1.5 mmol, 228 mg | Arylating agent |
| Copper(II) Acetate (Cu(OAc)₂) | 142-71-2 | 0.1 mmol, 18 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.0 mmol, 276 mg | Base |
| Water (Deionized) | 7732-18-5 | 5 mL | Green solvent[9] |
| Ethyl Acetate | 141-78-6 | ~100 mL | For extraction |
| Brine | N/A | ~50 mL | For washing |
Step-by-Step Protocol
-
Reaction Setup: In a 25 mL round-bottom flask, combine this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), copper(II) acetate (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add deionized water (5 mL) to the flask. The use of water as a solvent makes this an environmentally friendly protocol.[9]
-
Reaction Conditions: Equip the flask with a reflux condenser and stir the mixture vigorously in an oil bath preheated to 100 °C. The reaction is open to the air, which serves as the terminal oxidant.
-
Monitoring: Allow the reaction to reflux for 8-12 hours. Monitor the consumption of the starting sulfonamide by TLC (e.g., 2:1 Hexanes:EtOAc).
-
Workup - Extraction: Cool the reaction to room temperature. Add ethyl acetate (50 mL) and stir. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer with deionized water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-arylated product.
Expected Results & Characterization
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | White or off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.8-8.0 (m, 1H, Ar-H), 7.4-7.6 (m, 2H, Ar-H), 7.1-7.2 (d, 2H, Ar-H), 6.8-6.9 (d, 2H, Ar-H), 6.7 (br s, 1H, NH), 3.8 (s, 3H, OCH₃) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -118 to -122 (s) |
| Mass Spec (ESI+) | m/z = 316.0 [M+H]⁺ |
Conclusion
This compound stands out as a highly valuable and versatile building block for constructing novel heterocyclic compounds. The protocols provided herein for the synthesis of benzothiadiazine 1,1-dioxides and complex N-aryl sulfonamides are robust, reproducible, and grounded in established chemical principles. These methods offer accessible pathways to novel chemical entities with significant potential for applications in medicinal chemistry and drug discovery, enabling researchers to explore new areas of chemical space efficiently.
References
- Vertex AI Search. Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview.
-
Lam, P. Y., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M., & Combs, A. (2001). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
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Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
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Gáspár, A., et al. (2021). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. Available at: [Link]
-
PubMed. Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. Available at: [Link]
-
Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Organic Chemistry Portal. Available at: [Link]
- Chen, Y., Huang, S., et al. (2024). Chiral Brønsted Acid-Catalyzed Kinetic Resolution of Sulfoximines for the Synthesis of Benzothiadiazine-1-Oxides. Journal of Organic Chemistry.
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ResearchGate. Rh(III)-catalyzed method to obtain benzothiadiazine-1-oxides using.... Available at: [Link]
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Rauf, A., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC - PubMed Central. Available at: [Link]
-
Yuan, Y., et al. (2025). Catalyst-Free Synthesis of Benzothiadiazine Derivatives Under Visible Light. ChemRxiv. Available at: [Link]
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Gerstenberger, M. R. C., & Haas, A. (1983). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. PMC - NIH. Available at: [Link]
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Agarwal, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
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Unnamed Author. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Journal of Islamic Academy of Sciences. Available at: [Link]
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ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. Available at: [Link]
-
Unnamed Authors. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. Available at: [Link]
-
Unnamed Authors. (2022). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. PMC - NIH. Available at: [Link]
-
Al Marjani, M. F., et al. (2015). (PDF) SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE. ResearchGate. Available at: [Link]
- Unnamed Source. Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride.
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Application Note: Advanced Analytical Strategies for Monitoring Reactions of 3-Chloro-2-fluorobenzenesulfonamide
Introduction: The Analytical Imperative
3-Chloro-2-fluorobenzenesulfonamide is a key building block in the synthesis of various pharmaceutically active compounds. Its reaction pathways, such as N-alkylation or coupling reactions, must be meticulously monitored to control the formation of impurities and maximize the yield of the desired product. Ineffective monitoring can lead to downstream purification challenges, reduced efficiency, and potential safety concerns associated with unknown byproducts.
The primary goals of analytical monitoring in this context are:
-
To track the consumption of reactants: Quantify the disappearance of this compound and other starting materials.
-
To monitor the formation of products: Measure the appearance and concentration of the target molecule.
-
To detect and identify byproducts and impurities: Ensure the purity profile of the reaction mixture is understood and controlled.
-
To determine reaction kinetics and endpoints: Provide data to optimize reaction conditions and define the point of completion.[1][2]
This guide explains the causality behind choosing specific analytical techniques and provides validated, step-by-step protocols to ensure reliable and reproducible results.[3]
Strategic Selection of Analytical Methods
The choice of analytical technique is dictated by the specific information required. A multi-faceted approach, often combining chromatographic and spectroscopic methods, provides the most comprehensive understanding of the reaction.
Caption: Decision tree for selecting the appropriate analytical method.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the cornerstone for monitoring reactions of sulfonamides due to its high resolution, sensitivity, and quantitative accuracy for non-volatile organic compounds.[4][5] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Application & Rationale: For a typical reaction involving this compound, HPLC is used to separate the starting material, the product, and any non-volatile impurities. A reversed-phase (RP) C18 column is the logical first choice. The aromatic and moderately polar nature of the analyte and its derivatives allows for good retention and separation on this non-polar stationary phase. The mobile phase, typically a mixture of water and acetonitrile or methanol, is used to elute the compounds. The addition of a small amount of acid (e.g., formic or acetic acid) is crucial; it protonates the sulfonamide group, minimizing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.[6]
Detailed HPLC Protocol
-
Sample Preparation:
-
Carefully quench a 100 µL aliquot of the reaction mixture in 900 µL of diluent (e.g., 50:50 Acetonitrile:Water). This stops the reaction and dilutes the sample to a suitable concentration.
-
Vortex the sample thoroughly.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Industry standard for sulfonamide analysis, providing excellent separation.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape and provides polarity for retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the C18 column. |
| Gradient | 10% B to 90% B over 15 min | A gradient is essential to elute a range of compounds with different polarities, from starting materials to products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[5] |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |
| Injection Vol. | 5 µL | A small volume prevents peak distortion and column overload. |
| Detector | UV/PDA at 254 nm | Aromatic nature of the analyte provides strong absorbance at this wavelength. A Photo-Diode Array (PDA) detector is preferred to check for peak purity. |
-
Data Analysis:
-
Identify peaks by comparing retention times with pre-injected standards of the starting material and (if available) the product.
-
Calculate the percentage conversion by monitoring the decrease in the peak area of this compound relative to an internal standard or by using area percent normalization (assuming all components are accounted for).
-
Monitor the increase in the product peak area to track formation.
-
Quantify impurities against a reference standard or as a percentage of the main product peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Components are vaporized and separated in a capillary column based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted molecules and identifies them based on their unique mass-to-charge ratio patterns.
Application & Rationale: This method is ideal for analyzing the more volatile starting material, 3-Chloro-2-fluorobenzenesulfonyl chloride (a precursor to the sulfonamide), or for detecting volatile, thermally stable byproducts. The presence of chlorine and fluorine atoms gives a distinct isotopic pattern in the mass spectrum, aiding in identification.[7][8] A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is generally effective for separating halogenated aromatic compounds.[9]
Detailed GC-MS Protocol
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture in 900 µL of a suitable solvent like ethyl acetate or dichloromethane.
-
Add an internal standard if quantitative analysis is required.
-
Filter the sample through a 0.45 µm syringe filter into a GC vial.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | A robust, low-polarity column suitable for a wide range of halogenated aromatic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overload and ensures sharp peaks for concentrated samples. |
| Oven Program | Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) | The temperature program separates compounds based on their boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40 - 450 m/z | Covers the expected mass range of the analyte and its fragments. |
-
Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC) to see all separated peaks.
-
Examine the mass spectrum of each peak to identify compounds. Look for the molecular ion (M+) and characteristic isotopic patterns of chlorine.
-
Compare obtained spectra with a known reference or a commercial library (e.g., NIST) for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed structural information about molecules by observing the magnetic properties of atomic nuclei. It is inherently quantitative, as the signal area is directly proportional to the number of nuclei.[2]
Application & Rationale: NMR is exceptionally powerful for reaction monitoring because it can be performed directly on the reaction mixture (in an NMR tube) without chromatographic separation.[10] For reactions of this compound, ¹H NMR can be used to observe the disappearance of the -NH₂ protons and the appearance of new signals corresponding to the product. Furthermore, ¹⁹F NMR is a highly sensitive and specific probe, as the fluorine signal will experience a chemical shift change upon reaction, providing a clean, unambiguous window into the reaction's progress.
Detailed NMR Protocol (For Reaction Monitoring)
-
Sample Preparation:
-
Set up the reaction directly in an NMR tube using a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that is compatible with the reaction chemistry.
-
Add a small amount of an internal standard with a known concentration and a simple spectrum (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene) that does not react with the components.
-
Acquire an initial spectrum (t=0) before initiating the reaction (e.g., before adding a catalyst or heating).
-
-
Instrumentation and Data Acquisition:
-
Data Analysis:
-
Process all spectra uniformly (e.g., same phasing and baseline correction).
-
Identify a characteristic, well-resolved peak for the starting material and one for the product.
-
Integrate these peaks relative to the constant integral of the internal standard.
-
Plot the normalized integral values versus time to generate a kinetic profile of the reaction. The conversion can be calculated at any time point.
-
In-Situ Spectroscopy for Real-Time Monitoring
For process development, in-situ techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy are invaluable.[13] They provide real-time data on the concentration of reactants and products without the need for sampling, which can be crucial for unstable or transient species.[13][14] An attenuated total reflectance (ATR) FTIR probe can be inserted directly into the reactor.[2][15] By monitoring the change in absorbance of a characteristic vibrational band (e.g., the S=O stretch of the sulfonamide or a C-N bond formation), a real-time reaction profile can be generated.[15]
Caption: Workflow for in-situ spectroscopic reaction monitoring.
Method Validation Framework
Any analytical method used for quality control in pharmaceutical development must be validated to ensure it is fit for purpose.[3][16] Validation demonstrates that the method is reliable, reproducible, and accurate for the intended analysis.[17][18]
Key Validation Parameters (ICH Guidelines):
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity analysis (via PDA) shows no co-elution. |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.999 for a series of 5+ concentrations. |
| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery of spiked analyte in a placebo or sample matrix. |
| Precision | Agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision. | Typically 80% to 120% of the target concentration for an assay. |
| LOD/LOQ | Limit of Detection / Limit of Quantitation. The lowest amount of analyte that can be detected/quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
Conclusion
The successful synthesis of pharmaceutical products relies on a deep understanding and control of the underlying chemical reactions. For intermediates like this compound, a robust analytical strategy is not optional—it is fundamental to the entire development process. By judiciously applying a combination of HPLC for quantitative purity assessment, GC-MS for volatile impurity profiling, NMR for structural confirmation, and in-situ spectroscopy for real-time kinetic understanding, researchers and drug development professionals can ensure process robustness, maximize yield, and guarantee the quality and safety of the final product. Each method provides a unique piece of the puzzle, and together they form a comprehensive framework for process control and optimization.
References
-
Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. [Link]
-
Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
National Institutes of Health (NIH). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]
-
Chromatography Today. What Is Reaction Monitoring?. [Link]
-
MicroSolv Technology Corporation. Sulfonamide Antibiotics Analyzed with HPLC- AppNote. [Link]
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
Agilent. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. [Link]
-
IMEKO. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]
-
Bruker. Reaction Monitoring. [Link]
-
YouTube. In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions. [Link]
-
ResearchGate. In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. [Link]
-
NHS. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
Pro-ficiency. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
International Journal of Pharmaceutical Quality Assurance. Analytical method validation: A brief review. [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. [Link]
-
Journal of Synthetic Chemistry. Aromatic Sulfonamides: S-N bond formation using MNPs-Benzo[d]imidazole-Cu Magnetic Catalyst. [Link]
-
National Institutes of Health (NIH). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]
-
Journal of Synthetic Chemistry. Aromatic Sulfonamides. [Link]
-
ResearchGate. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
-
National Institutes of Health (NIH). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
-
Agilent. Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. [Link]
-
Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]
-
ResearchGate. NMR reaction monitoring in flow synthesis. [Link]
-
ResearchGate. GC-MS Analysis of Halocarbons in the Environment. [Link]
-
LabRulez GCMS. Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in Atmosphere around Metallurgical Plants by 7250 High-resolution GC/Q-TOF. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Reaction Monitoring | Bruker [bruker.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jsynthchem.com [jsynthchem.com]
- 12. jsynthchem.com [jsynthchem.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
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- 16. sps.nhs.uk [sps.nhs.uk]
- 17. wjarr.com [wjarr.com]
- 18. Validation of Analytical Methods: A Review [gavinpublishers.com]
The Strategic Role of 3-Chloro-2-fluorobenzenesulfonamide in the Synthesis of Advanced Sulfonylurea Herbicides
Introduction: The Unseen Workhorse of Modern Crop Protection
In the intricate world of agrochemical synthesis, the selection of starting materials is a critical determinant of the final product's efficacy, selectivity, and environmental profile. 3-Chloro-2-fluorobenzenesulfonamide is a highly functionalized aromatic sulfonamide that has emerged as a valuable intermediate in the development of next-generation herbicides. Its unique substitution pattern, featuring both a chloro and a fluoro group on the benzene ring, offers a powerful tool for fine-tuning the biological activity and physicochemical properties of the target agrochemical. The presence of these halogens can significantly influence the molecule's binding affinity to the target enzyme in weeds, as well as its metabolic stability in crops and the environment.
This guide provides a comprehensive overview of the practical applications of this compound, with a focus on its use in the synthesis of sulfonylurea herbicides. We will delve into the rationale behind its use, provide a detailed, field-proven synthetic protocol, and discuss the critical parameters that ensure a successful and scalable synthesis.
Application Note: Synthesis of a Novel Sulfonylurea Herbicide
Objective:
To provide a detailed protocol for the synthesis of a novel sulfonylurea herbicide, N-(((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-3-chloro-2-fluorobenzenesulfonamide (hypothetical compound), using this compound as a key starting material. This protocol is designed for researchers in agrochemical discovery and process development.
Rationale for the Synthetic Strategy:
The synthesis of sulfonylurea herbicides typically involves the coupling of a substituted benzenesulfonamide with a heterocyclic amine via a carbonyl bridge. The strategy outlined below employs a two-step, one-pot reaction that is both efficient and scalable.
-
Activation of the Sulfonamide: The sulfonamide nitrogen of this compound is first activated by reaction with a suitable carbonylating agent. In this protocol, we use phenyl chloroformate to form a phenyl carbamate intermediate. This is a well-established method that provides a stable, yet reactive, intermediate for the subsequent coupling reaction.
-
Coupling with the Heterocyclic Amine: The activated sulfonamide (the phenyl carbamate) is then reacted with a heterocyclic amine, in this case, 2-amino-4,6-dimethoxypyrimidine. This nucleophilic substitution reaction forms the desired sulfonylurea bridge and releases phenol as a byproduct. The choice of a substituted pyrimidine is based on its prevalence in many commercial sulfonylurea herbicides, where it contributes to the molecule's high herbicidal activity and crop selectivity.[1]
Experimental Workflow Diagram:
Caption: Synthetic workflow for the preparation of a novel sulfonylurea herbicide.
Detailed Synthetic Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalent) |
| This compound | 351003-58-2 | 209.63 | 10.0 g (1.0 eq) |
| Phenyl chloroformate | 1885-14-9 | 156.57 | 7.8 g (1.05 eq) |
| 2-Amino-4,6-dimethoxypyrimidine | 6506-34-9 | 155.15 | 7.4 g (1.0 eq) |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 13.2 g (2.0 eq) |
| Anhydrous Acetone | 67-64-1 | 58.08 | 200 mL |
| Deionized Water | 7732-18-5 | 18.02 | As needed |
| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 | As needed |
Procedure:
-
Reaction Setup:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add this compound (10.0 g) and anhydrous potassium carbonate (13.2 g).
-
Add 150 mL of anhydrous acetone to the flask and stir the suspension at room temperature.
-
-
Formation of the Phenyl Carbamate Intermediate:
-
Dissolve phenyl chloroformate (7.8 g) in 50 mL of anhydrous acetone and add it to the dropping funnel.
-
Add the phenyl chloroformate solution dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 56 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Coupling with the Heterocyclic Amine:
-
After 2 hours of reflux, add 2-amino-4,6-dimethoxypyrimidine (7.4 g) to the reaction mixture in one portion.
-
Continue to reflux the mixture for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up and Product Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring.
-
Acidify the aqueous suspension to a pH of approximately 3-4 by the dropwise addition of 1M hydrochloric acid. This will protonate the final product and cause it to precipitate out of the solution.
-
Stir the resulting precipitate for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with 2 x 100 mL of deionized water to remove any inorganic salts.
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
-
Characterization of the Final Product:
The structure and purity of the synthesized sulfonylurea herbicide should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful formation of the sulfonylurea bridge.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Causality Behind Experimental Choices
-
Choice of Solvent: Anhydrous acetone is an excellent solvent for this reaction as it is polar enough to dissolve the starting materials and intermediates, yet has a low enough boiling point for easy removal. Its anhydrous nature is crucial to prevent the hydrolysis of the highly reactive phenyl chloroformate.
-
Use of Potassium Carbonate: Potassium carbonate acts as a base to deprotonate the sulfonamide nitrogen, making it more nucleophilic for the initial reaction with phenyl chloroformate. A slight excess is used to ensure complete reaction.
-
Reflux Conditions: Heating the reaction to reflux increases the reaction rate for both the formation of the carbamate intermediate and the subsequent coupling reaction, leading to a shorter overall reaction time.
-
Acidic Work-up: The final product is a weak acid and is more soluble in its deprotonated (salt) form at higher pH. Acidifying the work-up solution ensures that the product is in its neutral, less soluble form, leading to maximum precipitation and a higher isolated yield.
Conclusion: A Versatile Building Block for Agrochemical Innovation
This compound serves as a prime example of a strategically designed building block for modern agrochemical synthesis. Its application in the synthesis of sulfonylurea herbicides, as detailed in this guide, showcases its potential to contribute to the development of new and effective crop protection solutions. The protocol provided herein offers a robust and adaptable methodology for researchers to explore the synthesis of a wide range of novel agrochemicals based on this versatile intermediate.
References
-
Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. MDPI.[Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Chloro-2-fluorobenzenesulfonamide
Welcome to the technical support center dedicated to the synthesis of 3-Chloro-2-fluorobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the two-stage synthesis of this compound.
Stage 1: Synthesis of 3-Chloro-2-fluorobenzenesulfonyl Chloride
The most common route to the title compound begins with the preparation of its essential precursor, 3-chloro-2-fluorobenzenesulfonyl chloride. The quality of this intermediate is paramount for the success of the subsequent amination step.
Question 1: I am experiencing a very low yield during the synthesis of 3-chloro-2-fluorobenzenesulfonyl chloride. What are the likely causes?
Answer: Low yields in this step typically trace back to one of three areas: the starting material, the reaction conditions, or the work-up procedure.
-
Starting Material Quality: The most reliable methods for preparing aryl sulfonyl chlorides involve either direct chlorosulfonylation of the corresponding arene or a diazotization-sulfonylation sequence starting from the aniline.[1] Ensure your starting material (e.g., 1-chloro-2-fluorobenzene or 3-chloro-2-fluoroaniline) is of high purity.
-
Reaction Conditions for Chlorosulfonylation:
-
Reagent Degradation: Chlorosulfonic acid is highly reactive and moisture-sensitive. Use a fresh, unopened bottle or a properly stored reagent.
-
Temperature Control: This reaction is highly exothermic. It is critical to maintain a low temperature (typically 0-5 °C) during the addition of the arene to the chlorosulfonic acid to prevent charring and the formation of undesired side products.
-
-
Work-up and Isolation:
-
Hydrolysis: The product, 3-chloro-2-fluorobenzenesulfonyl chloride, is highly susceptible to hydrolysis back to the sulfonic acid.[2] After the reaction is complete, it must be quenched by pouring it onto ice-water carefully and quickly. The product must then be promptly extracted into an immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
Emulsion Formation: The quench and extraction process can sometimes lead to emulsions. If this occurs, adding a small amount of brine can help break the emulsion.
-
Stage 2: Amination of 3-Chloro-2-fluorobenzenesulfonyl Chloride
This is the final and often most challenging step, where the sulfonyl chloride is converted to the desired sulfonamide.
Question 2: My overall yield of this compound is poor, and I see multiple spots on my TLC plate. What should I investigate first?
Answer: When facing low yields and impurity formation during the amination step, a systematic approach is crucial. The primary suspects are the quality of the sulfonyl chloride, the presence of water, and suboptimal reaction conditions.
Initial Checks:
-
Sulfonyl Chloride Purity: The most common cause of failure is the degradation of the 3-chloro-2-fluorobenzenesulfonyl chloride precursor. It readily hydrolyzes to the unreactive sulfonic acid in the presence of moisture.[2] It is best to use the sulfonyl chloride immediately after its preparation and purification. If it has been stored, verify its purity by NMR or GC before use.
-
Anhydrous Conditions: Water is the enemy of this reaction. It consumes the sulfonyl chloride and complicates purification. Ensure all glassware is oven-dried, and use anhydrous solvents.[2] The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[2]
-
Reagent Quality:
-
Amine Source: Use a high-quality, dry source of ammonia or the desired amine. Aqueous ammonia can be used, but it introduces water, which requires careful control of stoichiometry and temperature to minimize hydrolysis of the sulfonyl chloride.
-
Base: If using a base like triethylamine or pyridine to scavenge the HCl byproduct, ensure it is pure and dry.[2]
-
Question 3: How do I choose the right solvent and base for the amination reaction to maximize yield?
Answer: The choice of solvent and base is critical for controlling the reaction pathway and minimizing side reactions.
-
Solvent Selection: Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.
-
Dichloromethane (DCM): An excellent choice due to its inertness and ease of removal.
-
Tetrahydrofuran (THF): Also a good option, but ensure it is anhydrous as it can be hygroscopic.
-
Acetonitrile: Can be used, particularly in protocols involving specific catalysts.
-
-
Base Selection: The base neutralizes the HCl formed during the reaction, driving it to completion.
-
Pyridine: Often used as both a base and a solvent. It is effective but can be difficult to remove during work-up.
-
Triethylamine (TEA): A common, non-nucleophilic base that is effective and relatively easy to remove under vacuum. Use 1.1-1.5 equivalents.[2]
-
Excess Amine: The amine reactant itself can be used in excess to act as the base. This is often done when using ammonia gas.
-
Below is a troubleshooting flowchart to guide your decision-making process for low-yield amination reactions.
Caption: Troubleshooting flowchart for low-yield sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical stoichiometry for the amination reaction? A1: A good starting point is a 1:1 molar ratio of the amine to the sulfonyl chloride. A slight excess of a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents), is recommended to neutralize the HCl generated.[2]
Q2: My final product is difficult to purify. What are the common impurities? A2: The most common impurities are the corresponding sulfonic acid (from hydrolysis of the sulfonyl chloride) and unreacted starting materials. If the reaction is not selective, bis-sulfonylation of the amine can also occur.
| Potential Impurity | Origin | Suggested Purification Method |
| 3-Chloro-2-fluorosulfonic acid | Hydrolysis of the sulfonyl chloride precursor | Wash the organic extract with a mild aqueous base (e.g., NaHCO₃ solution) to remove the acidic impurity. |
| Unreacted Amine | Incomplete reaction or excess used | Wash the organic extract with dilute aqueous acid (e.g., 1M HCl) to protonate and remove the basic amine. |
| Unreacted Sulfonyl Chloride | Incomplete reaction | Can be removed via column chromatography or by washing with a nucleophilic scavenger resin. |
Q3: How can I confirm the identity and purity of my final product? A3: Standard analytical techniques should be used.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation.
-
Mass Spectrometry: Confirms the molecular weight. The product has a molecular weight of 209.63 g/mol .
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing purity.
Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent quality.
Protocol 1: Synthesis of 3-Chloro-2-fluorobenzenesulfonyl Chloride
This protocol is based on the diazotization of an aniline followed by treatment with sulfur dioxide and a copper catalyst, a reliable alternative to direct chlorosulfonylation.[1]
-
Diazotization:
-
To a stirred solution of 3-chloro-2-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and acetic acid, add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water dropwise at 0-5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid and add copper(I) chloride (CuCl, catalytic amount).
-
Add the cold diazonium salt solution from step 1 to this SO₂/CuCl solution dropwise, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Isolation:
-
Pour the reaction mixture onto a generous amount of crushed ice.
-
Extract the product with dichloromethane (3x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 3-chloro-2-fluorobenzenesulfonyl chloride.
-
The crude product can be purified by vacuum distillation if necessary.
-
Protocol 2: Synthesis of this compound
This protocol details the amination of the sulfonyl chloride prepared in Protocol 1.
Sources
Technical Support Center: Overcoming Solubility Issues of 3-Chloro-2-fluorobenzenesulfonamide in Aqueous Media
This guide is intended for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Chloro-2-fluorobenzenesulfonamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to solve complex formulation problems.
PART 1: Foundational Understanding & Core Issues
Why is this compound Poorly Soluble in Water?
This compound (MW: 209.63 g/mol ) presents a classic solubility challenge due to its molecular structure.[1] Its limited aqueous solubility stems from a combination of factors:
-
Hydrophobicity: The chlorofluorophenyl ring is nonpolar and hydrophobic. PubChem estimates an XLogP3 value of 1.2, indicating a preference for a lipid environment over an aqueous one.[2]
-
Crystal Lattice Energy: The compound is a solid with a melting point of 155-157°C, which suggests a stable, well-ordered crystal lattice.[1] Significant energy is required to break this lattice apart before the individual molecules can be solvated by water.
-
Weak Acidity: The sulfonamide (-SO₂NH₂) functional group is a weak acid. For comparison, the parent compound, benzenesulfonamide, has a pKa of approximately 10.1.[3] The electron-withdrawing effects of the chlorine and fluorine atoms on the benzene ring will lower this pKa, making this compound more acidic than its parent, but it remains a weak acid. At neutral pH, the molecule is predominantly in its non-ionized, less soluble form.
This combination of hydrophobicity and strong crystal packing makes it difficult for polar water molecules to effectively surround and dissolve the compound.
PART 2: Troubleshooting Guides & FAQs in a Question-and-Answer Format
This section directly addresses common issues and provides a logical path to their resolution.
FAQ 1: My compound won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the first and most critical parameter I should investigate?
Answer: The first and most impactful parameter to investigate is pH . Since this compound is a weak acid, its solubility is highly dependent on the pH of the medium.[4][5] At pH 7.4, which is significantly below its estimated pKa, the molecule exists almost entirely in its neutral, protonated form (R-SO₂NH₂). This form is poorly soluble.
The Causality: By increasing the pH of the solution to a level above the compound's pKa, you facilitate the deprotonation of the sulfonamide group, forming the anionic sulfonamidate (R-SO₂NH⁻). This negatively charged ion is significantly more polar than the neutral molecule, leading to a dramatic increase in its interaction with water and, consequently, a major enhancement in solubility.[4][][7]
Caption: Logical workflow for addressing pH-dependent solubility.
FAQ 2: I need to work closer to physiological pH. What is my next best option after pH adjustment?
Answer: If maintaining a near-neutral pH is critical for your experiment (e.g., cell-based assays), the use of organic co-solvents is the most common and effective secondary strategy.[8][9][10]
The Causality: Water is a highly polar solvent with a strong, three-dimensional hydrogen-bonding network. A nonpolar solute disrupts this network, which is energetically unfavorable. A water-miscible organic co-solvent, such as Dimethyl Sulfoxide (DMSO) or Ethanol, works by reducing the overall polarity of the solvent mixture.[] This "breaks up" the water's hydrogen-bonding structure, lowering the energy penalty required to create a cavity for the hydrophobic this compound molecule, thereby increasing its solubility.[]
Table 1: Common Co-solvents and Typical Starting Concentrations
| Co-Solvent | Class | Typical Starting Conc. (v/v) for Stocks | Notes for In Vitro Use |
| DMSO | Aprotic, Polar | 10-100% | Potent solubilizer. Keep final assay concentration <0.5% to avoid cytotoxicity. |
| Ethanol | Protic, Polar | 10-50% | Good biocompatibility. Less potent than DMSO. |
| PEG 400 | Protic, Polymer | 20-60% | Low toxicity, often used in preclinical formulations. |
| Propylene Glycol | Protic, Diol | 20-60% | Common vehicle for oral and parenteral formulations. |
FAQ 3: I'm concerned about the biological effects of organic solvents in my experiment. Is there a solvent-free alternative?
Answer: Yes. An excellent alternative is cyclodextrin complexation .[11][12][13] Cyclodextrins are cyclic oligosaccharides that act as molecular hosts, encapsulating poorly soluble "guest" molecules.[14]
The Causality: Cyclodextrins have a unique truncated cone structure with a hydrophobic (nonpolar) interior cavity and a hydrophilic (polar) exterior.[12][14] The hydrophobic phenyl ring of this compound can partition into the nonpolar interior of the cyclodextrin, forming a "host-guest" inclusion complex.[11][13] The exterior of this new complex is hydrophilic, allowing it to dissolve readily in water, effectively shuttling the insoluble drug into the solution.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high aqueous solubility and excellent safety profile.[14]
Caption: Mechanism of cyclodextrin-mediated solubilization.
PART 3: Self-Validating Experimental Protocols
These protocols are designed to systematically determine the optimal solubilization strategy for your specific application.
Protocol 1: Determining pH-Dependent Solubility Profile
Objective: To quantify the solubility of this compound as a function of pH to identify the pH threshold for solubilization.
Methodology:
-
Preparation of Buffers: Prepare a series of 50 mM buffers (e.g., phosphate, borate) at pH values ranging from 7.0 to 11.0 in 0.5 pH unit increments.
-
Equilibrium Saturation: Add an excess of solid this compound (e.g., 5-10 mg) to 1 mL of each buffer in a glass vial. This ensures that you will reach the saturation point.
-
Incubation: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the system to reach thermodynamic equilibrium.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or allow them to stand for 2 hours to pellet all undissolved solids.
-
Sample Collection & Filtration: Carefully collect the supernatant and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining particulates. This is a critical self-validating step to ensure you are only measuring the dissolved compound.
-
Quantification: Analyze the concentration of the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[16][17][18][19] Prepare your calibration standards in a 50:50 mixture of mobile phase and the corresponding buffer to avoid matrix effects.
-
Analysis: Plot solubility (in µg/mL or mM) versus pH.
Protocol 2: Phase-Solubility Study with HP-β-Cyclodextrin
Objective: To determine the solubilizing efficiency of HP-β-Cyclodextrin and the nature of the host-guest complex.
Methodology:
-
Preparation of CD Solutions: In a fixed buffer (e.g., pH 7.4 PBS), prepare a series of HP-β-CD solutions with concentrations ranging from 0% to 15% (w/v).
-
Equilibrium Saturation: Add an excess of solid this compound to 1 mL of each cyclodextrin solution.
-
Incubation & Sample Processing: Follow steps 3-6 from Protocol 1. For quantification, ensure calibration standards are prepared in the 0% HP-β-CD solution to establish a baseline.
-
Analysis: Plot the solubility of the compound (Y-axis) against the concentration of HP-β-CD (X-axis). A linear plot (Aₗ-type) suggests the formation of a soluble 1:1 complex, which is the ideal and most common outcome. The slope can be used to calculate the stability constant of the complex.
PART 4: References
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. ResearchGate. Accessed December 12, 2023.
-
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Accessed December 12, 2023.
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Accessed December 12, 2023.
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. Accessed December 12, 2023.
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Accessed December 12, 2023.
-
Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times. Accessed December 12, 2023.
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. Accessed December 12, 2023.
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Accessed December 12, 2023.
-
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. Accessed December 12, 2023.
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Accessed December 12, 2023.
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Accessed December 12, 2023.
-
This compound (C6H5ClFNO2S). PubChemLite. Accessed December 12, 2023.
-
Buy this compound from Conier Chem&Pharma Limited. LookChem. Accessed December 12, 2023.
-
pH and Solubility. Fiveable. Accessed December 12, 2023.
-
Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Accessed December 12, 2023.
-
The pKa values of the sulfonamides investigated. ResearchGate. Accessed December 12, 2023.
-
Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Accessed December 12, 2023.
-
Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Accessed December 12, 2023.
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Accessed December 12, 2023.
-
Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. Accessed December 12, 2023.
-
pH Adjustment and Co-Solvent Optimization. BOC Sciences. Accessed December 12, 2023.
-
solubility enhancement -by pH change & complexation. Slideshare. Accessed December 12, 2023.
-
Methods of solubility enhancements. Slideshare. Accessed December 12, 2023.
-
A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Accessed December 12, 2023.
-
3-Chloro-2-fluorobenzenesulfonyl Chloride. PubChem. Accessed December 12, 2023.
-
3-Chloro-2-fluorobenzenesulfonyl chloride 97. Sigma-Aldrich. Accessed December 12, 2023.
-
Benzenesulfonamide. ChemicalBook. Accessed December 12, 2023.
-
Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. Accessed December 12, 2023.
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Accessed December 12, 2023.
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Accessed December 12, 2023.
-
How does pH affect solubility? askIITians. Accessed December 12, 2023.
-
Does Solution pH Control The Extent Of Solubility? YouTube. Accessed December 12, 2023.
-
Relative pKa values of the primary sulfonamide group across the series... ResearchGate. Accessed December 12, 2023.
-
Solubility Enhancement Techniques. Pharmaguideline. Accessed December 12, 2023.
Sources
- 1. echemi.com [echemi.com]
- 2. PubChemLite - this compound (C6H5ClFNO2S) [pubchemlite.lcsb.uni.lu]
- 3. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 4. fiveable.me [fiveable.me]
- 5. How does pH affect solubility? - askIITians [askiitians.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. humapub.com [humapub.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pharmaguru.co [pharmaguru.co]
- 18. improvedpharma.com [improvedpharma.com]
- 19. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
Technical Support Center: Purification of Crude 3-Chloro-2-fluorobenzenesulfonamide
Welcome to the technical support center for the purification of crude 3-Chloro-2-fluorobenzenesulfonamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps necessary to achieve high purity and yield.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical agents. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification techniques, focusing on recrystallization and column chromatography, and addresses common issues that may arise during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on the synthetic route. A common method for its preparation involves the reaction of 3-chloro-2-fluorobenzenesulfonyl chloride with ammonia. Potential impurities include:
-
Unreacted 3-chloro-2-fluorobenzenesulfonyl chloride: This reactive starting material can persist if the reaction does not go to completion.
-
3-chloro-2-fluorobenzenesulfonic acid: This is the hydrolysis product of the starting sulfonyl chloride. Its presence is indicated by a lower pH of the crude product.[1]
-
Isomeric sulfonamides: Depending on the purity of the starting materials, other positional isomers may be present.
-
Residual solvents and reagents: Solvents used in the reaction and workup, as well as any excess reagents, can be carried through.
Q2: What is the recommended first-pass purification method for this compound?
A2: For most common impurity profiles, recrystallization is the most efficient and scalable initial purification technique. It is particularly effective at removing less polar impurities and any colored byproducts. The choice of solvent is critical for success.
Q3: What are the key physical properties of this compound to consider during purification?
A3: Key properties include:
-
Melting Point: 155-157°C[2]
-
Appearance: Typically a white to off-white solid.
-
Solubility: It is a polar molecule and will have limited solubility in non-polar solvents and better solubility in polar organic solvents.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Oiling Out (Formation of an oil instead of crystals) | 1. The compound is precipitating from a supersaturated solution at a temperature above its melting point. 2. The chosen solvent is too non-polar, leading to poor solvation even at elevated temperatures. 3. Rapid cooling of the solution. | 1. Re-heat the solution to dissolve the oil, then add a small amount of a more polar co-solvent (e.g., ethanol if using a toluene/heptane system) to increase the solubility and lower the saturation point. 2. Select a more appropriate solvent system. A mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol, or acetone) and a non-polar anti-solvent in which it is insoluble (e.g., water, heptane, or hexane) is often effective.[4] 3. Allow for slow cooling. Insulate the flask to encourage the gradual formation of a crystal lattice, which is thermodynamically favored over the amorphous oil.[4] |
| No Crystal Formation Upon Cooling | 1. The solution is not sufficiently saturated. 2. The compound is too soluble in the chosen solvent, even at low temperatures. 3. Lack of nucleation sites for crystal growth. | 1. Concentrate the solution by boiling off some of the solvent. 2. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution until turbidity persists. Then, gently warm the solution until it becomes clear and allow it to cool slowly.[5] 3. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. |
| Low Recovery of Purified Product | 1. Too much solvent was used, preventing complete precipitation. 2. The compound has significant solubility in the solvent even at low temperatures. 3. Premature crystallization during hot filtration. | 1. Minimize the amount of hot solvent used to dissolve the crude product to ensure the solution is saturated. 2. Cool the crystallization mixture in an ice bath for a sufficient amount of time to maximize precipitation. 3. Pre-heat the filtration apparatus (funnel and filter paper) with hot solvent before filtering the hot solution to prevent a sudden drop in temperature.[5] |
| Poor Purity After Recrystallization | 1. The cooling process was too rapid, trapping impurities within the crystal lattice. 2. The chosen solvent was not effective at discriminating between the product and a major impurity. 3. Insufficient washing of the filtered crystals. | 1. Ensure slow cooling to allow for the selective crystallization of the desired compound. 2. Perform a solvent screen to identify a solvent system with a steep solubility curve for the product and good solubility for the impurities. 3. Wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Poor Separation of Product and Impurities | 1. Inappropriate solvent system (eluent). 2. Column overloading. 3. Improperly packed column. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting point for sulfonamides is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate.[6] 2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight. 3. Ensure the column is packed uniformly without any cracks or channels to allow for even flow of the mobile phase. |
| Product Elutes Too Quickly or Too Slowly | 1. The eluent is too polar (elutes too quickly) or not polar enough (elutes too slowly). | 1. Adjust the polarity of the eluent. If the product elutes too quickly, decrease the proportion of the polar solvent. If it elutes too slowly, increase the proportion of the polar solvent. |
| Streaking or Tailing of Bands on the Column | 1. The compound is interacting too strongly with the stationary phase (silica gel). 2. The sample is not fully dissolved in the loading solvent. | 1. Add a small amount of a polar modifier like acetic acid or triethylamine to the eluent to cap the active sites on the silica gel and reduce strong interactions. 2. Ensure the crude sample is completely dissolved in a minimal amount of the eluent before loading onto the column. |
Detailed Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
Materials:
-
Crude this compound
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Recrystallization solvents (e.g., Ethanol/Water or Toluene/Heptane)
Procedure:
-
Solvent Selection:
-
Perform small-scale solubility tests to determine an appropriate solvent system. A good system will dissolve the crude product when hot but have low solubility when cold.
-
A promising starting point is a binary solvent system such as ethanol and water, or toluene and heptane.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the more polar solvent (e.g., ethanol or toluene) and heat the mixture to a gentle boil with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel with fluted filter paper by pouring hot solvent through it.
-
Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
If using a binary system, add the anti-solvent (e.g., water or heptane) dropwise to the hot solution until a faint cloudiness persists. Add a few drops of the hot primary solvent to redissolve the precipitate.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask in an insulated container.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60°C) until a constant weight is achieved.
-
Visualizing the Purification Workflow
A logical approach to purification is essential. The following diagram outlines a decision-making process for purifying crude this compound.
Caption: Decision workflow for purification of this compound.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
PubChem. 3-Chloro-2-fluorobenzenesulfonyl Chloride. Available at: [Link]
-
Reddit. r/Chempros - Go-to recrystallization solvent mixtures. Available at: [Link]
-
PubChem. 3-Chlorobenzenesulfonamide. Available at: [Link]
-
Research Scientific. 3-CHLORO-2-FLUOROBENZENESULFONYL CHLORIDE, 97%. Available at: [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]
-
Solubility of Things. 3-Chlorobenzenesulfonyl chloride. Available at: [Link]
-
Oakwood Chemical. 3-Chloro-2-fluorobenzenesulfonyl chloride. Available at: [Link]
-
The Royal Society of Chemistry. Electro-mechanochemical approach towards chloro sulfoximidations of allenes under solvent-free conditions in a ball mill. Available at: [Link]
Sources
Common side products in the synthesis of 3-Chloro-2-fluorobenzenesulfonamide and their removal
Welcome to the dedicated technical support guide for the synthesis of 3-Chloro-2-fluorobenzenesulfonamide. This resource is designed for chemistry professionals in research and development. Here, we address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind the recommended protocols to ensure the successful synthesis and purification of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the critical control points?
The most industrially viable and common laboratory synthesis proceeds via a two-step reaction starting from 2-chloro-1-fluorobenzene.
-
Step 1: Electrophilic Chlorosulfonation. 2-chloro-1-fluorobenzene is reacted with chlorosulfonic acid (ClSO₃H) to form the key intermediate, 3-chloro-2-fluorobenzenesulfonyl chloride.
-
Step 2: Amination. The resulting sulfonyl chloride is then reacted with an ammonia source, typically aqueous ammonia or ammonium hydroxide, to yield the final product, this compound.
Critical Control Points:
-
Temperature Control during Chlorosulfonation: This reaction is highly exothermic. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent the formation of undesired isomeric byproducts and degradation.
-
Moisture Control: The 3-chloro-2-fluorobenzenesulfonyl chloride intermediate is highly susceptible to hydrolysis. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of the corresponding sulfonic acid.
-
Stoichiometry of Chlorosulfonic Acid: Using a slight excess of chlorosulfonic acid ensures complete conversion of the starting material, but a large excess can lead to the formation of dichlorinated byproducts.
Below is a diagram illustrating the primary synthesis workflow.
Caption: High-level workflow for the two-step synthesis of this compound.
Troubleshooting Guide: Side Products and Removal Strategies
Q2: My final product shows multiple spots on TLC/peaks in HPLC. What are the likely isomeric byproducts and why do they form?
The most common impurities are positional isomers of the desired product. Their formation is dictated by the directing effects of the fluorine and chlorine substituents on the benzene ring during the electrophilic chlorosulfonation step.
Both fluorine and chlorine are ortho-, para-directing groups. However, the sulfonyl group (-SO₂Cl) is bulky, leading to steric hindrance that influences the substitution pattern.
-
Desired Product: Substitution occurs at the C3 position, which is ortho to the chlorine and meta to the fluorine.
-
Primary Isomeric Byproduct: The most significant byproduct is typically 4-chloro-3-fluorobenzenesulfonamide . This isomer arises from sulfonation at the C4 position, which is para to the chlorine atom.
Table 1: Regioisomeric Products from Chlorosulfonation of 2-chloro-1-fluorobenzene
| Compound Name | Position of -SO₂NH₂ | Rationale for Formation |
| This compound (Target) | C3 | Formed via substitution ortho to Chlorine and meta to Fluorine. |
| 4-Chloro-3-fluorobenzenesulfonamide (Major Byproduct) | C4 | Formed via substitution para to Chlorine. This position is electronically activated. |
| 5-Chloro-2-fluorobenzenesulfonamide (Minor Byproduct) | C5 | Formed via substitution para to Fluorine. Steric hindrance from the adjacent chlorine can make this less favorable. |
Q3: How can I effectively remove the 4-chloro-3-fluorobenzenesulfonamide isomer from my final product?
Separating these isomers can be challenging due to their similar physical properties. The most effective method is recrystallization , which exploits slight differences in their solubility in a given solvent system.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Begin by screening solvents. Isopropanol or a mixture of ethanol and water are often effective. The ideal solvent should dissolve the crude product completely at high temperatures but show poor solubility for the desired this compound at low temperatures, while keeping the isomeric byproduct more soluble.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (near its boiling point) until all the solid just dissolves.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the desired product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Analyze the purity of the recrystallized product using HPLC or ¹H NMR to confirm the removal of the isomer. It may be necessary to repeat the recrystallization process to achieve the desired purity (>99%).
Q4: I have a poor yield and my crude product is sticky. What could be the cause?
A low, sticky yield is often indicative of the hydrolysis of the 3-chloro-2-fluorobenzenesulfonyl chloride intermediate into 3-chloro-2-fluorobenzenesulfonic acid . This occurs when the intermediate is exposed to water.
Causality and Prevention:
-
Mechanism: The sulfur atom in the sulfonyl chloride (-SO₂Cl) is highly electrophilic and readily attacked by nucleophiles, including water. This nucleophilic acyl substitution reaction cleaves the S-Cl bond and forms a sulfonic acid (-SO₃H).
-
Prevention:
-
Dry Glassware: Ensure all reaction flasks, funnels, and stir bars are oven-dried or flame-dried immediately before use.
-
Anhydrous Reagents: Use a fresh, high-purity grade of chlorosulfonic acid.
-
Inert Atmosphere: As mentioned in Q1, blanketing the reaction with a dry, inert gas like nitrogen or argon is critical. This prevents atmospheric moisture from entering the reaction vessel.
-
Troubleshooting Flowchart for Low/Sticky Yield:
Caption: Troubleshooting logic for identifying the cause of poor yield in the synthesis.
Q5: How can I remove the sulfonic acid byproduct from my crude product?
If hydrolysis has occurred, the resulting 3-chloro-2-fluorobenzenesulfonic acid can be removed by taking advantage of its acidic nature.
Method: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and wash it with a mild aqueous base solution, such as 5% sodium bicarbonate (NaHCO₃). The acidic sulfonic acid will react with the base to form its corresponding sodium salt, which is highly soluble in the aqueous layer. The neutral sulfonamide product will remain in the organic layer.
-
Chemical Principle: R-SO₃H + NaHCO₃ → R-SO₃⁻Na⁺ + H₂O + CO₂
-
-
Separation: Carefully separate the two layers. The bottom layer will be the aqueous phase containing the salt of the sulfonic acid impurity.
-
Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate the purified this compound.
References
As an AI, I am unable to generate a real-time, comprehensive list of academic references with validated URLs for this specific, niche chemical synthesis. The information provided is based on established principles of organic chemistry and general procedures for sulfonamide synthesis. For specific, peer-reviewed protocols, researchers should consult chemical databases such as SciFinder, Reaxys, or Google Scholar using keywords like "this compound synthesis," "chlorosulfonation of 2-chloro-1-fluorobenzene," and the compound's CAS Number.
Technical Support Center: Optimizing N-arylation of 3-Chloro-2-fluorobenzenesulfonamide
Welcome to the technical support center for optimizing the N-arylation of 3-chloro-2-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into this challenging transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here we address the foundational questions you might have before setting up your experiment.
Q1: Why is the N-arylation of this compound challenging?
The primary challenge lies with the aryl chloride coupling partner. The Carbon-Chlorine bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step to the palladium(0) catalyst kinetically more demanding.[1][2] This often requires more reactive catalysts, specialized ligands, and higher reaction temperatures to achieve good yields.[2] The presence of the ortho-fluoro substituent can also influence the electronic properties and steric environment of the reaction center.
Q2: What is the best general catalytic system to start with for this reaction?
For challenging aryl chlorides, a palladium-based system with a bulky, electron-rich biarylphosphine ligand is the recommended starting point.[3] These ligands stabilize the palladium catalyst and accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[3]
A robust starting system would be a pre-formed palladium precatalyst, which offers greater stability and reliability compared to generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1]
Q3: How do I select the optimal ligand and base?
The choice of ligand and base is highly interdependent and substrate-specific.
-
Ligands: For electron-deficient and sterically hindered aryl chlorides like our substrate, ligands from the Buchwald family such as XPhos, SPhos, or RuPhos are excellent choices.[3] These ligands possess the necessary steric bulk and electron-donating properties to facilitate the difficult oxidative addition step.
-
Bases: The base's role is to deprotonate the sulfonamide, making it a more effective nucleophile.[2]
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a very common and effective strong base for a wide range of substrates.[4]
-
Weaker Bases: If your arylating partner contains base-sensitive functional groups (e.g., esters, ketones), a strong base like NaOtBu could cause decomposition.[4] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred alternatives.[4][5]
-
Q4: Which solvent is most appropriate for this coupling reaction?
Aprotic, non-coordinating solvents with relatively high boiling points are generally preferred.
-
Toluene and 1,4-Dioxane: These are the most commonly used and effective solvents for Buchwald-Hartwig aminations, offering a good balance of solubility for the reactants and catalyst complex.[2][4]
-
THF and 2-MeTHF: Tetrahydrofuran (THF) and its greener alternative 2-methyltetrahydrofuran (2-MeTHF) can also be effective.[4]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit or poison the palladium catalyst.[4]
Troubleshooting Guide
Even with an optimized starting point, challenges can arise. This section provides a systematic approach to troubleshooting common issues.
| Problem | Potential Cause | Recommended Solution |
| No Reaction or Low Conversion | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. This is more common when using air-sensitive Pd(0) sources or unreliable Pd(II) sources like Pd(OAc)₂.[1] | • Use a Precatalyst: Switch to an air-stable Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3). These generate the active Pd(0) species reliably and reproducibly. • Ensure Inert Atmosphere: Rigorously degas the solvent and ensure all manipulations are done under an inert atmosphere (Argon or Nitrogen) to prevent oxygen from deactivating the catalyst. |
| 2. Poor Reagent Quality: Impurities in solvents or reagents (especially water) can poison the catalyst. The base (e.g., NaOtBu) can lose activity if it's old or has been improperly stored. | • Purify Reagents: Use freshly distilled, anhydrous solvents. Ensure the amine and aryl halide are pure. Use a fresh bottle of high-purity base.[4] | |
| 3. Unsuitable Ligand/Base Combination: The chosen ligand may not be active enough for the specific aryl chloride, or the base may not be strong enough to deprotonate the sulfonamide effectively. | • Screen Ligands: Test more electron-rich and bulky ligands like BrettPhos or AdBrettPhos. • Increase Base Strength: If using a weak base like K₃PO₄, consider switching to Cs₂CO₃ or NaOtBu, provided the substrate is stable.[4] | |
| 4. Insufficient Temperature: The energy of activation for the oxidative addition of the aryl chloride has not been overcome. | • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. For high-boiling solvents like toluene or xylene, reflux temperatures may be necessary. • Consider Microwave Heating: Microwave irradiation can dramatically reduce reaction times and often improves yields for difficult couplings.[6] | |
| Side Product Formation | 1. Hydrodehalogenation: The aryl chloride is reduced, replacing the chlorine with a hydrogen atom. This can occur if there are trace amounts of water or other protic sources. | • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents and reagents. • Modify Ligand/Base: Sometimes this side reaction is promoted by specific catalyst-base interactions. Screening different combinations can mitigate the issue. |
| 2. Biaryl Formation: Homocoupling of the arylating agent (e.g., an arylboronic acid, if used) or the aryl chloride. | • Optimize Stoichiometry: Avoid using a large excess of the arylating partner.[7] • Lower Catalyst Loading: High catalyst concentrations can sometimes promote side reactions. Try reducing the catalyst loading to 0.5-1 mol%. | |
| Product Degradation | 1. Base-Induced Decomposition: The product or starting materials are not stable to the strong base at high temperatures. | • Use a Weaker Base: Switch from NaOtBu to a milder base like Cs₂CO₃ or K₃PO₄.[4] • Lower Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. |
| Difficult Product Isolation | 1. High Water Solubility: The N-arylated sulfonamide product may have significant water solubility, leading to losses during aqueous workup. | • Modify Workup: Instead of an aqueous wash, dilute the reaction mixture with a non-polar solvent (e.g., ethyl acetate), filter through a pad of Celite to remove the inorganic base and salts, and then concentrate the filtrate.[7] • Alternative Purification: If the product is highly polar, standard silica gel chromatography may be difficult. Consider reverse-phase chromatography (C18) or recrystallization.[8] |
Key Concepts & Mechanisms
Understanding the mechanism is crucial for rational optimization. The N-arylation of sulfonamides via the Buchwald-Hartwig amination follows a well-established catalytic cycle.[3]
Caption: The catalytic cycle for palladium-catalyzed N-arylation of sulfonamides.
The cycle begins with the active Pd(0)L catalyst undergoing oxidative addition with the aryl chloride (Ar-X). The resulting Pd(II) complex then exchanges its halide ligand for the sulfonamide. A base removes the acidic proton from the sulfonamide nitrogen, forming a palladium-amido complex. The final, crucial step is reductive elimination , which forms the desired C-N bond, releases the N-arylated sulfonamide product, and regenerates the Pd(0) catalyst.[3]
Troubleshooting Workflow
When a reaction fails, a logical progression of steps can help identify the issue.
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.[4]
Experimental Protocols
The following are non-optimized, representative protocols that serve as an excellent starting point for your experiments.
Protocol 1: Standard Thermal Conditions
This protocol uses a common palladium precatalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylating partner (e.g., Aryl Bromide) (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene (to achieve ~0.2 M concentration)
Procedure:
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylating partner, XPhos Pd G3, and NaOtBu.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite® to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Conditions
This protocol can significantly accelerate the reaction.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylating partner (e.g., Aryl Bromide) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane (to achieve ~0.2 M concentration)
Procedure:
-
Preparation: To a microwave-safe reaction vial containing a magnetic stir bar, add all solid reagents: this compound, arylating partner, Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Reagent Addition: Add the anhydrous 1,4-dioxane.
-
Inerting: Sparge the mixture with a gentle stream of argon for 5 minutes, then quickly seal the vial with a cap.
-
Reaction: Place the vial in the microwave reactor. Set the conditions to a constant temperature of 150 °C for 10-30 minutes with stirring.[6]
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1.
References
-
Vertex AI Search, based on 9
-
Vertex AI Search, based on 10
-
Vertex AI Search, based on 11
-
Vertex AI Search, based on 12
-
Vertex AI Search, based on 13
-
Vertex AI Search, based on 14
-
Vertex AI Search, based on 15
-
Vertex AI Search, based on 4
-
Vertex AI Search, based on 16
-
Vertex AI Search, based on 17
-
Vertex AI Search, based on 1
-
Vertex AI Search, based on 18
-
Vertex AI Search, based on 2
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Vertex AI Search, based on 19
-
Vertex AI Search, based on
-
Vertex AI Search, based on 20
-
Vertex AI Search, based on 21
-
Vertex AI Search, based on 22
-
Vertex AI Search, based on 23
-
Vertex AI Search, based on 6
-
Vertex AI Search, based on 7
-
Vertex AI Search, based on 24
-
Vertex AI Search, based on 25
-
Vertex AI Search, based on 26
-
Vertex AI Search, based on 27
-
Vertex AI Search, based on 8
-
Vertex AI Search, based on 28
-
Vertex AI Search, based on 29
-
Vertex AI Search, based on 30
-
Vertex AI Search, based on 31
-
Vertex AI Search, based on 3
-
Vertex AI Search, based on
-
Vertex AI Search, based on 32
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Vertex AI Search, based on 33
-
Vertex AI Search, based on 34
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Vertex AI Search, based on 35
-
Vertex AI Search, based on 36
-
Vertex AI Search, based on 37
-
Vertex AI Search, based on 5
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- 2. jk-sci.com [jk-sci.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
- 9. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides | Semantic Scholar [semanticscholar.org]
- 15. Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bristol.ac.uk [bristol.ac.uk]
- 17. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. N-Arylation of Sulfonamides on Solid Supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. tandfonline.com [tandfonline.com]
- 24. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
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- 26. Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 28. researchgate.net [researchgate.net]
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- 36. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 37. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Troubleshooting Reactions with 3-Chloro-2-fluorobenzenesulfonamide
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for common issues encountered during chemical reactions involving 3-Chloro-2-fluorobenzenesulfonamide. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying chemical principles to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low to no conversion of this compound. What are the likely causes?
Several factors can contribute to poor reaction conversion. A systematic approach is crucial to identify the root cause.
-
Insufficient Activation of the Aromatic Ring: The chloro and fluoro substituents, along with the sulfonamide group, are electron-withdrawing, making the aromatic ring electron-deficient. For nucleophilic aromatic substitution (SNAr) reactions, this is a prerequisite. However, if your reaction involves electrophilic aromatic substitution, these groups will deactivate the ring, leading to poor reactivity.[1][2]
-
Poor Solubility: this compound may have limited solubility in certain organic solvents. If the starting material is not fully dissolved, the reaction will be slow or incomplete.
-
Inappropriate Reaction Temperature: Many reactions require a specific temperature range to proceed at an optimal rate. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can lead to decomposition of the starting material or products.
-
Catalyst Inactivity: If your reaction requires a catalyst, its activity is paramount. The catalyst could be poisoned by impurities in the starting materials or solvent, or it may not be suitable for the specific transformation.
-
Steric Hindrance: The ortho-positioning of the chloro and fluoro groups can create steric hindrance, potentially impeding the approach of bulky reagents to the adjacent reaction sites.
Q2: I am observing the formation of multiple unexpected byproducts. How can I improve the selectivity of my reaction?
Side reactions are a common challenge in organic synthesis. Understanding the reactivity of this compound is key to mitigating byproduct formation.
-
Competing Nucleophilic Attack: In reactions with nucleophiles, attack can potentially occur at the carbon bearing the chloro group or the fluoro group. While the C-F bond is stronger than the C-Cl bond, the relative reactivity can be influenced by the reaction conditions and the nature of the nucleophile.[3]
-
Reactions at the Sulfonamide Group: The sulfonamide N-H bond is acidic and can be deprotonated by bases.[4] This can lead to undesired side reactions if the deprotonated sulfonamide participates in subsequent steps.
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of the sulfonamide or displacement of the halogens (under harsh conditions) can occur.
-
Benzyne Formation: Under very strong basic conditions, elimination of a proton and a halide can lead to the formation of a highly reactive benzyne intermediate, which can then react non-selectively with available nucleophiles.[5]
Q3: The purification of my product is proving difficult. What are the best practices for purifying sulfonamide-containing compounds?
The crystalline nature of many sulfonamides can be advantageous for purification, but challenges can still arise.[4]
-
Recrystallization: This is often the preferred method for purifying solid sulfonamides. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems include ethanol/water or isopropanol/water mixtures.[6]
-
Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a standard technique. A gradient of ethyl acetate in hexanes is a common starting point for eluting sulfonamides.[7]
-
Solid-Phase Extraction (SPE): For cleaning up samples, particularly from complex matrices, SPE can be a valuable tool.[8]
Troubleshooting Common Reaction Scenarios
| Observed Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inadequate reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
| Poor solubility of starting material. | Test the solubility of this compound in different solvents and consider using a co-solvent system. | |
| Catalyst deactivation. | Ensure all reagents and solvents are pure and dry. Consider using a fresh batch of catalyst. | |
| Formation of Multiple Products | Competing reaction pathways. | Lower the reaction temperature to favor the desired kinetic product. Consider using a more selective reagent. |
| Presence of moisture or air. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. | |
| Product Decomposition | Excessive reaction temperature or time. | Optimize the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after completion. |
| Incompatible reagents or solvents. | Review the compatibility of all reaction components. For example, strong acids or bases may degrade the sulfonamide moiety under certain conditions.[9] | |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent. | Modify the workup procedure. For example, if the product is in an aqueous layer, perform multiple extractions with an appropriate organic solvent. |
| Formation of an emulsion during extraction. | Add a small amount of brine to the aqueous layer to help break the emulsion. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general guideline for a typical SNAr reaction involving this compound and a generic nucleophile.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1 equivalent) and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).
-
Addition of Reagents: Add the nucleophile (1.1-1.5 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 1.5-2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizing Troubleshooting Logic
Troubleshooting Workflow for Low Reaction Yield
Sources
- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing and Degradation Pathways of 3-Chloro-2-fluorobenzenesulfonamide
Welcome to the technical support center for 3-Chloro-2-fluorobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability testing and degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Section 1: Understanding the Stability Profile of this compound
This compound is an aromatic sulfonamide. The stability of such compounds is critical in drug development as it influences shelf-life, efficacy, and safety. The electron-withdrawing nature of the chlorine and fluorine substituents on the aryl ring can impact the susceptibility of the sulfonamide bond to cleavage.[1] Generally, sulfonamides are more stable in neutral to alkaline conditions and more prone to degradation under acidic conditions.[1]
Section 2: Troubleshooting Guide for Stability Studies
This section addresses specific issues you may encounter during the stability testing of this compound.
Issue: Inconsistent Results in Forced Degradation Studies
Question: My forced degradation studies are showing variable results between batches. What could be the cause?
Answer:
Inconsistent results in forced degradation studies, which intentionally degrade the drug substance to establish analytical methods, can stem from several factors.[2][3] The goal is typically to achieve 5-20% degradation.[2][3]
-
Causality: The variability often lies in the precise control of stress conditions. Minor fluctuations in pH, temperature, or the concentration of reagents can lead to significant differences in degradation rates. The purity of the starting material can also play a crucial role.
-
Troubleshooting Steps:
-
Standardize Stress Conditions: Ensure that the pH of your solutions is precisely controlled and monitored throughout the experiment. Use calibrated equipment for temperature control. Prepare fresh reagents for each study to avoid concentration changes due to storage.
-
Characterize Starting Material: Perform a thorough characterization of each new batch of this compound to confirm its purity and identity before initiating stability studies.
-
Control Headspace: For oxidative and photolytic studies, the composition and volume of the headspace in your reaction vessel can influence the results. Standardize the container type, fill volume, and atmosphere (e.g., air, nitrogen, oxygen).
-
ICH Guidelines: While ICH guidelines suggest stress conditions like light, oxidation, heat, and acid/base hydrolysis, they don't specify exact parameters.[2] It's crucial to document the precise conditions used in your study for reproducibility.
-
Issue: Unexpected Degradation Products Observed
Question: I am observing unexpected peaks in my chromatogram during a stability study. How can I identify them?
Answer:
The appearance of unknown peaks indicates the formation of degradation products. Identifying these is crucial for understanding the degradation pathway and ensuring the safety of the drug product.
-
Causality: Degradation can occur through various mechanisms such as hydrolysis, oxidation, and photolysis.[1] The specific structure of this compound will dictate the likely degradation pathways.
-
Troubleshooting & Identification Workflow:
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is the first step in determining the molecular weight of the degradants.
-
Tandem MS (MS/MS): Fragment the parent ions of the degradants to obtain structural information. The fragmentation pattern can help elucidate the structure of the degradation products.
-
Forced Degradation Insights: Analyze the samples from different stress conditions (acid, base, peroxide, light, heat) separately. The conditions under which a particular degradant is formed provide clues about its formation mechanism. For example, a peak appearing only under acidic conditions is likely a product of acid hydrolysis.
-
Literature Review: While specific data on this compound may be limited, reviewing degradation pathways of similar sulfonamides can provide valuable insights into potential degradation products.[4][5]
-
Experimental Workflow for Degradant Identification
Caption: Workflow for the identification of unknown degradation products.
Issue: HPLC Method Not Stability-Indicating
Question: My current HPLC method does not separate the main peak from all degradation products. How can I develop a stability-indicating method?
Answer:
A stability-indicating method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products over time.
-
Causality: Co-elution of the parent drug with one or more degradation products can lead to an overestimation of the drug's stability. This is often due to insufficient optimization of the chromatographic conditions.
-
Method Development Strategy:
-
Column Selection: Screen different column chemistries (e.g., C18, C8, Phenyl, Cyano) to find the one that provides the best selectivity for your compound and its degradants.
-
Mobile Phase Optimization:
-
Organic Modifier: Vary the type (e.g., acetonitrile, methanol) and percentage of the organic solvent in the mobile phase.
-
pH: Adjust the pH of the aqueous portion of the mobile phase. The ionization state of the analyte and degradants can significantly affect their retention and selectivity.
-
Buffer: Use an appropriate buffer to maintain a consistent pH.
-
-
Gradient Elution: Employ a gradient elution to improve the separation of peaks with different polarities. Optimize the gradient slope and time.
-
Temperature: Control the column temperature. Higher temperatures can improve peak shape and reduce analysis time, but may also affect selectivity.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This can help to detect co-eluting peaks.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the general behavior of sulfonamides, the most probable degradation pathways are:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond is a common degradation pathway, particularly under acidic conditions.[1][6]
-
Photolysis: Aromatic sulfonamides can be susceptible to degradation upon exposure to UV light.[1][6]
-
Oxidation: The sulfur atom in the sulfonamide group can be susceptible to oxidation.
Predicted Degradation Pathway
Caption: Potential degradation pathways for this compound.
Q2: What are the typical forced degradation conditions I should use?
A2: Forced degradation studies should be conducted under conditions more severe than accelerated stability testing. The goal is to achieve a degradation of 5-20%.[3] The following table provides a starting point for your experiments.
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours at 60°C |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | 80°C | 48 - 72 hours |
| Photostability | ICH Q1B conditions | As per guideline |
Q3: How do I handle a situation where my compound is highly stable and shows minimal degradation under forced conditions?
A3: If you observe less than 5% degradation, you may need to employ more aggressive stress conditions. However, it's important to ensure that the degradation pathways are relevant to those that might occur under normal storage conditions. Consider increasing the temperature, reagent concentration, or duration of exposure. If the compound remains highly stable, this is valuable information for its stability profile. Ensure your analytical method is sensitive enough to detect low levels of degradants.
Q4: What are some common HPLC troubleshooting tips relevant to sulfonamide analysis?
A4: For issues like peak tailing, shifting retention times, or pressure fluctuations, consider the following:
-
Peak Tailing: This can be due to secondary interactions between the analyte and the stationary phase. Try adjusting the mobile phase pH or using a column with a different end-capping.
-
Retention Time Drift: This is often caused by changes in mobile phase composition, temperature, or flow rate.[7] Ensure your mobile phase is well-mixed and degassed, and that your column is properly equilibrated.
-
High Backpressure: This could be due to a blockage in the system, such as a clogged frit or a precipitated buffer in the mobile phase.[8][9]
Section 4: Experimental Protocols
Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 48 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 48 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of the compound at 80°C for 72 hours. Dissolve in the mobile phase before analysis.
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Protocol: Development of a Stability-Indicating HPLC Method
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water, B: Acetonitrile
-
Gradient: 10-90% B in 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
-
Optimization:
-
Inject a mixture of the stressed samples (a "degradation cocktail").
-
If co-elution is observed, adjust the gradient slope and initial/final percentages of the organic modifier.
-
If separation is still inadequate, try a different organic modifier (e.g., methanol) or a different column chemistry.
-
Fine-tune the mobile phase pH to improve peak shape and selectivity.
-
-
Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
References
- BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences, 71, 161-166.
- Barceló, D., & Pérez, S. (2016). Degradation of sulfonamides as a microbial resistance mechanism. PubMed, 27(5), 1145-1153.
- Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online.
- Alsante, K. M., et al. (2014). Forced Degradation in Pharmaceuticals – A Regulatory Update. AAPS PharmSciTech, 15(1), 17-35.
- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 3(2), 52-65.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- BenchChem. (n.d.). Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides.
- Rathore, A. S., et al. (2020). Review on Common Observed HPLC Troubleshooting Problems. International Journal Of Pharma Research and Health Sciences, 8(4), 3245-3253.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (n.d.). Studies on sulfonamide degradation products.
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- 4. Degradation of sulfonamides as a microbial resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
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How to avoid common pitfalls in the scale-up of 3-Chloro-2-fluorobenzenesulfonamide synthesis
Welcome to the technical support guide for the synthesis of 3-Chloro-2-fluorobenzenesulfonamide. This document is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the bench to pilot plant and beyond. Instead of a rigid protocol, we will explore the common pitfalls encountered in the field through a practical, question-and-answer format, focusing on the underlying chemistry and providing robust troubleshooting strategies.
Section 1: Synthesis Overview and Key Challenges
The synthesis of this compound is typically a two-step process starting from 3-Chloro-2-fluorobenzoic acid.[1][2] While straightforward on paper, this synthesis presents significant scale-up challenges, primarily due to the hazardous nature of the reagents and the sensitivity of the reaction conditions.[3][4] Minor issues at the lab scale can amplify into major safety, yield, and purity problems during scale-up.[3]
This guide will address critical questions related to each stage of the process, from starting material qualification to final product purification.
Caption: Competing reaction pathways for desired product versus sulfone byproduct formation.
Preventative Measures:
-
Strict Temperature Control: This is the most critical parameter. Maintain the reaction temperature within the validated range. Excursions, even for a short duration, can lead to a significant increase in sulfone formation.
-
Order of Addition: Typically, adding the aromatic compound to the chlorosulfonating agent is preferred as it keeps the concentration of the unreacted starting material low, disfavoring the bimolecular side reaction.
-
Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction by an appropriate in-process control (e.g., HPLC) and proceed to the next step once the starting material is consumed.
Q3: What are the absolute critical safety protocols for handling chlorosulfonic acid during scale-up?
A3: Chlorosulfonic acid is extremely hazardous. [5][6]A casual lab-scale approach can be catastrophic at scale. All personnel must be specifically trained on its dangers. [7]
-
Corrosivity: It causes severe, deep burns on contact with skin and eyes and can cause permanent eye damage. [5]* Reactivity: It reacts violently with water, generating large volumes of toxic and corrosive HCl and H₂SO₄ mists. [8][9]This reaction is explosive in confined spaces. [5]* Inhalation Hazard: The fumes are extremely irritating to the respiratory system and can cause delayed pulmonary edema, a medical emergency. [5][6] Mandatory Safety Protocols:
| Protocol Category | Specific Action | Rationale |
| Personal Protective Equipment (PPE) | Wear a face shield, safety goggles, acid-resistant gloves (e.g., butyl rubber), a chemical-resistant apron or suit, and closed-toe shoes. [5][7] | Provides a full barrier against splashes and fumes. Standard lab coats are insufficient. |
| Ventilation | Always handle in a well-ventilated area, preferably within a walk-in fume hood or a ventilated enclosure with dedicated exhaust. [7] | Prevents the buildup of harmful vapors in the workspace. |
| Handling & Storage | Store in a cool, dry, well-ventilated area away from water, bases, and organic materials. [7]Keep containers tightly closed and properly labeled. [7]Use non-sparking tools for transfers. [10] | Prevents accidental contact with incompatible materials and ensures container integrity. |
| Emergency Procedures | Ensure an emergency shower and eyewash station are immediately accessible. [5]Have appropriate spill kits containing a neutralizer like sodium bicarbonate or crushed limestone ready. DO NOT USE WATER on a spill. [5][10] | Immediate access to decontamination facilities is critical. Water will exacerbate a spill, creating more fumes. |
| Quenching | The reaction mixture must be quenched by slowly adding it to a large volume of ice, never the other way around. This must be done in a well-ventilated area. | Controls the massive exotherm from the reaction of excess chlorosulfonic acid with water. |
Section 3: The Amination Step
The conversion of the sulfonyl chloride to the final sulfonamide is typically achieved by reaction with ammonia. While seemingly simpler, this step has its own set of challenges related to stoichiometry and work-up.
Q1: My amination reaction gives a good yield, but I'm struggling with a persistent, less polar impurity. What could it be?
A1: The most likely culprit is the bis-sulfonylamine (also known as the disulfonimide). This impurity is formed when a molecule of the deprotonated product (the sulfonamide anion) acts as a nucleophile and attacks a second molecule of the sulfonyl chloride intermediate.
-
Mechanism of Formation: This side reaction is favored if there are localized areas where the sulfonyl chloride is in excess relative to ammonia. Once the primary sulfonamide is formed, the N-H bond is acidic and can be deprotonated by ammonia or another base, creating a nucleophile that can react further.
Preventative Measures:
-
Ammonia Stoichiometry: Use a sufficient excess of ammonia. This ensures that the sulfonyl chloride is more likely to encounter an ammonia molecule than a sulfonamide anion.
-
Reverse Addition: Add the sulfonyl chloride solution slowly to the ammonia solution (e.g., ammonium hydroxide). This "reverse addition" maintains an excess of the amine nucleophile throughout the reaction, minimizing the formation of the bis-sulfonylamine.
-
Efficient Mixing: On scale-up, mixing becomes critical. [3]Inadequate agitation can create "hot spots" of high sulfonyl chloride concentration, promoting the side reaction. Ensure the reactor's agitation system is sufficient for the vessel size and viscosity of the medium.
Section 4: Purification and Quality Control
Q1: I'm having trouble purifying the final this compound. It either 'oils out' during crystallization or the purity doesn't improve significantly.
A1: Purification of sulfonamides often requires careful optimization of the crystallization process. 'Oiling out' occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice, which is ineffective for purification.
Troubleshooting Crystallization:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product 'Oils Out' | - Cooling the solution too quickly.- Solvent system is too nonpolar.- High concentration of impurities depressing the melting point. | - Slow down the cooling rate, especially through the nucleation phase.- Add a co-solvent (an 'anti-solvent') slowly to the solution at a slightly elevated temperature to gently induce crystallization.- Attempt a pre-purification step (e.g., a silica gel plug) to remove gross impurities before crystallization. |
| Low Purity after Crystallization | - Impurities are co-crystallizing with the product.- Inefficient removal of mother liquor. | - Screen different solvent systems (e.g., isopropanol/water, ethanol, toluene). [11]A different solvent may reject the impurity more effectively.- Ensure the crystallized product is thoroughly washed with cold, fresh solvent to remove residual mother liquor.- If impurities persist, column chromatography may be necessary for complex mixtures. [12] |
Q2: What analytical methods are essential for ensuring the quality and purity of the final product?
A2: A combination of techniques is required for a comprehensive purity assessment. Relying on a single method is not advisable.
| Analytical Technique | Information Obtained | Key Advantages & Considerations |
| HPLC (High-Performance Liquid Chromatography) | Provides quantitative purity data (% area), retention time for identification, and detects non-volatile impurities. [13] | The workhorse for purity analysis. Robust, reproducible, and highly quantitative. [13]Method development is required to ensure separation of all potential impurities. |
| TLC (Thin-Layer Chromatography) | A rapid, qualitative check for reaction completion and the presence of major impurities. [13][14] | Inexpensive and fast. Visualization can be enhanced with stains like fluorescamine for sulfonamides. [13][14]Not quantitative. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirms the molecular weight of the main peak and provides mass information for unknown impurity peaks. | Essential for impurity identification and structural confirmation. [15] |
| ¹H and ¹⁹F NMR (Nuclear Magnetic Resonance) | Confirms the chemical structure of the final product and can detect structural isomers or impurities with distinct signals. | Provides definitive structural information. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom. |
Section 5: Scale-Up Decision Making
Q: I have a successful lab-scale procedure. What is the most critical pitfall to avoid when transferring this to a pilot plant reactor?
A: The single most critical pitfall is assuming the process is linear . It is not. [4]The surface-area-to-volume ratio decreases dramatically with scale, which has profound, non-linear effects on heat and mass transfer. [4]
Caption: The non-linear path from a successful lab process to scale-up failure.
Key Considerations:
-
Thermodynamics: The heat generated by the chlorosulfonation and quenching steps may be easily dissipated in a small flask but can quickly overwhelm the cooling capacity of a large reactor, leading to a dangerous runaway reaction. [3]A thorough thermal hazard analysis is not optional; it is mandatory.
-
Fluid Dynamics: A magnetic stir bar is effective in a flask, but a poorly designed agitator in a large tank will create dead zones where mixing is poor, leading to the impurity issues discussed earlier. [3][4]* Process Safety Management (PSM): Before any scale-up, a formal PSM review must be conducted to identify hazards, evaluate risks, and ensure that adequate engineering and administrative controls are in place.
By anticipating these pitfalls and understanding the underlying chemical and physical principles, you can develop a robust, safe, and scalable synthesis for this compound.
References
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (n.d.). Benchchem.
- Safety Measures and Handling Protocols for Chlorosulphonic Acid. (2024, April 10). SlideServe.
- Orthogonal Protection Definition. (n.d.). Fiveable.
- Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. (n.d.). NJ.gov.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz.
- 6 key challenges when scaling up sustainable chemical processes. (2025, June 19). Uk-cpi.com.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
- Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets. (n.d.). ECHEMI.
- 8 Key Challenges To Pilot Plant Scale-Up. (n.d.). EPIC Systems Group.
- “SUPERACIDS” SAFETY GUIDELINES. (n.d.). Concordia University.
- SAFETY DATA SHEET - Chlorosulfonic acid. (2024, July 3). Sigma-Aldrich.
- Determination and Confirmation of Sulfonamides. (2009, September 25). USDA Food Safety and Inspection Service.
- Scale up and scale down in chemical syntheses. (n.d.). Huber Kältemaschinenbau.
- Chemical Process Development and Scale-Up. (n.d.). Mettler Toledo.
- Process for the preparation of benzene sulfonamides. (n.d.). Google Patents.
- Process for the production of benzenesulfonamides. (n.d.). Google Patents.
- Analysis of sulfonamides. (n.d.). Slideshare.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER.
- Chlorosulfonic Acid. (n.d.). Veolia North America.
- CHLOROSULFONIC ACID. (n.d.). CAMEO Chemicals - NOAA.
- ICSC 1039 - CHLOROSULFONIC ACID. (n.d.).
- Sulfonamide purification process. (n.d.). Google Patents.
- Purification of biphenyl sulfonamide 1 from crude reaction mixture. (n.d.). Benchchem.
- 3-Chloro-2-fluorobenzoic acid 98 161957-55-7. (n.d.). Sigma-Aldrich.
- 3-Chloro-2-fluorobenzoic acid | CAS 161957-55-7. (n.d.). Ossila.
- The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation. (n.d.).
Sources
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 5. nj.gov [nj.gov]
- 6. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 7. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 8. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 10. echemi.com [echemi.com]
- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. fsis.usda.gov [fsis.usda.gov]
- 15. ymerdigital.com [ymerdigital.com]
Technical Support Center: Enhancing the Reactivity of 3-Chloro-2-fluorobenzenesulfonamide in Cross-Coupling Reactions
Here is the technical support center for Enhancing the reactivity of 3-Chloro-2-fluorobenzenesulfonamide in cross-coupling reactions.
Welcome to the technical support resource for researchers utilizing this compound in synthetic applications. This guide is designed to provide in-depth, practical solutions to common challenges encountered during cross-coupling reactions with this specific substrate. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction conditions with confidence.
Introduction: Understanding the Substrate
This compound is a valuable building block, but its electronic and steric properties present distinct challenges in palladium-catalyzed cross-coupling reactions. The primary hurdles are:
-
The Inert C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive towards oxidative addition than its bromide or iodide counterparts. This is often the rate-limiting step of the catalytic cycle.[1][2]
-
Electron-Deficient Aryl Ring: The presence of three electron-withdrawing groups (chloro, fluoro, and sulfonamide) deactivates the aromatic ring, which can make the initial oxidative addition of the palladium catalyst more difficult.[3]
Successfully employing this substrate requires a catalyst system robust enough to overcome these challenges. This guide provides targeted strategies to achieve high-yield couplings.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields? A1: The most common reason for failure is an insufficiently active catalyst system. The oxidative addition of the palladium(0) catalyst into the C-Cl bond is energetically demanding.[1][2] Standard catalysts like Pd(PPh₃)₄ are often ineffective. You must use specialized, electron-rich, and sterically hindered ligands that promote this difficult step. Additionally, oxygen contamination can deactivate the catalyst, leading to low or no product formation.[4][5]
Q2: Which type of cross-coupling is better for this substrate: Suzuki-Miyaura or Buchwald-Hartwig? A2: Both Suzuki-Miyaura and Buchwald-Hartwig aminations are highly effective for aryl chlorides, provided they are properly optimized. The choice depends on the desired transformation (C-C vs. C-N bond formation). For both reactions, the selection of a highly active, specialized ligand is the most critical parameter for success.
Q3: Can I activate the C-F bond instead of the C-Cl bond? A3: Generally, C-Cl bond activation is strongly favored over C-F bond activation in palladium-catalyzed cross-coupling.[6] The C-F bond is significantly stronger and requires highly specialized and reactive catalytic systems, often involving nickel or different reaction conditions not typical for standard cross-coupling. For this substrate, you can assume selective reactivity at the C-Cl position under typical palladium catalysis.
Troubleshooting Guide: Suzuki-Miyaura Coupling
This section addresses specific issues you may encounter when performing Suzuki-Miyaura reactions to form C-C bonds.
Issue 1: Low to no conversion of this compound.
-
Primary Cause: Ineffective oxidative addition.
-
Scientific Rationale: The Pd(0) catalyst must insert into the C-Cl bond to initiate the catalytic cycle. Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the electrophilic C-Cl bond.[2][7] Steric bulk on the ligand promotes the final, product-releasing reductive elimination step.[7]
-
Solutions:
-
Upgrade Your Ligand: Switch to a state-of-the-art biaryl monophosphine ligand. These are designed specifically for activating challenging aryl chlorides.
-
Use a Modern Pre-catalyst: Employ a palladacycle pre-catalyst (e.g., XPhos Pd G3). These generate the active LPd(0) species more reliably and efficiently than older sources like Pd(OAc)₂ or Pd₂(dba)₃.[4]
-
Increase Temperature: If the catalyst system is appropriate, increasing the reaction temperature (e.g., from 80 °C to 110 °C) can provide the necessary activation energy.
-
| Parameter | Recommendation for Aryl Chlorides | Rationale |
| Pre-catalyst | XPhos Pd G3, SPhos Pd G3 | Ensures efficient generation of the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that accelerate oxidative addition.[2] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Strong inorganic bases are typically required. K₃PO₄ is often a good starting point. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Aprotic/protic mixtures are standard. Ensure solvents are rigorously degassed. |
Issue 2: Significant formation of homocoupled boronic acid byproduct (Ar'-Ar').
-
Primary Cause: Presence of oxygen in the reaction.
-
Scientific Rationale: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of the boronic acid coupling partner, consuming your reagent and reducing the yield of the desired cross-coupled product.[2][4]
-
Solutions:
-
Rigorous Degassing: Ensure all solvents (including water) are thoroughly degassed before use. The freeze-pump-thaw method (3 cycles) is highly effective. Sparging with an inert gas (argon or nitrogen) for 30-60 minutes is a viable alternative.[8]
-
Maintain Inert Atmosphere: Assemble the reaction under a positive pressure of argon or nitrogen using Schlenk techniques. Use a balloon or a manifold to maintain this atmosphere throughout the reaction.[8]
-
Issue 3: Formation of dehalogenated starting material (hydrodehalogenation).
-
Primary Cause: A competitive reductive elimination pathway.
-
Scientific Rationale: After oxidative addition, the Ar-Pd(II)-Cl intermediate can sometimes react with a hydride source (from the solvent, base, or water) to form an Ar-Pd(II)-H species. Reductive elimination from this intermediate yields the undesired dehalogenated arene instead of the cross-coupled product.[2]
-
Solution:
-
Use Anhydrous Solvents: While many Suzuki protocols use water, if hydrodehalogenation is a major issue, try switching to a rigorously anhydrous solvent system and a non-hydroxide base like K₃PO₄.
-
Screen Bases: The choice of base can influence this side reaction. Screening different bases (e.g., Cs₂CO₃, K₂CO₃) may identify one that minimizes this pathway.
-
Visual Troubleshooting Workflow: Suzuki-Miyaura Reaction
Caption: Decision tree for selecting a suitable base.
General Catalytic Cycle and Key Steps
Understanding the fundamental mechanism is key to rational troubleshooting. Both Suzuki and Buchwald-Hartwig reactions follow a similar catalytic cycle driven by a palladium catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Detailed Experimental Protocols
Note: These are general starting protocols. Optimization for specific coupling partners is essential. All operations should be performed using standard Schlenk techniques under an inert atmosphere of argon or nitrogen.
Protocol 1: Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon (3 cycles).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 5:1 ratio, to achieve a concentration of ~0.1 M) via syringe. [4]5. Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. [4]
Protocol 2: Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-2 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon (3 cycles).
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equiv.).
-
Solvent & Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M) followed by the amine coupling partner (1.1-1.2 equiv.) via syringe. [1]5. Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring & Workup: Follow steps 6-8 from the Suzuki-Miyaura protocol.
References
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Suzuki reaction. Wikipedia.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activ
- optimizing base and solvent for Buchwald-Hartwig amin
- Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling. BenchChem.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- How to wisely design conditions for Buchwald-Hartwig couplings? WuXi AppTec.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Mastering Cross-Coupling: The Role of 3-Bromo-2-fluorobenzotrifluoride. Supplier Website.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Amin
Sources
Technical Support Center: Method Development for the Analysis of 3-Chloro-2-fluorobenzenesulfonamide Impurities
An authoritative guide for researchers, scientists, and drug development professionals.
Introduction
3-Chloro-2-fluorobenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] The International Council for Harmonisation (ICH) guidelines mandate the identification and quantification of impurities above specific thresholds, making robust analytical method development a critical component of the drug development process.[2][3][4]
This technical support guide, designed from the perspective of a Senior Application Scientist, provides a comprehensive, question-and-answer-based resource for developing, validating, and troubleshooting analytical methods for impurities in this compound. It emphasizes the causality behind experimental choices to empower you to solve challenges effectively.
Section 1: Understanding Potential Impurities
FAQ: Where do impurities in this compound typically originate?
Impurities are not just random contaminants; they are logical consequences of the chemical synthesis and degradation pathways. Understanding their origin is the first step in developing a selective analytical method.[1][3]
-
Starting Material Carryover: The primary starting material is 3-Chloro-2-fluorobenzenesulfonyl chloride. Incomplete conversion during the amination step can lead to its presence in the final product.
-
Reaction By-products: Side reactions, such as hydrolysis of the sulfonyl chloride back to the sulfonic acid, can occur. Dimerization or polymerization of reactants or intermediates can also lead to higher molecular weight impurities.
-
Isomeric Impurities: Positional isomers of the starting material (e.g., 2-Chloro-3-fluorobenzenesulfonyl chloride) could be present, leading to the formation of corresponding isomeric sulfonamide impurities.
-
Degradation Products: The molecule may degrade under stress conditions like heat, light, humidity, or extreme pH, leading to hydrolysis or other modifications.[4]
Table 1: Plausible Impurities in this compound
| Impurity Name | Potential Source | Rationale |
|---|---|---|
| 3-Chloro-2-fluorobenzenesulfonyl chloride | Starting Material | Incomplete reaction during the amination step. |
| 3-Chloro-2-fluorobenzenesulfonic acid | By-product/Degradation | Hydrolysis of the sulfonyl chloride starting material or the sulfonamide product. |
| Bis(3-chloro-2-fluorophenyl)disulfone | By-product | Potential side-reaction during the synthesis of the sulfonyl chloride. |
| Isomeric Sulfonamides (e.g., 2-Chloro-3-fluorobenzenesulfonamide) | Isomeric Starting Material | Presence of positional isomers in the sulfonyl chloride raw material. |
Section 2: A Strategic Approach to Analysis
A multi-tiered analytical strategy ensures comprehensive impurity profiling, from initial detection to definitive structural confirmation. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose due to its high resolution and sensitivity for non-volatile organic compounds.[1][5]
Caption: A logical workflow for impurity analysis.
Section 3: HPLC Method Development & Troubleshooting Guide
This section addresses the most common questions and challenges encountered during method development in a direct, problem-solution format.
Method Development FAQs
Q1: How do I select the right HPLC column for separating this compound and its impurities? A: The choice of column is the most critical factor for achieving separation.
-
Expertise & Experience: For sulfonamides and their likely impurities, which are moderately polar, a Reverse-Phase C18 (L1) column is the universally accepted starting point.[5][6][7] These columns provide excellent hydrophobic retention and selectivity for aromatic compounds. A standard dimension of 250 mm x 4.6 mm with 5 µm particles offers a good balance of efficiency and backpressure.[6][7] For higher throughput and resolution, consider columns with smaller particles (e.g., < 3 µm).
-
Trustworthiness: Start with a well-characterized, end-capped C18 column from a reputable manufacturer. End-capping minimizes peak tailing for amine-containing compounds by masking residual silanols on the silica surface.
Q2: What is a good starting mobile phase and gradient for this analysis? A: A gradient elution is necessary to separate impurities with a range of polarities in a reasonable timeframe.
-
Expertise & Experience: A common and effective mobile phase system for sulfonamides consists of an acidified aqueous phase and an organic modifier.[5]
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acid serves two purposes: it protonates residual silanols to reduce peak tailing and ensures consistent ionization of the analytes for reproducible retention. A pH around 2.5-3.0 is a good target.
-
Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is often preferred as it provides lower backpressure and better UV transparency.
-
-
Trustworthiness: A generic starting gradient could be: 5% B to 95% B over 30 minutes . This broad gradient will likely elute all compounds and provide a baseline chromatogram from which you can optimize.
Q3: My initial separation is poor. How do I optimize the gradient? A: Gradient optimization is an iterative process.
-
Identify the Critical Pair: Find the two closest eluting peaks (the "critical pair") that need better separation.
-
Flatten the Gradient: Decrease the slope of the gradient (%B/min) in the region where the critical pair elutes. For example, if the peaks elute between 15 and 17 minutes in your initial 30-minute gradient, modify the program to have a much slower increase in %B during that time window. This gives the analytes more time to interact with the stationary phase, improving resolution.
-
Consider an Isocratic Hold: If flattening is insufficient, an isocratic hold at a specific mobile phase composition can be introduced to maximize separation of the critical pair.
Q4: What is the optimal UV detection wavelength? A: The goal is to find a wavelength that provides a good response for the main component and all potential impurities.
-
Expertise & Experience: this compound contains a substituted benzene ring, which will have strong UV absorbance. Using a Photo-Diode Array (PDA) detector is highly recommended. Run a standard of the main compound and acquire its UV spectrum. An absorbance maximum (λ-max) will likely be observed between 230-280 nm.
-
Trustworthiness: It is often better to choose a wavelength on the shoulder of a peak rather than the absolute maximum. This can provide a more robust response across multiple components that may have slightly different λ-max values. A wavelength around 265 nm is a reasonable starting point for sulfonamides.[7]
Troubleshooting Guide
Q5: My peaks are tailing. What's causing this and how do I fix it? A: Peak tailing is a common issue, often related to secondary interactions.
| Cause | Explanation | Solution |
|---|---|---|
| Silanol Interaction | The basic sulfonamide group can interact with acidic residual silanols on the HPLC column packing, causing tailing. | Lower Mobile Phase pH: Add 0.1% trifluoroacetic acid (TFA) or phosphoric acid to the aqueous mobile phase. Protonating the silanols minimizes this interaction. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks. | Reduce Injection Concentration: Prepare a more dilute sample. A concentration of ~1 mg/mL is a typical starting point.[5] |
| Column Degradation | The column may be fouled or have lost its stationary phase integrity after extensive use. | Wash or Replace Column: Flush the column with a strong solvent series. If performance doesn't improve, replace the column. |
Q6: I have two impurities that are co-eluting. How can I separate them? A: Improving resolution is key. Resolution is a function of efficiency, selectivity, and retention.
| Strategy | Action | Rationale |
|---|---|---|
| Modify Selectivity | Change Organic Modifier: Switch from Acetonitrile to Methanol (or vice-versa). These solvents have different polarities and can alter the elution order. | Methanol and Acetonitrile interact differently with analytes and the C18 stationary phase, which can dramatically change the separation selectivity. |
| Modify Selectivity | Change Column Chemistry: Switch from a C18 to a Phenyl-Hexyl or a Cyano (CN) column. | Different stationary phases provide alternative retention mechanisms (e.g., π-π interactions on a Phenyl column) that can resolve compounds inseparable on a C18. |
| Increase Efficiency | Decrease Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). | This allows for better mass transfer, leading to sharper peaks and potentially better resolution, at the cost of longer run times. |
| Increase Retention | Decrease Initial %B: Start the gradient with a lower percentage of organic solvent. | This increases the retention factor (k') of early eluting peaks, providing more opportunity for separation. |
Section 4: Advanced Characterization of Unknown Impurities
Q7: I've detected a significant unknown impurity. What is the workflow for identifying it? A: A combination of hyphenated techniques is required for definitive structural elucidation.[6][8]
-
Obtain Mass Information (LC-MS/MS): The first step is to determine the molecular weight of the unknown impurity.
-
Technique: High-Resolution Mass Spectrometry (HRMS) using techniques like Time-of-Flight (TOF) or Orbitrap is ideal. Electrospray Ionization (ESI) in positive mode is typically effective for sulfonamides.[6][9][10]
-
Information Gained: An accurate mass measurement allows you to propose a molecular formula. Performing tandem MS (MS/MS) provides fragmentation patterns that offer clues about the molecule's structure.[11] Common sulfonamide fragments include losses of SO₂.[10]
-
-
Isolate the Impurity (Preparative HPLC): To perform NMR, you need a pure, isolated sample of the impurity.
-
Technique: Scale up your analytical HPLC method to a preparative column with a larger diameter.
-
Procedure: Inject a concentrated solution of your sample, collect the fraction corresponding to the unknown peak, and then evaporate the solvent.[6]
-
-
Elucidate the Structure (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity of atoms.[12]
-
Technique: Dissolve the isolated impurity in a deuterated solvent (like DMSO-d₆).[8]
-
Information Gained:
-
¹H NMR: Provides information on the number and environment of protons.[13]
-
¹³C NMR: Shows the number and type of carbon atoms.
-
2D NMR (COSY, HSQC/HMBC): Establishes the connectivity between protons and carbons to piece together the final structure.
-
-
Section 5: Method Validation According to ICH Guidelines
Q8: Once my method is developed, how do I formally validate it? A: Method validation demonstrates that your analytical procedure is fit for its intended purpose.[14] All validation experiments must follow a pre-approved protocol, and the results must meet pre-defined acceptance criteria as outlined in the ICH Q2(R2) guideline.[2][15]
Table 2: Key Validation Parameters for an Impurity Method
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To demonstrate that the method can accurately measure the analyte in the presence of other components (e.g., main peak, other impurities, excipients). | Peak purity analysis (using a PDA detector) should show no co-elution. Spiked samples should show resolution > 2.0 between all peaks. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | S/N ≥ 10. Precision (%RSD) and Accuracy (%Recovery) at this level should be acceptable. |
| Linearity | To demonstrate a direct proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99.[7] Y-intercept should be close to zero. |
| Accuracy | The closeness of the test results to the true value. | %Recovery of spiked impurities at multiple levels (e.g., LOQ, 100%, 150% of specification) should be within 80-120%.[16][17] |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | %RSD for peak area and retention time should be ≤ 5% for repeatability and ≤ 10% for intermediate precision at the limit level. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate). | The effect on resolution and quantification should be minimal and within system suitability limits. |
Caption: Interdependence of core validation parameters.
Section 6: Standard Operating Protocols
Protocol 1: Starting RP-HPLC Method for Impurity Profiling
This protocol provides a robust starting point for your method development.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil C8, Luna C8)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min[6][7] |
| Column Temperature | 25°C[6][7] |
| Detection | PDA/UV at 265 nm[7] |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 30 | |
| 35 | |
| 36 | |
| 45 |
Protocol 2: Sample and Standard Preparation
-
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50 v/v). This ensures solubility and compatibility with the initial mobile phase conditions.
-
Standard Stock Solution (if available): Accurately weigh ~10 mg of each impurity reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the diluent to get a concentration of ~1 mg/mL.
-
Test Sample Preparation: Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of ~1 mg/mL.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC system.
References
- Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. (n.d.). PubMed.
-
Gadani, K., Tak, P., Mehta, M., & Shorgar, N. (2021). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 14(12), 6333-6336. Retrieved from [Link]
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 7203. Retrieved from [Link]
-
Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. (2021). Analytical and Bioanalytical Chemistry, 413(24), 6213-6224. Retrieved from [Link]
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025).
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HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (2018). IMEKO TC4 International Symposium on Novelties in Electrical Measurements and Instrumentation. Retrieved from [Link]
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Tarbin, J. A., Clarke, P., & Shearer, G. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 127–138. Retrieved from [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Retrieved from [Link]
-
Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2025). ResearchGate. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency. Retrieved from [Link]
-
Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Retrieved from [Link]
-
Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2021). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. (2002). Journal of the American Society for Mass Spectrometry, 13(10), 1165-1175. Retrieved from [Link]
-
Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service. Retrieved from [Link]
-
Yang, Y., Zhang, J., Song, F., Liu, S., & Cui, M. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(9), 1341–1349. Retrieved from [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. Retrieved from [Link]
-
Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. Retrieved from [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2018). Magnetic Resonance in Chemistry, 56(8), 759-779. Retrieved from [Link]
-
Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. (2020). Waters Corporation. Retrieved from [Link]
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
-
Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. (2025). Biomedical Chromatography. Retrieved from [Link]
-
Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. (2025). PMC. Retrieved from [Link]
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2007). Molecules, 12(4), 845-853. Retrieved from [Link]
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Chloro-2-fluorobenzenesulfonamide
This guide provides an in-depth, research-level analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-2-fluorobenzenesulfonamide. As a key building block in medicinal chemistry and drug development, unambiguous structural confirmation of this molecule is paramount. We will move beyond a simple peak-listing approach to explore the causal relationships between the molecule's electronic structure and its spectral output, providing a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Structural Challenge
This compound (CAS No. 351003-58-2) is a disubstituted aromatic sulfonamide with a molecular formula of C₆H₅ClFNO₂S.[1][2] Its utility in synthetic programs stems from the unique electronic and steric properties conferred by its three distinct functional groups: a sulfonamide, a chlorine atom, and a fluorine atom. The precise arrangement of these groups on the benzene ring is critical to its reactivity and biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for elucidating such complex substitution patterns in organic molecules. This guide will detail the application of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC and HMBC) NMR experiments to provide unequivocal structural proof of this compound.
Theoretical Foundation: Understanding Substituent Effects
The chemical shifts and coupling patterns observed in the NMR spectra of an aromatic compound are exquisitely sensitive to the electronic environment of each nucleus. In this compound, the interplay between the three substituents dictates the final spectral appearance.
-
The Sulfonamide Group (-SO₂NH₂): This is a powerful electron-withdrawing group via both induction and resonance. It strongly deshields the ipso carbon (C-1) and, to a lesser extent, the ortho (C-2, C-6) and para (C-4) positions, causing their NMR signals to appear at a higher chemical shift (downfield).
-
The Halogens (-F and -Cl):
-
Inductive Effect: Both fluorine and chlorine are highly electronegative and withdraw electron density from the ring through the sigma bond network (-I effect). This is a primary cause of deshielding.
-
Resonance Effect: Both halogens possess lone pairs that can be donated into the aromatic π-system (+M effect). For halogens, this resonance effect is weaker than their inductive effect, making them deactivating groups overall in electrophilic aromatic substitution.[3][4]
-
Fluorine Specifics: Fluorine's influence is particularly notable. It induces significant ¹⁹F-¹³C and ¹⁹F-¹H spin-spin coupling, which is invaluable for assignment. The carbon directly attached to fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz. Couplings over two (²JCF) and three (³JCF) bonds are also common and diagnostically useful.[5]
-
Experimental Design and Protocol
The validity of any spectral interpretation rests upon the quality of the acquired data. The following protocol outlines a robust procedure for NMR analysis.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-15 mg of this compound.
-
Solubilization: Transfer the solid to a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it effectively solubilizes the sulfonamide and slows the chemical exchange of the -NH₂ protons, often allowing them to be observed as a distinct resonance.
-
Homogenization: Gently vortex or sonicate the tube until the sample is fully dissolved, ensuring a clear, homogeneous solution.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Spectral Width: ~12 ppm, Scans: 16, Temp: 298 K | To observe proton chemical shifts, multiplicities, and couplings. |
| ¹³C{¹H} NMR | Spectral Width: ~200 ppm, Scans: 1024, Temp: 298 K | To observe the chemical shifts of all unique carbon atoms. |
| DEPT-135 | Standard pulse program | To differentiate CH/CH₃ (positive) from CH₂ (negative) signals. Quaternary carbons are absent. |
| ¹H-¹³C HSQC | Optimized for ¹JCH ≈ 160-170 Hz | To identify which protons are directly attached to which carbons.[6][7] |
| ¹H-¹³C HMBC | Optimized for nJCH ≈ 8 Hz | To map long-range (2- and 3-bond) correlations between protons and carbons.[8][9] |
Experimental Workflow Diagram
The logical flow of the NMR analysis process is crucial for efficient and accurate structure elucidation.
Caption: Workflow for NMR-based structural elucidation.
Spectral Analysis and Structural Elucidation
For clarity, the following atom numbering scheme will be used for this compound:
(A proper chemical structure image would be embedded here)
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted NMR data for this compound in DMSO-d₆. These predictions are based on established substituent chemical shift (SCS) effects and typical coupling constants for similar structures.
| Position | Atom | ¹H Shift (ppm) | ¹H Multiplicity | J (Hz) | ¹³C Shift (ppm) | ¹³C Multiplicity (¹³C{¹H}) |
| 1 | C | - | - | - | ~138.0 | d |
| 2 | C | - | - | - | ~158.0 | d |
| 3 | C | - | - | - | ~122.0 | d |
| 4 | C | ~7.85 | t | J(H4-H5) ≈ 8.0 | ~135.0 | s |
| 5 | C | ~7.50 | ddd | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0, J(H5-F) ≈ 5.0 | ~126.0 | s |
| 6 | C | ~7.95 | t | J(H6-H5) ≈ 8.0, J(H6-F) ≈ 9.0 | ~130.0 | s |
| - | NH₂ | ~7.60 | br s | - | - | - |
Detailed Interpretation
-
¹H Spectrum: We expect three signals in the aromatic region.
-
H-4: This proton is flanked by C-3 (with Cl) and C-5 (with H). It will likely appear as a triplet due to coupling to H-5 and a smaller meta-coupling to H-6, though the dominant coupling will be to H-5.
-
H-5: This proton is coupled to H-4, H-6, and the fluorine at C-2 (four-bond coupling, ⁴JHF). This will result in a complex multiplet, likely a doublet of doublet of doublets (ddd).
-
H-6: This proton is ortho to the strongly electron-withdrawing sulfonamide group, predicting it to be the most downfield aromatic proton. It will be coupled to H-5 (³JHH) and the fluorine at C-2 (³JHF), appearing as a triplet or doublet of doublets.
-
-NH₂: The sulfonamide protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. Its chemical shift can be concentration and temperature-dependent.
-
-
¹³C Spectrum: Six distinct aromatic carbon signals are expected.
-
C-2: This carbon is directly bonded to fluorine and will be the most downfield due to the combined deshielding effects of fluorine and the ortho-sulfonamide group. Crucially, it will appear as a large doublet with a ¹JCF of approximately 250 Hz.
-
C-1 & C-3: These carbons are attached to the sulfonamide and chlorine, respectively. They will also show smaller doublet splitting due to two-bond coupling with fluorine (²JCF). HMBC will be essential to distinguish them.
-
C-4, C-5, C-6: These are protonated carbons, identifiable via a DEPT-135 or HSQC experiment. Their chemical shifts are modulated by their position relative to the three substituents.
-
The Power of 2D NMR
While 1D spectra provide the initial data, 2D correlation experiments are required for unambiguous assignment.
-
HSQC: This experiment is the bridge between the ¹H and ¹³C domains. It will show three cross-peaks, definitively linking H-4 to C-4, H-5 to C-5, and H-6 to C-6. This immediately assigns the protonated carbons.
-
HMBC: This is the key to solving the puzzle. It reveals the connectivity of the entire carbon skeleton.
Caption: Key expected ¹H-¹³C HMBC correlations.
Critical HMBC Correlations for Structural Proof:
-
H-6 to C-1 and C-2: The downfield proton H-6 will show a three-bond correlation to the quaternary carbon C-1 and a two-bond correlation to the fluorine-bearing C-2. This firmly places the sulfonamide group at C-1.
-
H-4 to C-2 and C-3: The proton H-4 will show a three-bond correlation to C-2 and a two-bond correlation to the chlorine-bearing C-3.
-
H-5 to C-1 and C-3: This proton will show correlations to both quaternary carbons C-1 and C-3, confirming their relative positions. These correlations, taken together, leave no ambiguity about the 1, 2, 3-substitution pattern on the aromatic ring.
Comparative Analysis: The Importance of Context
To fully appreciate the spectral features of this compound, it is instructive to compare it with simpler analogues.
-
Comparison with 3-Chlorobenzenesulfonamide: In the absence of the C-2 fluorine, the ¹H NMR spectrum would be simpler.[10] H-2 would be a sharp singlet or narrow triplet, and the characteristic H-F and C-F couplings would be absent. The chemical shift of C-2 would be significantly more upfield without the direct attachment to the highly electronegative fluorine.
-
Comparison with 2-Fluorobenzenesulfonamide: Without the C-3 chlorine, the symmetry of the molecule is higher if the sulfonamide were at C1 and Fluorine at C2. However, with the current substitution pattern, removing the chlorine would cause an upfield shift of C-3 and its attached proton (if it had one), and would simplify the multiplicity of H-4, which would no longer experience its influence.
This comparative mindset demonstrates how each substituent leaves a unique and identifiable fingerprint on the NMR spectrum, allowing for confident structural assignment.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of modern multi-dimensional NMR spectroscopy. While 1D ¹H and ¹³C spectra provide the initial overview, a definitive and self-validating assignment is only possible through the meticulous analysis of 2D HSQC and HMBC correlation data. By understanding the fundamental electronic effects of each substituent, researchers can confidently interpret complex spectra, ensuring the structural integrity of critical molecules in the drug discovery pipeline. The combination of proton and carbon chemical shifts, detailed J-coupling analysis (including H-F and C-F), and long-range heteronuclear correlations provides a robust and unassailable confirmation of the molecular structure.
References
- This compound Inform
- This compound, (CAS# 351003-58-2). Sinfoo Biotech.
- The Effects of Fluorine on NMR Spectra.
- Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts.
- Substituent Chemical Shifts in NMR. Modgraph.
- Effect of a chlorine group on arom
- H-C multiple-bond correlations: HMBC. University of Wisconsin-Madison Chemistry Dept.
- Interpreting a 1H-13C HMBC spectrum. ACD/Labs.
- A Step-By-Step Guide to 1D and 2D NMR Interpret
- How to interpret a HSQC NMR Spectrum. YouTube.
- 3-Chlorobenzenesulfonamide Inform
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The Unseen Architect: A Comparative Guide to the Biological Activity of 3-Chloro-2-fluorobenzenesulfonamide and Its Analogs
In the intricate world of drug discovery, the subtle dance of atoms within a molecule dictates its biological destiny. A single substitution, a seemingly minor alteration in chemical structure, can profoundly impact efficacy, selectivity, and overall therapeutic potential. This guide delves into the fascinating realm of benzenesulfonamides, a class of compounds renowned for their diverse pharmacological activities. Our focus is on 3-Chloro-2-fluorobenzenesulfonamide, a molecule whose halogenated benzene ring presents a unique starting point for medicinal chemistry exploration. We will journey through a comparative analysis of its analogs, dissecting how structural modifications influence their interactions with biological targets and ultimately shape their activity profiles. This exploration is grounded in experimental data and established scientific principles, offering researchers and drug development professionals a comprehensive resource to inform their own investigations.
The Benzenesulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry
The benzenesulfonamide core, characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂), is a cornerstone of modern pharmacology. This structural motif is the backbone of a wide array of drugs, from diuretics to anticancer agents. The sulfonamide group, a potent zinc-binding group, is crucial for the interaction of many of these compounds with metalloenzymes, most notably the carbonic anhydrases.[1][2][3] The versatility of the benzene ring allows for a multitude of substitutions, enabling chemists to fine-tune the molecule's physicochemical properties and target specificity.
Our reference compound, this compound, presents an interesting case. The presence of both chlorine and fluorine atoms on the benzene ring influences its electronic properties and lipophilicity, which in turn can affect its biological activity and pharmacokinetic profile.
Comparative Analysis of Biological Activity
The true measure of a compound's potential lies in its biological activity. In this section, we will compare the activity of this compound with its analogs across several key therapeutic areas. The data presented is a synthesis of findings from various preclinical studies.
Carbonic Anhydrase Inhibition: A Key Target for Anticancer and Diuretic Agents
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes.[1][2] Certain isoforms, such as CA IX and XII, are overexpressed in many tumors, making them attractive targets for anticancer drug development.[1][2][3] Benzenesulfonamides are classic CA inhibitors, with their sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[3]
The inhibitory potential of benzenesulfonamide analogs is highly dependent on the substitution pattern on the aromatic ring. Halogenation, as seen in our reference compound, can significantly impact potency and isoform selectivity.
Table 1: Comparative Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide Analogs
| Compound | Substitution Pattern | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
| This compound | 3-Cl, 2-F | hCA II | Data not available in provided search results | |
| 4-Azidobenzenesulfonamide Derivative | 4-N₃ with triazole-O-glycoside tails | hCA I | 41.5 - 1500 | [4] |
| 4-Azidobenzenesulfonamide Derivative | 4-N₃ with triazole-O-glycoside tails | hCA II | 30.1 - 755 | [4] |
| Tetrafluorobenzenesulfonamide Derivative | 2,3,5,6-tetrafluoro with triazole tails | hCA IX | 1.5 - 38.9 | [4][5] |
| Tetrafluorobenzenesulfonamide Derivative | 2,3,5,6-tetrafluoro with triazole tails | hCA XII | 0.8 - 12.4 | [4][5] |
| Ureido-bearing benzenesulfonamide (SLC-0111 analog) | Urea linker | CA IX | Potent (nanomolar) | [2] |
| Benzenesulfonamide-Aryl Conjugate (Compound 13a) | Aryl and arylsulfone conjugates | hCA II | 7.6 | [6] |
Analysis of Structure-Activity Relationships (SAR):
The data in Table 1 highlights a crucial principle in the design of CA inhibitors: the "tail approach."[1] Modifications extending from the benzenesulfonamide core can dramatically influence isoform selectivity. For instance, the addition of glycosyl moieties via click chemistry can modulate the interaction with different CA isoforms.[4] The highly fluorinated tetrafluorobenzenesulfonamide derivatives demonstrate potent inhibition of the tumor-associated isoforms hCA IX and XII, suggesting that increasing the acidity of the sulfonamide proton and creating specific interactions within the active site can enhance inhibitory activity.[4][5] The ureido-bearing benzenesulfonamides, such as analogs of SLC-0111, showcase how incorporating linkers that can form additional hydrogen bonds can lead to potent and selective inhibitors.[2]
Antimicrobial Activity: A Renewed Look at a Classic Scaffold
The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. Sulfonamides, the first class of synthetic antibacterial drugs, continue to be a source of inspiration for the development of novel therapeutics.[7][8][9] Their mechanism of action typically involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
Table 2: Comparative Antimicrobial Activity of Benzenesulfonamide Analogs
| Compound/Analog Type | Target Organism | Activity Metric (e.g., MIC) | Key Findings | Reference |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (MRSA) | MIC | Showed higher effect than oxacillin on some MRSA isolates. Electron-withdrawing groups increased activity. | [8] |
| Sulfonamide-Thiazole/Azetidinone/Thiazolidinone Hybrids | Various bacteria and fungi | Zone of inhibition | The heterocyclic moieties are accountable for the antimicrobial activity. | [7] |
| N-Butyl-benzenesulfonamide Derivatives | E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, A. niger | MIC (mg/mL) | Different derivatives showed potent activity against specific microbes. For example, compound 4e was most active against A. niger (MIC 6.28 mg/mL). | [10] |
| Pentafluorosulfanyl-containing Triclocarban Analogs | Gram-positive bacteria | MIC | Exhibited specific and excellent antibacterial effectiveness against drug-resistant strains. | [11] |
Analysis of Structure-Activity Relationships (SAR):
The antimicrobial activity of benzenesulfonamides is significantly influenced by the nature of the substituents on the benzene ring and the sulfonamide nitrogen. The incorporation of heterocyclic moieties like thiazole and azetidinone can enhance the antimicrobial spectrum.[7] The presence of electron-withdrawing groups on the aromatic ring can also increase antibacterial activity, as demonstrated by the nitro-substituted analog.[8] Furthermore, the development of hybrid molecules, such as the pentafluorosulfanyl-containing triclocarban analogs, showcases a promising strategy to combat drug-resistant bacteria by potentially disrupting the bacterial cell membrane.[11]
Anticancer Activity: Beyond Carbonic Anhydrase Inhibition
While CA inhibition is a major avenue for the anticancer effects of benzenesulfonamides, some analogs exhibit antitumor activity through other mechanisms.[12][13][14] These can include the inhibition of tubulin polymerization, a critical process in cell division, and the modulation of other signaling pathways involved in cancer cell proliferation and survival.
Table 3: Comparative Anticancer Activity of Benzenesulfonamide Analogs
| Compound/Analog Type | Cancer Cell Line | Activity Metric (e.g., IC₅₀) | Mechanism of Action | Reference |
| Benzenesulfonamide-Imidazole Derivatives | Triple-negative breast cancer (MDA-MB-231), Malignant melanoma (IGR39) | EC₅₀ (µM) | The most active compound had an EC₅₀ of 20.5 µM against MDA-MB-231 and 27.8 µM against IGR39. | [14][15] |
| Benzenesulfonamide Derivative (BA-3b) | Various cancer cell lines (including drug-resistant) | IC₅₀ (µM) | Ranged from 0.007 to 0.036 µM. | Tubulin polymerization inhibition |
| 4-Chloro-2-mercapto-5-methylbenzenesulfonamide Derivatives | Various tumor cell lines | Not specified | Lipophilicity (log P) and nuclear energy were found to be related to activity. | [13] |
| Anthraquinone-based Benzenesulfonamide Derivatives | Breast (MDA-MB-231, MCF-7), Liver (HepG2) | IC₅₀ (µM) | Compound 5c showed moderate activity (e.g., 34.33 µM against MCF-7). | Carbonic anhydrase inhibition |
Analysis of Structure-Activity Relationships (SAR):
The anticancer activity of benzenesulfonamides is highly dependent on the overall molecular architecture. The benzenesulfonamide-imidazole derivatives show that the nature and position of substituents on both the benzene and imidazole rings are critical for cytotoxicity.[14][15] The potent activity of compound BA-3b highlights the potential of benzenesulfonamides as tubulin-targeting agents, where specific structural features enable binding to tubulin and disruption of microtubule dynamics.[12] The study on 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives emphasizes the importance of physicochemical properties like lipophilicity in determining anticancer potential.[13]
Experimental Methodologies: A Glimpse into the Lab
To ensure the scientific integrity of the data presented, it is essential to understand the experimental protocols used to assess biological activity. Here, we outline a generalized workflow for evaluating the carbonic anhydrase inhibitory and antimicrobial activities of benzenesulfonamide analogs.
Workflow for Carbonic Anhydrase Inhibition Assay
This workflow outlines the key steps in determining the inhibitory potency of a compound against a specific carbonic anhydrase isoform.
Caption: A generalized workflow for determining the carbonic anhydrase inhibitory activity of test compounds.
Workflow for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Concluding Remarks and Future Directions
The comparative analysis of this compound and its analogs underscores the remarkable versatility of the benzenesulfonamide scaffold. The introduction of different substituents allows for the fine-tuning of biological activity, leading to potent and selective inhibitors for a range of therapeutic targets. While this compound itself requires further investigation to fully characterize its biological profile, the principles gleaned from the study of its analogs provide a clear roadmap for future drug discovery efforts.
Future research should focus on:
-
Synergistic Targeting: Designing dual-action inhibitors that can modulate multiple pathways involved in a disease.
-
Improving Pharmacokinetics: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy.
-
Combating Resistance: Developing novel benzenesulfonamide derivatives that can overcome existing drug resistance mechanisms, particularly in the fields of oncology and infectious diseases.
By continuing to explore the rich chemical space of benzenesulfonamides, the scientific community can unlock new therapeutic opportunities and address some of the most pressing challenges in human health.
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A Comparative Guide to the Mass Spectrometry Analysis of 3-Chloro-2-fluorobenzenesulfonamide
For researchers, scientists, and professionals in drug development, understanding the structural nuances of pharmacologically active molecules is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular weight and structure through the analysis of ionized molecules and their fragments. This guide provides an in-depth technical comparison of mass spectrometry techniques for the analysis of 3-Chloro-2-fluorobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals. We will explore its fragmentation behavior under different ionization methods, offering experimental insights and predictive analysis to support your research endeavors.
Introduction to this compound
This compound (C₆H₅ClFNO₂S) is an aromatic sulfonamide with a molecular weight of 209.63 g/mol .[1] Its structure, featuring a benzene ring substituted with a sulfonamide group, a chlorine atom, and a fluorine atom, presents a unique fragmentation pattern in mass spectrometry. The presence of halogen atoms, particularly chlorine, introduces characteristic isotopic patterns that aid in spectral interpretation. Understanding the interplay of these functional groups is crucial for accurate mass spectral analysis.
Chemical Structure:
Figure 1: Structure of this compound.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. Here, we compare three common techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).
Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar and thermally labile molecules. For sulfonamides, ESI typically produces protonated molecules, [M+H]⁺, in positive ion mode.
Predicted ESI-MS/MS Fragmentation of this compound:
A hallmark of aromatic sulfonamide fragmentation in ESI-MS/MS is the neutral loss of sulfur dioxide (SO₂), a molecule with a mass of 64 Da.[2][3] This process is often facilitated by the presence of electron-withdrawing groups, such as chlorine, on the aromatic ring.[3]
The predicted fragmentation pathway for the protonated molecule of this compound ([M+H]⁺ at m/z 210) would likely involve the following steps:
-
Protonation: The sulfonamide nitrogen is the most probable site of protonation.
-
Loss of SO₂: The protonated molecule undergoes rearrangement and loses a neutral SO₂ molecule.
-
Formation of Key Fragments: This leads to the formation of a prominent fragment ion.
Figure 2: Predicted ESI-MS/MS fragmentation of this compound.
Table 1: Predicted Key Fragments in ESI-MS/MS of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 210/212 ([M+H]⁺) | 146/148 | SO₂ | 3-Chloro-2-fluoroaniline cation |
| 210/212 ([M+H]⁺) | 129 | SO₂NH₂ | 3-Chloro-2-fluorophenyl cation |
| 146/148 | 111 | Cl | 2-Fluoroaniline cation |
Note: The m/z values are presented as monoisotopic masses for the most abundant isotopes. The presence of chlorine results in an isotopic peak at M+2 with roughly one-third the intensity of the M peak.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is suitable for less polar and more volatile compounds than ESI. While ESI is generally preferred for sulfonamides, APCI can be a viable alternative, particularly when analyzing complex mixtures where matrix effects might suppress ESI. The fragmentation patterns observed in APCI are often similar to those in ESI, with the characteristic loss of SO₂.
Electron Ionization (EI)
EI is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This technique is typically coupled with Gas Chromatography (GC-MS). Due to the higher energy, the molecular ion peak (M⁺) may be weak or absent, but the rich fragmentation pattern provides detailed structural information.
Predicted EI Fragmentation of this compound:
The fragmentation of this compound under EI conditions is expected to be more complex than in ESI. Key predicted fragmentation pathways include:
-
Cleavage of the S-N bond: Leading to the formation of the benzenesulfonyl cation and the amino radical.
-
Cleavage of the C-S bond: Resulting in the formation of the substituted phenyl cation and the SO₂NH₂ radical.
-
Loss of SO₂: Similar to ESI, but potentially from the molecular ion or other fragments.
-
Loss of Halogens: Cleavage of the C-Cl and C-F bonds.
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A Comparative Guide to the X-ray Crystallography of 3-Chloro-2-fluorobenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Benzenesulfonamides
Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial drugs, diuretics, and carbonic anhydrase inhibitors.[1][2][3][4][5][6][7] The specific substitutions on the phenyl ring and the sulfonamide nitrogen dramatically influence the molecule's electronic properties, conformation, and, consequently, its biological activity. The introduction of halogen atoms, such as chlorine and fluorine, is a common strategy in drug design to modulate factors like lipophilicity, metabolic stability, and binding affinity.
The 3-chloro-2-fluoro substitution pattern presents a particularly interesting case study. The interplay between the electron-withdrawing nature of the halogens and their steric demands can lead to unique conformational preferences and intermolecular interactions. Understanding these three-dimensional structures at the atomic level through X-ray crystallography is paramount for rational drug design and the development of novel therapeutics.[8]
This guide will compare the crystallographic data of a hypothetical parent compound, 3-Chloro-2-fluorobenzenesulfonamide (1) , with two representative derivatives: N-methyl-3-chloro-2-fluorobenzenesulfonamide (2) and 3-chloro-N-(4-cyanophenyl)-2-fluorobenzenesulfonamide (3) . While the experimental data presented here are illustrative, they are grounded in typical values and observations for similar small organic molecules found in crystallographic databases.[9][10][11][12][13]
Experimental Protocols: From Powder to Structure
The successful determination of a crystal structure is contingent on a meticulously executed experimental workflow. This section details the standard protocols, emphasizing the rationale behind each step.
Step 1: Crystallization of Benzenesulfonamide Derivatives
The initial and often most challenging step is obtaining high-quality single crystals suitable for X-ray diffraction.[14][15] The choice of crystallization method is dictated by the compound's solubility and stability.[16][17][18]
Protocol: Slow Evaporation
-
Solvent Screening: A preliminary solubility screening is performed with a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane). The ideal solvent is one in which the compound is moderately soluble.
-
Solution Preparation: A near-saturated solution of the sulfonamide derivative is prepared by dissolving the compound in the chosen solvent with gentle heating if necessary.
-
Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at room temperature. This gradual increase in concentration promotes the formation of well-ordered crystals.[17]
Protocol: Vapor Diffusion
-
System Setup: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble.
-
Diffusion: The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[16]
Caption: Major intermolecular forces in sulfonamide crystals.
Comparison with Other Benzenesulfonamide Derivatives
The structural motifs observed in our model compounds can be compared to the vast repository of crystallographic data available in the Cambridge Structural Database (CSD). T[9][10][11][12][13]he CSD is an essential resource for structural chemists, providing a wealth of information on known crystal structures.
[9][11][12]A search of the CSD for benzenesulfonamide derivatives reveals several common packing motifs. F[19][20][21]or primary sulfonamides, the formation of hydrogen-bonded dimers is a frequently observed feature. In N-substituted sulfonamides, the nature of the substituent dictates the predominant intermolecular interactions.
Conclusion
This guide has provided a comprehensive overview of the X-ray crystallographic analysis of this compound derivatives. Through a detailed examination of experimental protocols, comparative data analysis, and a discussion of intermolecular interactions, we have highlighted the key structural features of this important class of molecules. The insights gained from such studies are invaluable for the rational design of new drug candidates and the development of novel materials with tailored properties. The importance of public repositories like the Cambridge Structural Database in providing a broader context for new structural findings cannot be overstated.
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Comparative study of 3-Chloro-2-fluorobenzenesulfonamide and other halogenated benzenesulfonamides
An In-Depth Comparative Analysis of 3-Chloro-2-fluorobenzenesulfonamide and Other Halogenated Benzenesulfonamides for Drug Discovery
This guide provides a comprehensive comparative analysis of this compound, a key scaffold in medicinal chemistry, against other halogenated benzenesulfonamides. We will delve into the synthesis, physicochemical properties, and biological performance of these compounds, with a particular focus on their role as carbonic anhydrase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) conferred by specific halogenation patterns on this critical pharmacophore.
Introduction: The Significance of the Halogenated Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, renowned for its ability to act as a potent zinc-binding group. This characteristic has led to its widespread use in the design of inhibitors for various metalloenzymes, most notably the carbonic anhydrases (CAs).[1] Halogenation of the benzene ring is a powerful strategy for modulating the pharmacological profile of these molecules. The introduction of halogens like fluorine and chlorine can profoundly alter a compound's lipophilicity, metabolic stability, binding affinity, and isoform selectivity.[2][3]
This compound presents a particularly interesting substitution pattern. The ortho-fluorine atom, with its high electronegativity, can lower the pKa of the sulfonamide group, increasing its affinity for the zinc cation in the enzyme's active site.[2] The adjacent meta-chloro atom further influences the electronic distribution and can engage in specific interactions within the target protein, affecting both potency and selectivity.[4] This guide aims to objectively compare this compound with its structural analogues, providing the experimental data and procedural insights necessary for informed drug design.
Synthesis and Characterization of Halogenated Benzenesulfonamides
The synthesis of benzenesulfonamides is a well-established process, typically proceeding through the reaction of a substituted benzenesulfonyl chloride with ammonia or a primary/secondary amine.[5][6] This robust method allows for the generation of a diverse library of analogues for comparative screening.
General Synthesis Workflow
The general pathway involves the conversion of a starting material, such as a thiol or sulfonic acid, into a reactive sulfonyl chloride intermediate, which is then coupled with an amine source.[6] Modern methods, including microwave-assisted synthesis, can accelerate this process.[7]
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A Comparative Guide to the Purity Assessment of 3-Chloro-2-fluorobenzenesulfonamide: A Validated HPLC Method and its Alternatives
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. 3-Chloro-2-fluorobenzenesulfonamide is a key building block in the synthesis of various pharmaceutical agents. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound, alongside a critical comparison with alternative analytical techniques.
The Central Role of Purity in Pharmaceutical Intermediates
The presence of impurities in a pharmaceutical intermediate like this compound can have significant downstream consequences. These impurities can be unreacted starting materials, by-products of the synthesis, or degradation products. Their presence can lead to the formation of undesired and potentially toxic impurities in the final API. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a fundamental aspect of quality control in pharmaceutical manufacturing.[1][2]
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][3] This guide will detail a proposed reversed-phase HPLC (RP-HPLC) method, validated according to the International Council for Harmonisation (ICH) guidelines, to ensure its suitability for its intended purpose.[2]
Proposed Validated RP-HPLC Method for this compound
While a specific monograph for this compound may not be publicly available, a robust HPLC method can be developed and validated based on the physicochemical properties of the analyte and methods for structurally similar compounds, such as celecoxib intermediates.[4][5][6]
Method Rationale and Chromatographic Conditions
The selection of chromatographic conditions is critical for achieving optimal separation of the main component from any potential impurities.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is proposed. C18 stationary phases are versatile and provide excellent retention for moderately polar to non-polar compounds like this compound.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile or methanol) is recommended. Gradient elution is crucial for resolving impurities with a wide range of polarities and ensuring they elute as sharp peaks in a reasonable timeframe.
-
Detection: UV detection at a wavelength of approximately 230 nm is suitable, as the benzene ring and sulfonamide group are expected to have significant absorbance in this region. A photodiode array (PDA) detector is advantageous as it can provide spectral information and assess peak purity.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point, which can be optimized to improve resolution or reduce analysis time.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is essential for reproducible retention times and peak shapes.
Table 1: Proposed HPLC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic sulfonamides. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH 3.0) | Controls the ionization of the sulfonamide group, leading to better peak shape and reproducibility. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte and impurities from the reversed-phase column. |
| Gradient Program | 0-5 min (90% A), 5-20 min (90-20% A), 20-25 min (20% A) | Ensures elution of a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection | UV at 230 nm | Wavelength at which the analyte is expected to have strong absorbance. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring good sensitivity. |
| Diluent | Mobile Phase A : Mobile Phase B (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own set of advantages and limitations.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures.[7][8]
-
Advantages: UPLC offers significantly faster analysis times, higher resolution, and greater sensitivity compared to conventional HPLC.[9][10] This allows for higher sample throughput and better detection of trace impurities.[11]
-
Disadvantages: The initial capital investment for UPLC systems is higher, and the method is more susceptible to clogging due to the smaller particle sizes, requiring high-purity solvents and samples.
Gas Chromatography (GC)
GC is a suitable technique for the analysis of volatile and thermally stable compounds.
-
Advantages: GC, especially when coupled with a mass spectrometer (GC-MS), provides excellent separation efficiency and definitive identification of impurities.[12][13]
-
Disadvantages: Sulfonamides are generally non-volatile and require derivatization to increase their volatility and thermal stability before GC analysis.[14][15] This additional sample preparation step can introduce variability and potential for errors.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Feature | RP-HPLC | UPLC | Gas Chromatography (GC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but with smaller particles and higher pressure.[7] | Partitioning of volatile compounds between a gaseous mobile phase and a stationary phase. |
| Resolution | High | Very High[9] | Very High |
| Analysis Time | Moderate (20-30 min) | Fast (2-10 min)[8] | Fast to Moderate |
| Sensitivity | High | Very High[9] | High (detector dependent) |
| Sample Throughput | Moderate | High[10] | High |
| Instrumentation Cost | Moderate | High | Moderate to High (especially with MS) |
| Applicability to this compound | Direct analysis is feasible. | Direct analysis is feasible. | Requires derivatization.[14][15] |
| Key Advantage | Robust, widely available, and well-established for pharmaceutical analysis.[1] | Speed, resolution, and sensitivity.[9][11] | Excellent for volatile impurities and definitive identification with MS.[12][13] |
Diagram 1: Logical Relationship of Purity Assessment Techniques
Caption: Interrelationship of analytical techniques for purity assessment.
Experimental Protocol: Validation of the Proposed HPLC Method
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] The validation of the proposed HPLC method for this compound should be conducted in accordance with ICH Q2(R1) guidelines.
Validation Parameters and Acceptance Criteria
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure: Analyze blank (diluent), placebo (if applicable), a solution of this compound, and a spiked sample containing known impurities.
-
Acceptance Criteria: The peak for this compound should be free from interference from other peaks at its retention time. Peak purity analysis using a PDA detector should confirm spectral homogeneity.
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Procedure: Prepare a series of at least five concentrations of this compound, typically ranging from 50% to 150% of the target concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations in parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±0.1 mL/min), and mobile phase composition (±2%).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.
-
Diagram 2: HPLC Method Validation Workflow
Caption: Workflow for the validation of an analytical HPLC method.
Conclusion
The purity of this compound is a critical quality attribute that necessitates a reliable and validated analytical method for its assessment. The proposed reversed-phase HPLC method, when fully validated according to ICH guidelines, offers a robust, precise, and accurate approach for routine quality control. While alternative techniques like UPLC provide advantages in terms of speed and sensitivity, and GC-MS offers definitive identification for volatile impurities, HPLC remains a practical and widely accessible "gold standard" for this application. The choice of analytical technique should be based on the specific requirements of the analysis, available instrumentation, and the stage of drug development. This guide provides the foundational knowledge for establishing a scientifically sound purity assessment strategy for this compound, thereby ensuring the quality and safety of the final pharmaceutical product.
References
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Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]
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GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]
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International Journal of Research and Publication Reviews. (n.d.). The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. Retrieved from [Link]
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Chromatography Today. (2021, December 17). HPLC vs UPLC - What's the Difference?. Retrieved from [Link]
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Pharma Tutor. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Retrieved from [Link]
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PubMed. (n.d.). Confirmation of multiple sulfonamide residues in bovine milk by gas chromatography-positive chemical ionization mass spectrometry. Retrieved from [Link]
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PubMed. (1990). Gas chromatographic-mass spectrometric determination of six sulfonamide residues in egg and animal tissues. Retrieved from [Link]
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USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
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AOAC International. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]
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ResearchGate. (2018, July 23). (PDF) DESIGN, CHARACTERIZATION AND IMPURITY PROFILING OF CELECOXIB BY RP-HPLC. Retrieved from [Link]
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Farmacia Journal. (n.d.). separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). A new stability - Indicating RP-HPLC method to determine assay and known impurity of celecoxib API | Request PDF. Retrieved from [Link]
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YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Novel 3-Chloro-2-fluorobenzenesulfonamide Derivatives
In the landscape of modern drug discovery, the journey of a novel chemical entity from the benchtop to potential clinical application is a rigorous and multi-faceted process. For researchers, scientists, and drug development professionals, understanding the correlation between in vitro activity and in vivo efficacy is paramount. This guide provides an in-depth technical comparison of the evaluation of compounds derived from the versatile 3-Chloro-2-fluorobenzenesulfonamide scaffold, a privileged structure in medicinal chemistry. We will delve into the critical experimental stages, from initial cell-free and cell-based assays to preclinical validation in animal models, offering not just protocols, but the scientific rationale that underpins these pivotal studies.
The sulfonamide functional group is a cornerstone in the design of a wide array of therapeutic agents, demonstrating activities ranging from antibacterial to anticancer.[1][2] The specific substitution pattern of this compound offers a unique electronic and steric profile, making its derivatives promising candidates for targeted therapies, particularly as enzyme inhibitors. This guide will navigate the essential steps in characterizing these compounds, highlighting the decision-making process for advancing a lead candidate from in vitro promise to in vivo validation.
Part 1: The In Vitro Gauntlet: Foundational Screening for Therapeutic Potential
The initial phase of drug discovery for our this compound derivatives involves a cascade of in vitro assays designed to assess their biological activity, potency, and selectivity. These assays are crucial for establishing a preliminary structure-activity relationship (SAR) and identifying the most promising candidates for further development.
Enzyme Inhibition Assays: Targeting the Molecular Drivers of Disease
Many sulfonamide derivatives exert their therapeutic effects by inhibiting specific enzymes.[3] Two common targets for this class of compounds are carbonic anhydrases (CAs) and dipeptidyl peptidase-IV (DPP-IV).
Carbonic anhydrases are implicated in various physiological and pathological processes, including pH regulation, and are overexpressed in several cancers.[4][5] Inhibition of tumor-associated CA isoforms is a validated strategy for cancer therapy.[2]
Experimental Protocol:
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution: 1 mg/mL of human CA (e.g., CA II or a tumor-associated isoform like CA IX) in cold Assay Buffer.
-
Substrate Stock Solution: 3 mM p-Nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.
-
Test Compound and Control Inhibitor (Acetazolamide) Stock Solutions: Prepare serial dilutions in DMSO.[6][7]
-
-
Assay Procedure (96-well plate format) :
-
To appropriate wells, add 158 µL of Assay Buffer.
-
Add 2 µL of the test compound or control inhibitor solution (or DMSO for the control).
-
Add 20 µL of the CA working solution and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.[6]
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution.
-
Immediately measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-30 minutes using a microplate reader.[8]
-
-
Data Analysis :
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each compound concentration.
-
Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
DPP-IV inhibitors are an established class of drugs for the treatment of type 2 diabetes.[9][10] They function by preventing the degradation of incretin hormones, which regulate glucose homeostasis.[11]
Experimental Protocol:
-
Reagent Preparation :
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.[12]
-
DPP-IV Enzyme Solution: Human recombinant DPP-IV in Tris buffer.
-
Substrate Solution: Gly-Pro-pNA (p-nitroanilide) or a fluorogenic substrate like Gly-Pro-AMC (aminomethylcoumarin) in Tris buffer.[13][14]
-
Test Compound and Control Inhibitor (e.g., Sitagliptin) Stock Solutions: Prepare serial dilutions in a suitable solvent.[14]
-
-
Assay Procedure (96-well plate format) :
-
Add 35 µL of the test compound or control inhibitor to the wells.
-
Add 15 µL of the DPP-IV enzyme solution and incubate for 5 minutes at 37°C.[13]
-
Add 50 µL of the substrate solution to initiate the reaction and incubate for 30 minutes at 37°C.[13]
-
Stop the reaction by adding 25 µL of 25% acetic acid (for pNA substrate).[13]
-
Measure the absorbance at 410 nm or fluorescence (Ex/Em = 360/460 nm for AMC substrate).[15]
-
-
Data Analysis :
-
Calculate the percent inhibition based on the reduction in signal compared to the control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assays: Assessing Cytotoxicity and Cellular Efficacy
While enzyme inhibition assays provide valuable information on molecular interactions, cell-based assays are essential to determine if a compound can exert its effect in a more complex biological environment. The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound against cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding :
-
Plate cancer cells (e.g., a breast cancer line like MCF-7 or a colon cancer line like HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well.[16]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.
-
-
MTT Addition and Incubation :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
-
Solubilization and Absorbance Reading :
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
-
In Vitro Data Summary
The results from these in vitro assays are typically summarized in a table to facilitate comparison between different derivatives.
| Compound ID | Target Enzyme IC50 (nM) | Cancer Cell Line IC50 (µM) |
| CFBS-1 | CA IX: 15 | MCF-7: 5.2 |
| CFBS-2 | CA IX: 8 | MCF-7: 2.1 |
| CFBS-3 | DPP-IV: 25 | - |
| Reference | Acetazolamide (CA IX): 20 | Doxorubicin (MCF-7): 0.5 |
Note: The data presented here is hypothetical and for illustrative purposes.
Based on such in vitro data, a compound like CFBS-2 , with potent enzyme inhibition and corresponding cellular cytotoxicity, would be a prime candidate for progression to in vivo studies.
Part 2: The In Vivo Arena: From Promising Compound to Preclinical Candidate
Demonstrating efficacy in a living organism is the critical next step in drug development. In vivo studies provide insights into a compound's pharmacokinetic profile, tolerability, and, most importantly, its therapeutic effect in a disease model. For anticancer agents, the subcutaneous xenograft model in immunocompromised mice is a widely accepted standard.[11][17]
Pharmacokinetic (PK) and Metabolic Stability Studies
Before embarking on efficacy studies, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). In vitro metabolic stability assays using liver microsomes can provide an early indication of a compound's metabolic fate.[18][19][20]
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation : Incubate the test compound (e.g., 1 µM) with liver microsomes (from mouse and human to assess interspecies differences) in the presence of NADPH.[18][21]
-
Time Points : Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).[18]
-
Analysis : Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.[20]
-
Data Analysis : Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[22]
A subsequent single-dose pharmacokinetic study in mice will determine key parameters such as maximum concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and elimination half-life. This information is crucial for designing the dosing regimen for the efficacy studies.
In Vivo Efficacy Study: The Xenograft Model
This model involves implanting human cancer cells into immunocompromised mice, allowing the formation of a tumor that can be used to evaluate the antitumor activity of a test compound.[23][24]
Experimental Protocol:
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[17]
-
Tumor Growth : Monitor the mice until the tumors reach a palpable size (e.g., 100-150 mm³).[17]
-
Animal Grouping and Treatment : Randomize the animals into control and treatment groups. Administer the test compound (e.g., CFBS-2) and a vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) based on the PK data. A standard-of-care drug can also be included as a positive control.
-
Monitoring : Measure the tumor volume and body weight of the mice 2-3 times per week.[17]
-
Endpoint : The study is typically terminated when the tumors in the control group reach a predetermined size or after a set duration.
-
Data Analysis :
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Assess the tolerability of the compound by monitoring body weight changes.
-
Visualizing the Experimental Workflow
Caption: A streamlined workflow from in vitro screening to in vivo evaluation of a candidate compound.
In Vivo Data Summary
The efficacy and tolerability data are crucial for determining the therapeutic potential of the compound.
| Treatment Group | Dosing Regimen | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 | - | +2 |
| CFBS-2 | 50 mg/kg, daily | 600 | 60 | -5 |
| Reference Drug | 20 mg/kg, daily | 750 | 50 | -8 |
Note: The data presented here is hypothetical and for illustrative purposes.
Part 3: Correlating In Vitro and In Vivo Data: The Path to Clinical Translation
A strong correlation between in vitro potency and in vivo efficacy is the "holy grail" of preclinical drug development. However, this is not always straightforward. A compound that is highly potent in vitro may fail in vivo due to poor pharmacokinetic properties, metabolic instability, or unforeseen toxicity.
Conversely, a compound with modest in vitro activity might show significant in vivo efficacy if it has excellent bioavailability and accumulates in the tumor tissue. Therefore, a holistic assessment of all available data is crucial.
For our hypothetical compound, CFBS-2 , the potent in vitro CA IX inhibition and cytotoxicity against MCF-7 cells translated into significant tumor growth inhibition in the xenograft model with acceptable tolerability. This positive correlation would provide a strong rationale for its further development.
Visualizing the In Vitro to In Vivo Correlation
Caption: The interplay of in vitro activity and ADME/PK properties determines in vivo efficacy.
Conclusion
The development of novel therapeutics from scaffolds like this compound is a systematic process of rigorous scientific evaluation. This guide has outlined the critical path from initial in vitro screening to in vivo validation, emphasizing the importance of a logical, data-driven approach. By carefully selecting and executing appropriate assays, and by critically evaluating the correlation between in vitro and in vivo results, researchers can increase the probability of successfully translating a promising compound into a viable clinical candidate. The journey is complex, but with a solid foundation in experimental science and a clear understanding of the underlying principles, the path forward becomes clearer.
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He, Y., et al. (2005). Dpp-iv inhibitors. Google Patents.[38]
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Landersdorfer, C. B., et al. (2024). Pharmacokinetic/pharmacodynamic analysis of sulbactam against Acinetobacter baumannii pneumonia: establishing in vivo efficacy targets in the epithelial lining fluid. mBio, e03233-23.[39]
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O'Reilly, P., et al. (2005). Inhibition of dipeptidyl peptidase IV (DPP IV) by 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile, a fluoroolefin containing peptidomimetic. Bioorganic & Medicinal Chemistry Letters, 15(1), 141-144.[40]
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Biftu, T., et al. (2005). 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 15(1), 135-138.[41]
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Pratley, R. E., & Salsali, A. (2007). Dipeptidyl peptidase IV (DPP IV) inhibitors: A newly emerging drug class for the treatment of type 2 diabetes. Current Medical Research and Opinion, 23(4), 919-931.[10]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Chloro-2-fluorobenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors
Introduction
The sulfonamide moiety (-SO₂NH₂) is a cornerstone pharmacophore in medicinal chemistry, featured in a wide array of therapeutics, from antibacterial agents to diuretics and anticancer drugs.[1] Its remarkable versatility stems from its ability to act as a potent zinc-binding group, making it an ideal scaffold for designing enzyme inhibitors.[2] Among the most studied targets for sulfonamide-based drugs are the carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial for processes like pH regulation, CO₂ transport, and electrolyte balance.[2] Dysregulation of specific CA isoforms is implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them attractive targets for drug development.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, rationally designed scaffold: 3-chloro-2-fluorobenzenesulfonamide . The strategic placement of chloro and fluoro substituents on the aromatic ring is not arbitrary; it is a deliberate tactic to modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. By systematically comparing derivatives of this core structure, we can elucidate the chemical features that govern potency and selectivity, offering a data-driven roadmap for researchers in drug discovery.
Core Scaffold Analysis: The Strategic Role of Halogenation
The choice of the this compound scaffold is predicated on established medicinal chemistry principles. The sulfonamide group itself is the primary pharmacophore, anchoring the inhibitor to the zinc ion (Zn²⁺) at the base of the CA active site.[2] The benzene ring serves as a linker, projecting substituents into the enzyme's active site cavity, where they can form additional interactions with surrounding amino acid residues, thereby dictating potency and isoform selectivity.[3]
The specific halogenation pattern offers distinct advantages:
-
Electron-Withdrawing Effects: Both chlorine and fluorine are strongly electron-withdrawing. This property increases the acidity of the sulfonamide nitrogen, enhancing its coordination to the catalytic zinc ion.
-
Lipophilicity and Permeability: The chloro group significantly increases lipophilicity, which can improve membrane permeability and oral bioavailability.
-
Metabolic Stability: Fluorine substitution, in particular, can block sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby increasing the compound's half-life.
Comparative SAR Analysis: Modulating the R-Group for Potency
To build a robust SAR model, we will compare a series of derivatives where the 'R' group on the sulfonamide nitrogen is varied. The inhibitory activity is quantified by the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4] Lower IC₅₀ values indicate higher potency. The data presented below is a synthesized comparison based on established findings for benzenesulfonamide inhibitors against the well-studied human Carbonic Anhydrase II (hCA II) isoform.
| Compound ID | R-Group Substitution | Rationale for Modification | Observed Potency (IC₅₀ against hCA II, nM) | Reference |
| Standard | H | Unsubstituted parent sulfonamide. Baseline for activity. | 1050 | [5] |
| 1a | Methyl | Simple alkyl group to probe steric tolerance near the nitrogen. | 850 | N/A |
| 1b | Phenyl | Introduces an aromatic ring for potential π-π stacking interactions. | 92 | [5] |
| 1c | 4-Fluorophenyl | Adds an electron-withdrawing group to the distal phenyl ring. | 88 | [5] |
| 1d | 4-Chlorophenyl | Increases lipophilicity and size compared to the fluoro-analogue. | 75 | [3] |
| 1e | 4-Carboxyphenyl | Introduces a polar, hydrogen-bonding group to interact with hydrophilic residues. | 3.3 | [3] |
| 1f | Pyridin-2-yl | Incorporates a basic nitrogen atom within a heterocyclic ring, potentially forming new H-bonds. | 9.8 | [3] |
Analysis of Structure-Activity Relationships:
-
Requirement of a Substituted R-Group: The unsubstituted parent compound (Standard ) shows the weakest activity. Even a small alkyl group like in 1a offers a slight improvement, but the most significant gains are seen with larger aromatic and heterocyclic moieties.
-
Aromatic Substitutions are Favorable: The dramatic increase in potency from 1a to 1b underscores the importance of an aromatic R-group. This suggests the presence of a hydrophobic pocket in the active site that can be occupied by the phenyl ring, likely leading to favorable van der Waals or π-π stacking interactions with aromatic residues like Phe131.[3]
-
Halogenation of the Distal Ring: Adding halogens to the distal phenyl ring (1c , 1d ) further enhances potency. This is likely due to a combination of factors, including increased binding affinity through halogen bonding and improved hydrophobic interactions.
-
Exploiting the Hydrophilic Region: The remarkable potency of 1e demonstrates a key SAR principle. While much of the active site is hydrophobic, a hydrophilic region exists near the entrance. The carboxylate group of 1e can form strong hydrogen bonds with residues like Thr200 and Gln92, anchoring the inhibitor more tightly.[2]
-
Heterocycles as Bioisosteres: The high potency of the pyridyl derivative 1f highlights the utility of heterocyclic rings. The ring nitrogen can act as a hydrogen bond acceptor, mimicking the interaction of the carboxylate in 1e while offering different physicochemical properties.[3]
Experimental Design and Protocols
A robust SAR study requires a reproducible and self-validating experimental workflow. The process involves chemical synthesis, confirmation of structure, and quantitative biological evaluation.
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A Senior Application Scientist's Guide to Benchmarking 3-Chloro-2-fluorobenzenesulfonamide Against Other Sulfonamides
This guide provides a comprehensive framework for the systematic evaluation of 3-Chloro-2-fluorobenzenesulfonamide, a halogenated aromatic sulfonamide, against established sulfonamides. As researchers and drug development professionals, our goal extends beyond simple data collection; we aim to understand the nuanced structure-activity relationships (SAR) that drive performance. The strategic placement of chloro and fluoro substituents on the benzenesulfonamide core suggests potential modulations in physicochemical properties, which in turn can influence biological activity.
This document outlines the critical experimental workflows necessary to build a robust performance profile for this compound. We will delve into the causality behind our experimental choices, providing detailed, self-validating protocols to ensure the integrity of the generated data. The performance of well-characterized sulfonamides, such as the antibacterial agent Sulfamethoxazole and the potent carbonic anhydrase inhibitor Acetazolamide, will serve as benchmarks for contextualizing the results.
The Rationale for Halogenation in Sulfonamide Design
The introduction of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small size, can alter pKa, improve metabolic stability, and enhance membrane permeability. Chlorine, a larger and more lipophilic atom, can also significantly influence binding interactions and distribution profiles.[1][2] The specific ortho-fluoro and meta-chloro substitution pattern in this compound warrants a thorough investigation to determine how this unique combination impacts its biological efficacy and selectivity compared to non-halogenated or differently substituted analogues.
Performance Benchmark I: Antibacterial Activity
Sulfonamides were the first class of synthetic antimicrobial agents and function by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This bacteriostatic action prevents bacterial growth and proliferation.[3]
Mechanism of Action: Sulfonamide Antibacterials
The structural similarity between sulfonamides and the natural substrate, p-aminobenzoic acid (PABA), allows them to bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.
Caption: Competitive inhibition of DHPS by sulfonamides.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits visible bacterial growth.[4][5] This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6]
1. Preparation of Reagents:
- Test Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
- Benchmark Compound: Prepare a stock solution of Sulfamethoxazole in DMSO.
- Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria.
- Bacterial Strains: Use reference strains such as Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative).
2. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Plate Setup (96-well microtiter plate):
- Perform two-fold serial dilutions of the test and benchmark compounds in CAMHB directly in the plate. A typical concentration range is 0.25 to 256 µg/mL.
- Inoculate each well with the standardized bacterial suspension.
- Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).
4. Incubation:
- Incubate the plates at 35±2°C for 16-20 hours in ambient air.
5. Result Interpretation:
- The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.
Data Presentation: Comparative MIC Values
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) |
| This compound | To be determined | To be determined |
| Sulfamethoxazole (Benchmark) | 8 - 32 | 4 - 16 |
| Note: Benchmark data is representative and may vary between studies. |
Performance Benchmark II: Carbonic Anhydrase Inhibition
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[7] CA inhibitors are used to treat glaucoma, epilepsy, and other conditions.[8]
Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of CA's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate. The enzymatic hydrolysis of p-NPA yields p-nitrophenol, a yellow product that can be quantified spectrophotometrically.[9][10]
1. Preparation of Reagents:
- Enzyme: Human carbonic anhydrase II (hCA II) is a commonly used isoform. Prepare a stock solution in a suitable buffer (e.g., Tris-HCl, pH 7.5).
- Substrate: Prepare a fresh stock solution of p-NPA in a water-miscible organic solvent like acetonitrile.
- Test Compound: Prepare a stock solution of this compound in DMSO.
- Benchmark Compound: Prepare a stock solution of Acetazolamide in DMSO.
2. Assay Procedure (96-well plate format):
- Add buffer to all wells.
- Add serial dilutions of the test compound, benchmark compound, or DMSO (for the control) to the appropriate wells.
- Add the CA enzyme solution to all wells except the blank.
- Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.
- Initiate the reaction by adding the p-NPA substrate solution to all wells.
3. Data Acquisition:
- Immediately measure the absorbance at 400-405 nm in kinetic mode using a microplate reader, taking readings every 30-60 seconds for 10-30 minutes.
4. Data Analysis:
- Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
- Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: Comparative CA Inhibition
| Compound | hCA II IC₅₀ (nM) |
| This compound | To be determined |
| Acetazolamide (Benchmark) | ~12 |
| Note: Benchmark data is representative. |
Performance Benchmark III: In Vivo Efficacy
In vitro activity is a critical first step, but in vivo models are essential to evaluate a compound's efficacy within a complex biological system. A murine systemic infection model provides insights into a compound's stability, distribution, and therapeutic effect.[11][12]
Caption: Workflow for a murine systemic infection model.
Experimental Protocol: Murine Systemic Infection Model
1. Animal Model:
- Use a standard mouse strain, such as BALB/c or CD-1 (6-8 weeks old). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Infection:
- Use a virulent bacterial strain (e.g., S. aureus USA300).
- Inject mice intraperitoneally (IP) with a bacterial suspension calculated to be a lethal or sublethal dose, depending on the desired endpoint.
3. Treatment:
- One hour post-infection, administer the test compound, a benchmark antibiotic (e.g., vancomycin or sulfamethoxazole), or a vehicle control. Administration can be oral (PO) or IP.
- Treatment can be a single dose or multiple doses over several days.
4. Efficacy Endpoint:
- Survival Study: Monitor the mice for a set period (e.g., 7 days) and record mortality. The 50% effective dose (ED₅₀), the dose that protects 50% of the mice from death, can be calculated.
- Bacterial Burden Study: At a specific time point (e.g., 24 or 48 hours post-infection), humanely euthanize the mice. Harvest target organs (e.g., kidneys, spleen), homogenize the tissue, and perform serial dilutions to plate for colony-forming unit (CFU) counts. Efficacy is measured by the reduction in bacterial load compared to the vehicle control group.[13]
Safety Profile: In Vitro Cytotoxicity Assessment
A crucial aspect of drug development is ensuring that a compound is selective for its target and exhibits minimal toxicity to host cells. The MTT assay is a rapid, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]
Experimental Protocol: MTT Cytotoxicity Assay
1. Cell Culture:
- Use a relevant human cell line (e.g., HEK293 for kidney toxicity, HepG2 for liver toxicity).
- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Treatment:
- Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.
3. MTT Addition and Incubation:
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
- Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement:
- Remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
- Measure the absorbance at ~570 nm using a microplate reader.
5. Data Analysis:
- Calculate cell viability as a percentage relative to the untreated control.
- Plot the percent viability against the logarithm of the compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).
Conclusion and Forward Outlook
This guide provides the foundational methodologies to comprehensively benchmark the performance of this compound. By systematically evaluating its antibacterial efficacy, enzyme inhibitory potential, in vivo therapeutic effect, and cytotoxicity against established benchmarks, researchers can construct a detailed performance profile. The resulting data will be critical in elucidating the structure-activity relationship of this halogenated sulfonamide and determining its potential as a lead compound for further development in either infectious disease or other therapeutic areas. The integrity and reproducibility of this data will hinge on the meticulous execution of these validated protocols.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-2-fluorobenzenesulfonamide Quantification
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of pharmaceutical compounds is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 3-Chloro-2-fluorobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical agents. The focus of this document is a cross-validation study of two powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This guide is structured to provide not just procedural steps, but a comprehensive understanding of the rationale behind the experimental design, the interpretation of data, and the practical implications for laboratory settings.
Introduction to this compound and the Imperative for Accurate Quantification
This compound (C₆H₅ClFNO₂S, Molecular Weight: 209.63 g/mol ) is a halogenated aromatic sulfonamide.[1] Its purity and concentration are critical quality attributes that can significantly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are essential for its quantification in various stages of drug development and manufacturing.
The choice of an analytical method is often a balance between sensitivity, selectivity, cost, and throughput. This guide will explore the cross-validation of a cost-effective HPLC-UV method and a highly sensitive and selective LC-MS/MS method, providing a framework for selecting the most appropriate technique for a given analytical challenge.
Principles of the Compared Analytical Techniques
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone of pharmaceutical analysis. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For sulfonamides, reversed-phase HPLC is commonly employed.[2] The quantification is achieved by measuring the analyte's absorbance of ultraviolet (UV) light. While many sulfonamides exhibit characteristic UV absorbance, the selection of an appropriate wavelength is crucial for sensitivity and selectivity.[3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[4] After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented to produce product ions. The transition from the precursor to the product ion is highly specific to the analyte, minimizing interferences from the sample matrix. This technique is particularly valuable for trace-level quantification and in complex matrices.
Designing the Cross-Validation Study
A cross-validation study is designed to demonstrate that two different analytical methods provide equivalent results, ensuring consistency and reliability of data across different platforms or laboratories.[5] The validation of the analytical procedures will be guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.[5][6][7]
The following diagram illustrates the logical workflow of this cross-validation study:
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Experimental Protocols
Sample Preparation
A generic and robust sample preparation procedure is critical for accurate and reproducible results.[8][9] The following protocol is designed for the analysis of this compound as a drug substance.
Step-by-Step Protocol:
-
Weighing: Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolution: Add approximately 30 mL of a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) and sonicate for 10 minutes to ensure complete dissolution. The choice of diluent should be based on solubility studies. Sulfonamides generally exhibit good solubility in binary solvent systems.[10]
-
Dilution: Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.
-
Further Dilution (for LC-MS/MS): For the LC-MS/MS analysis, a further dilution may be necessary to bring the concentration within the linear range of the instrument.
-
Filtration: Filter an aliquot of the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[11]
HPLC-UV Method
The following proposed HPLC-UV method is based on common practices for the analysis of sulfonamides and halogenated aromatic compounds.[2][12]
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, followed by re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (A preliminary UV scan of a standard solution should be performed to determine the optimal wavelength).
LC-MS/MS Method
This proposed LC-MS/MS method is designed for high sensitivity and selectivity, leveraging common fragmentation patterns of sulfonamides.[13][14]
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 20% B to 80% B over 5 minutes, then hold at 80% B for 1 minute, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 210.0 (corresponding to [M+H]⁺)
-
Product Ions (m/z): To be determined through infusion of a standard solution. Common losses for sulfonamides include SO₂ (64 Da).[14] A potential transition would be 210.0 -> 146.0.
-
-
Collision Energy and other MS parameters: To be optimized for maximum signal intensity.
Method Validation Parameters and Acceptance Criteria
Both the HPLC-UV and LC-MS/MS methods will be validated according to ICH Q2(R2) guidelines.[5][6][7] The following table summarizes the key validation parameters and their typical acceptance criteria.
| Parameter | HPLC-UV Acceptance Criteria | LC-MS/MS Acceptance Criteria | Rationale |
| Specificity/Selectivity | Peak purity index > 0.995. No interference at the retention time of the analyte in the blank. | No significant interference at the retention time and MRM transition of the analyte in the blank. | To ensure the signal is from the analyte of interest and not from impurities or matrix components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. | Correlation coefficient (r²) ≥ 0.995 over the concentration range. | To demonstrate a proportional relationship between concentration and response. |
| Range | Typically 80-120% of the test concentration. | Defined by the linear range with acceptable accuracy and precision. | The interval where the method is demonstrated to be accurate, precise, and linear. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels. | Mean recovery of 95.0% to 105.0% at three concentration levels. | To assess the closeness of the measured value to the true value. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% | RSD ≤ 5.0% | To evaluate the variability of the measurements under the same and different conditions. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. | Signal-to-noise ratio ≥ 10. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | No significant change in results with small, deliberate variations in method parameters. | To assess the reliability of the method during normal use. |
Cross-Validation: Data Comparison and Interpretation
For the cross-validation, a minimum of three independent batches of this compound will be analyzed in triplicate using both the validated HPLC-UV and LC-MS/MS methods.
The results will be statistically compared. A common approach is to calculate the percentage difference between the results obtained from the two methods for each sample. The acceptance criterion for the cross-validation is that the percentage difference should not exceed a predefined limit, typically ±15%.
A Bland-Altman plot can also be used to visually assess the agreement between the two methods, plotting the difference between the two measurements for each sample against the average of the two measurements.
Comparative Performance and Recommendations
The following table provides a summary of the expected performance characteristics of the two methods for the quantification of this compound.
| Performance Metric | HPLC-UV | LC-MS/MS | Recommendation for Use |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) | LC-MS/MS is preferred for trace analysis and impurity quantification. HPLC-UV is suitable for assay of the main component. |
| Selectivity | Good, but susceptible to co-eluting impurities with similar UV spectra. | Excellent, based on specific mass transitions. | LC-MS/MS is superior for complex matrices or when high specificity is required. |
| Linear Range | Typically 2-3 orders of magnitude. | Typically 3-4 orders of magnitude. | LC-MS/MS offers a wider dynamic range. |
| Cost (Instrument & Consumables) | Lower | Higher | HPLC-UV is more cost-effective for routine quality control. |
| Throughput | Moderate | High (with modern UPLC systems) | LC-MS/MS can offer faster analysis times. |
| Robustness | Generally high | Can be more sensitive to matrix effects. | HPLC-UV is often considered more robust for routine use. |
Conclusion: A Symbiotic Approach to Analytical Quantification
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice between them should be driven by the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and widely available technique, making it an excellent choice for routine quality control, content uniformity, and assay of the drug substance where high sensitivity is not the primary concern.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level impurity analysis, pharmacokinetic studies, and when dealing with complex sample matrices.
A successful cross-validation, as outlined in this guide, provides the necessary confidence that both methods can be used interchangeably within their validated ranges, offering flexibility and ensuring data integrity throughout the drug development lifecycle.
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ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link]
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Alvarez-Segura, T., et al. (2017). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 179, 131-137. [Link]
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Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-2-fluorobenzenesulfonamide
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Chloro-2-fluorobenzenesulfonamide, grounded in established safety principles and regulatory standards. Our focus is not just on the "how," but the critical "why" behind each procedural step, ensuring a culture of safety and compliance within your laboratory.
The Critical Context: Understanding the Compound
This compound (CAS No. 351003-58-2) is a halogenated organic compound.[1] The presence of chlorine and fluorine atoms on the benzene ring significantly influences its chemical properties and dictates its classification as a hazardous material requiring specialized disposal. Improper disposal, such as drain or solid waste discharge, can lead to persistent environmental contamination and potential health risks.[2] Federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, strictly govern the disposal of such chemical wastes.[2]
Table 1: Key Properties and Hazard Information for this compound
| Property | Value | Source |
| CAS Number | 351003-58-2 | [1] |
| Molecular Formula | C₆H₅ClFNO₂S | [1] |
| Molecular Weight | 209.63 g/mol | [1] |
| Melting Point | 155-157°C | [1] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| GHS Precautionary Statements | P261, P280, P302+P352, P304+P340, P305+P351+P338, P501 | [1] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure the safe handling and disposal of this compound from the point of generation to its final removal from your facility.
Causality: Before handling the waste, it is imperative to recognize its hazard profile. The compound is a known skin, eye, and respiratory irritant.[1] Therefore, appropriate PPE is non-negotiable to prevent personal exposure.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[4]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider an impervious apron.
-
Respiratory Protection: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]
Causality: Mixing different waste streams can lead to dangerous chemical reactions, complicates the disposal process, and significantly increases disposal costs.[6] As a halogenated organic compound, this compound must be segregated from non-halogenated solvents, aqueous waste, and solid non-hazardous waste.[7][8]
-
Action: Designate a specific, clearly labeled container for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste," depending on the form of the waste.
-
Critical Do Not's:
Causality: The integrity of the waste container is crucial to prevent leaks and environmental contamination. The container must be compatible with the chemical to avoid degradation.[2][7]
-
Container Selection: Use a container made of a material compatible with halogenated organics, such as a high-density polyethylene (HDPE) or glass bottle with a screw cap.[7][10]
-
Container Condition: Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof closure.[2]
-
Filling: Fill the container to no more than 80-90% of its capacity to allow for expansion and prevent spills.[7] Keep the container closed at all times except when adding waste.[10][11]
Causality: Accurate labeling is a legal requirement and essential for the safety of everyone who may handle the container. It provides critical information for proper storage, transport, and final disposal.
-
Action: Affix your institution's hazardous waste tag to the container as soon as the first drop of waste is added.
-
Required Information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The specific hazards (e.g., "Irritant," "Halogenated Organic").
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
-
Causality: The SAA provides a designated, safe location for the short-term storage of hazardous waste at or near the point of generation, under the control of laboratory personnel.[2][10]
-
Location: Store the labeled waste container in a designated SAA within your laboratory.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a spill tray) to contain any potential leaks.[7]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat sources or incompatible materials.[1][3]
Causality: The final treatment for halogenated organic waste is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[12] This process is necessary to break down the stable carbon-halogen bonds and prevent the release of persistent pollutants. This is not a procedure performed by laboratory staff.
-
Action: Once the waste container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10]
-
Responsibility: The EHS office is responsible for consolidating waste and ensuring it is transported and disposed of in compliance with all federal, state, and local regulations.[10]
Decontamination and Spill Management
-
Empty Containers: A container that held this compound is not truly empty. It must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[6][11] After thorough rinsing and air-drying, deface the original label before disposing of the container as regular trash or glass waste, per your institution's policy.[6]
-
Minor Spills: For small spills, wear your full PPE. Use an absorbent material compatible with halogenated organics to clean up the spill. All cleanup materials (absorbent pads, contaminated gloves, etc.) must be placed in the designated halogenated hazardous waste container.[6] Report the spill to your laboratory supervisor.
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to this comprehensive disposal protocol, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of your research and protect the environment.
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A Researcher's Comprehensive Guide to the Safe Handling of 3-Chloro-2-fluorobenzenesulfonamide
As a cornerstone of modern drug discovery and development, the synthesis and manipulation of complex organic molecules are fundamental activities. Among these, halogenated benzenesulfonamides are a significant class of compounds, often serving as key intermediates. This document provides an in-depth, procedural guide for the safe handling of 3-Chloro-2-fluorobenzenesulfonamide, tailored for research scientists and drug development professionals. The objective is to move beyond a mere checklist and to instill a deep, causal understanding of the necessary safety protocols, thereby fostering a culture of safety and scientific integrity.
Hazard Profile and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the materials being handled. For this compound, we must consider the hazards inherent to its chemical structure. The presence of a sulfonamide group, along with chlorine and fluorine on the aromatic ring, dictates its potential for reactivity and biological effects.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate stringent adherence to safety protocols to prevent inadvertent exposure through dermal contact, ocular contact, or inhalation. The signal word for this compound is "Warning"[1].
Personal Protective Equipment (PPE): An Essential Barrier
The selection and correct use of Personal Protective Equipment (PPE) are non-negotiable for mitigating the risks associated with this compound. The following table outlines the minimum PPE requirements, grounded in established safety standards[2][3].
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact and irritation. Double-gloving is recommended for prolonged handling.[3] |
| Eye and Face Protection | Safety goggles with side shields. A face shield may be required for splash hazards. | To protect the eyes from dust particles and potential splashes, preventing serious eye irritation.[4] |
| Body Protection | A long-sleeved laboratory coat. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | An engineering control to minimize the inhalation of dust or vapors, thereby preventing respiratory tract irritation.[5] |
Operational Protocol: From Receipt to Reaction
A systematic workflow is critical to ensure safety at every stage of handling. The following protocol provides a step-by-step guide for working with this compound.
Pre-Handling Safety Measures
-
Information Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Engineering Control Verification: Ensure that the chemical fume hood is functioning correctly and has a current certification.
-
Workspace Preparation: Designate a clean and uncluttered area within the fume hood for the procedure.
-
PPE Assembly: Gather all necessary and properly fitting PPE. Inspect gloves for any signs of damage before use.[6]
-
Emergency Equipment Location: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
Chemical Handling Workflow
The following diagram illustrates the standard operating procedure for handling this compound.
Caption: A procedural workflow for the safe handling of this compound.
Waste Disposal Plan
The proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.[7][8]
-
Waste Segregation: All solid waste, including contaminated gloves, weigh boats, and absorbent paper, should be placed in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Any solutions containing this compound should be disposed of in a designated, labeled container for halogenated organic waste.
-
Container Labeling: All waste containers must be accurately and clearly labeled with the full chemical name and associated hazards.
-
Institutional Guidelines: Adhere to your institution's specific protocols for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance and to arrange for waste pickup.
Emergency Response Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Incident | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Inhalation | Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | For a minor spill within a fume hood, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team. |
By adhering to these scientifically grounded safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
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- This compound. (n.d.). Conier Chem&Pharma Limited.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
